molecular formula C60H59N7O8S2 B12402061 CH1055 triethylamine

CH1055 triethylamine

Katalognummer: B12402061
Molekulargewicht: 1070.3 g/mol
InChI-Schlüssel: IWEJECATCFEFSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CH1055 triethylamine is a useful research compound. Its molecular formula is C60H59N7O8S2 and its molecular weight is 1070.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C60H59N7O8S2

Molekulargewicht

1070.3 g/mol

IUPAC-Name

3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid;N,N-diethylethanamine

InChI

InChI=1S/C54H44N6O8S2.C6H15N/c61-45(62)29-9-33-1-17-39(18-2-33)59(40-19-3-34(4-20-40)10-30-46(63)64)43-25-13-37(14-26-43)49-51-53(57-69-55-51)50(54-52(49)56-70-58-54)38-15-27-44(28-16-38)60(41-21-5-35(6-22-41)11-31-47(65)66)42-23-7-36(8-24-42)12-32-48(67)68;1-4-7(5-2)6-3/h1-8,13-28H,9-12,29-32H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68);4-6H2,1-3H3

InChI-Schlüssel

IWEJECATCFEFSE-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC.C1=CC(=CC=C1CCC(=O)O)N(C2=CC=C(C=C2)CCC(=O)O)C3=CC=C(C=C3)C4=C5C(=C(C6=NSN=C46)C7=CC=C(C=C7)N(C8=CC=C(C=C8)CCC(=O)O)C9=CC=C(C=C9)CCC(=O)O)N=S=N5

Herkunft des Produkts

United States

Foundational & Exploratory

CH1055 triethylamine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Triethylamine (B128534)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of triethylamine (TEA). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental protocols, and the visualization of chemical processes where triethylamine is a key reagent.

Core Physical and Chemical Properties

Triethylamine, with the chemical formula N(CH₂CH₃)₃, is a colorless, volatile liquid characterized by a strong fishy or ammonia-like odor.[1][2][3] It is a tertiary amine widely employed in organic synthesis as a base.[3]

Physical Properties of Triethylamine

The key physical properties of triethylamine are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

PropertyValue
Molecular Formula C₆H₁₅N
Molecular Weight 101.19 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Odor Strong, fishy, ammonia-like[1][2]
Melting Point -114.7 °C (-174.5 °F)[2][4]
Boiling Point 89.5 °C (193.1 °F)[1]
Density 0.726 g/cm³[4]
Vapor Pressure 53.5 mmHg at 20 °C[5]
Vapor Density 3.48 (Air = 1)[5]
Solubility in Water 112.4 g/L at 20 °C[3]
Solubility in Organic Solvents Miscible with ethanol, ether, acetone, and chloroform[3][6]
Chemical and Safety Properties of Triethylamine

Triethylamine's chemical properties are primarily defined by its basicity and nucleophilicity. Its safety profile is also a critical consideration for laboratory use.

PropertyValue
CAS Number 121-44-8
pKa of Conjugate Acid 10.75[3][4]
Flash Point -6.7 °C (20 °F)[2][5]
Autoignition Temperature 450 °C (842 °F)[5]
Explosion Limits 1.2% - 8.0%[1]
Primary Hazards Highly flammable, toxic if swallowed, in contact with skin or if inhaled, causes severe skin burns and eye damage, may cause respiratory irritation.[7][8][9]

Role in Pharmaceutical and Chemical Synthesis

While not involved in biological signaling pathways itself, triethylamine is a crucial reagent in the synthesis of a vast array of pharmaceutical compounds and active pharmaceutical ingredients (APIs).[4][6][10] Its primary role is as a non-nucleophilic base to neutralize acidic byproducts generated during reactions, thereby driving the reactions to completion.[4] It is commonly used in esterifications, amidations, and dehydrohalogenation reactions.[3][6]

A quintessential application of triethylamine in drug development is in the formation of amide bonds, which are fundamental linkages in many drug molecules. The following diagram illustrates a general workflow for an amide coupling reaction where triethylamine serves as the base.

G General Workflow for Amide Coupling using Triethylamine cluster_reactants Reactants cluster_process Reaction cluster_products Products Carboxylic_Acid Carboxylic Acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Amine Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activation Triethylamine Triethylamine (Base) Neutralization Neutralization of HCl by Triethylamine Triethylamine->Neutralization Activation->Nucleophilic_Attack Byproducts Coupling Reagent Byproducts Activation->Byproducts Amide_Product Amide Product Nucleophilic_Attack->Amide_Product Triethylammonium_Chloride Triethylammonium Chloride Neutralization->Triethylammonium_Chloride

Caption: General workflow for amide coupling.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. The following are protocols for key experiments involving triethylamine.

Protocol 1: Amide Coupling using EDC and Triethylamine

This protocol describes a standard procedure for forming an amide bond between a carboxylic acid and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and triethylamine as the base.[11]

Materials:

  • Carboxylic acid

  • Amine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DMF or DCM.

  • Add triethylamine (2.0 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC·HCl (1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction.

  • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.[11]

Protocol 2: Swern Oxidation

The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[12][13] It utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, activated by oxalyl chloride, with triethylamine used as a base in the final elimination step.[13][14][15]

The workflow for a Swern oxidation is depicted in the following diagram:

G Experimental Workflow for Swern Oxidation Start Start DMSO_Oxalyl_Chloride 1. Add DMSO to Oxalyl Chloride in DCM at -78°C Start->DMSO_Oxalyl_Chloride Alcohol_Addition 2. Add Alcohol Solution Dropwise DMSO_Oxalyl_Chloride->Alcohol_Addition Stir_1 3. Stir at -78°C for 30-60 min Alcohol_Addition->Stir_1 TEA_Addition 4. Add Triethylamine Dropwise Stir_1->TEA_Addition Stir_2 5. Stir at -78°C for 30 min TEA_Addition->Stir_2 Warm_to_RT 6. Warm to Room Temperature Stir_2->Warm_to_RT Workup 7. Quench with Water and Extract Warm_to_RT->Workup Purification 8. Purify by Column Chromatography Workup->Purification End End Purification->End

Caption: Workflow for a typical Swern oxidation.

Materials:

  • Primary or secondary alcohol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Dry ice/acetone bath

  • Standard flame-dried laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • To the cooled flask, add anhydrous DCM followed by oxalyl chloride (1.5 equivalents) via syringe.

  • Slowly add anhydrous DMSO (2.2 equivalents) dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 30 minutes at -78 °C.[15]

  • Dissolve the alcohol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add the alcohol solution dropwise to the activated DMSO mixture over 20-30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 45-60 minutes at this temperature.[15]

  • Slowly add anhydrous triethylamine (5.0 equivalents) to the reaction mixture dropwise over 20-30 minutes, again ensuring the temperature remains below -65 °C.[15]

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[15][16]

Conclusion

Triethylamine is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its well-characterized physical and chemical properties, combined with its utility as a base in a multitude of reactions, make it a cornerstone of synthetic chemistry. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in research and development, particularly in the pharmaceutical industry.

References

A Technical Guide to the Molecular Weight of Triethylamine and the Identification of "CH1055"

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed analysis of the molecular weight of triethylamine (B128534). It also clarifies the identifier "CH1055," which refers to a distinct near-infrared (NIR-II) fluorescent dye, not a variant of triethylamine. This guide is intended for researchers, scientists, and professionals in drug development who require precise chemical information.

Executive Summary

A frequent query regarding "CH1055 triethylamine" indicates a conflation of two separate chemical entities. Triethylamine is a common organic base with a well-established molecular weight. In contrast, CH1055 is a complex fluorescent dye used in advanced in vivo imaging. This guide delineates the properties of both compounds, providing clear data and experimental context.

Data Presentation: Physicochemical Properties

Quantitative data for both standard triethylamine and the CH1055 dye are summarized below for clarity and comparison.

Table 1: Properties of Triethylamine (TEA)

PropertyValueSource
Molecular Formula C6H15N[1][2][3]
Molecular Weight 101.19 g/mol [1][2]
Appearance Colorless liquid[3][4]
Density 0.726 g/mL at 25°C[5]
Boiling Point 88.8 - 90 °C[3][5]
CAS Number 121-44-8[1][4]

Table 2: Properties of CH1055 Dye

PropertyValueSource
Description Near-Infrared II (NIR-II) Fluorescent Dye[6][7]
Molecular Formula C60H59N7O8S2 or C54H44N6O8S2[8][9]
Molecular Weight ~970 - 1070.28 g/mol [7][8][9]
Excitation Wavelength 808 nm[7]
Emission Wavelength 1055 nm[7]
Application In vivo fluorescent imaging probe[6][7]

Note: Variations in the reported molecular formula and weight for CH1055 exist across different suppliers.

Addressing "this compound"

The identifier "CH1055" does not modify triethylamine. Instead, it refers to a specific near-infrared fluorescent dye. MedChemExpress markets a product named "this compound," which is the CH1055 dye itself, likely formulated or synthesized using triethylamine as a reagent or salt form.[6][7] CH1055 is a complex molecule with a molecular weight of approximately 970 g/mol , significantly different from triethylamine's 101.19 g/mol .[1][9]

Experimental Protocols: Molecular Weight Determination

The molecular weight of a compound like triethylamine is typically confirmed using mass spectrometry.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the triethylamine sample is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates triethylamine from any impurities based on boiling point and chemical interactions.

  • Ionization: As triethylamine elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization - EI). Here, high-energy electrons bombard the molecule, causing it to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at each m/z value.

  • Data Analysis: The resulting mass spectrum will show a molecular ion peak (M+) corresponding to the intact molecule's mass. For triethylamine (C6H15N), this peak will be observed at an m/z of 101.12, confirming its molecular weight.

Visualization of Workflow

The logical workflow for identifying and characterizing a chemical compound is presented below.

cluster_0 Chemical Identification Workflow A Initial Query (e.g., 'this compound') B Database Search (CAS, PubChem, Supplier Catalogs) A->B C Separate Entities Identified? B->C D1 Entity 1: Triethylamine (Base Chemical) C->D1 Yes D2 Entity 2: CH1055 (Fluorescent Dye) C->D2 Yes E Physicochemical Property Analysis (Molecular Weight, Formula, etc.) D1->E D2->E F Experimental Verification (e.g., Mass Spectrometry) E->F G Final Report Generation F->G

Caption: Workflow for Chemical Identification and Verification.

References

Technical Guide: CH1055 Triethylamine for Near-Infrared II Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photophysical Properties

The spectral characteristics of CH1055 triethylamine (B128534) are central to its utility as a NIR-II fluorescent probe. The key quantitative data are summarized in the table below.

ParameterValueReference
Excitation Maximum (λex)808 nm
Emission Maximum (λem)1055 nm[4]
Quantum Yield (Φ) of CH1055-PEG~0.03% (in DMSO, relative to IR26)[2]
Molecular Weight~970 Da[4]

Experimental Protocols

Synthesis of the CH1055 Core Structure

The synthesis of the CH1055 core involves a multi-step process starting from 4,4'-(phenylazanediyl)dibenzaldehyde. The key transformations include a cross-Suzuki coupling reaction, iron-mediated reduction of nitro groups, and a subsequent ring closure to form the benzothiadiazole moiety. While a detailed, step-by-step protocol for the entire synthesis is not publicly available in a single source, the following sections outline the general procedures for each critical reaction type.

3.1.1. Suzuki-Miyaura Cross-Coupling

This reaction is employed to form carbon-carbon bonds. A general protocol for a Suzuki-Miyaura coupling involving an aryl halide and an arylboronic acid is as follows:

  • Reagents: Aryl halide (1 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents), and a solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Procedure:

    • To a reaction vessel, add the aryl halide, arylboronic acid, and base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system and the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

3.1.2. Iron Reduction of Aromatic Nitro Groups

This step is crucial for converting nitro functionalities to amines, which are precursors for the benzothiadiazole ring. A general protocol is as follows:

  • Reagents: Aromatic nitro compound, iron powder (excess), and a solvent (e.g., ethanol/water, acetic acid, or 1,3-dioxolane/water). Ammonium (B1175870) chloride may be added to activate the iron.

  • Procedure:

    • Dissolve or suspend the aromatic nitro compound in the chosen solvent system in a round-bottom flask.

    • Add iron powder and, if applicable, ammonium chloride.

    • Heat the mixture to reflux and stir vigorously for 2-12 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron and iron salts.

    • Concentrate the filtrate to remove the organic solvent.

    • Perform an aqueous workup, typically by adding a base (e.g., sodium carbonate) to precipitate any remaining iron salts and then extracting the product with an organic solvent.

    • Dry the organic layer and concentrate to yield the aromatic amine.

3.1.3. N-Thionylaniline Induced Ring Closure

This final step forms the electron-accepting benzothiadiazole core of CH1055. This reaction typically involves the condensation of an ortho-phenylenediamine with N-thionylaniline (PhNSO) or a related reagent.

  • Reagents: Ortho-phenylenediamine derivative, N-thionylaniline or thionyl chloride, and a solvent (e.g., toluene, xylene).

  • Procedure:

    • Dissolve the ortho-phenylenediamine derivative in an anhydrous, high-boiling point solvent under an inert atmosphere.

    • Add N-thionylaniline or thionyl chloride dropwise to the solution.

    • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Conjugation of CH1055 to Anti-EGFR Affibody

For targeted imaging, CH1055 can be conjugated to a targeting ligand, such as an anti-EGFR affibody. This is typically achieved by activating the carboxylic acid groups on a modified CH1055 molecule to form an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on the affibody.

  • Materials: CH1055 with carboxylic acid functionalities, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), N-hydroxysuccinimide (NHS), anti-EGFR affibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4), and a purification column (e.g., size-exclusion chromatography).

  • Protocol:

    • Activation of CH1055: Dissolve the carboxylated CH1055 derivative in an anhydrous organic solvent (e.g., dimethylformamide, DMF). Add EDC and NHS in a slight molar excess and stir at room temperature for several hours to form the CH1055-NHS ester.

    • Conjugation Reaction: Add the activated CH1055-NHS ester solution to the anti-EGFR affibody solution in PBS. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is common. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

    • Purification: Remove the unconjugated dye and byproducts by size-exclusion chromatography or dialysis.

    • Characterization: Characterize the conjugate by UV-Vis spectroscopy to determine the degree of labeling (DOL), which is the average number of dye molecules per affibody.

In Vivo Targeted Tumor Imaging Workflow

The CH1055-anti-EGFR affibody conjugate can be used for non-invasive imaging of tumors that overexpress the epidermal growth factor receptor (EGFR).

  • Animal Model: Immunocompromised mice bearing xenograft tumors from an EGFR-expressing cancer cell line.

  • Imaging Probe: CH1055-anti-EGFR affibody conjugate, sterile-filtered.

  • Procedure:

    • Administer the CH1055-anti-EGFR affibody conjugate (e.g., 60 µg) to the tumor-bearing mice via intravenous (tail vein) injection.

    • At desired time points post-injection (e.g., 1, 6, and 24 hours), anesthetize the mice.

    • Perform NIR-II fluorescence imaging using an imaging system equipped with an appropriate excitation source (e.g., 808 nm laser) and an InGaAs camera sensitive to the NIR-II region.

    • For blocking experiments to confirm targeting specificity, co-inject a large excess of unlabeled anti-EGFR affibody with the CH1055 conjugate.

    • Analyze the images to determine the tumor-to-normal tissue signal ratio.

Visualizations

CH1055_Synthesis_Workflow Start 4,4'-(phenylazanediyl)dibenzaldehyde Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Arylboronic acid, Pd catalyst, Base Reduction Iron Reduction of Nitro Groups Suzuki->Reduction Intermediate RingClosure N-Thionylaniline Ring Closure Reduction->RingClosure Ortho-phenylenediamine derivative CH1055_Core CH1055 Core Structure RingClosure->CH1055_Core

Caption: Simplified workflow for the synthesis of the CH1055 core structure.

CH1055_Conjugation_Workflow CH1055_COOH Carboxylated CH1055 Activation NHS Ester Activation (EDC, NHS) CH1055_COOH->Activation Conjugation Conjugation Reaction Activation->Conjugation Affibody Anti-EGFR Affibody Affibody->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Final_Product CH1055-Affibody Conjugate Purification->Final_Product

Caption: Workflow for the conjugation of CH1055 to an anti-EGFR affibody.

In_Vivo_Imaging_Workflow Injection Intravenous Injection of CH1055-Affibody Conjugate Anesthesia Anesthesia of Tumor-Bearing Mouse Injection->Anesthesia 1, 6, 24h post-injection Imaging NIR-II Fluorescence Imaging (808 nm excitation) Anesthesia->Imaging Analysis Image Analysis (Tumor-to-Normal Tissue Ratio) Imaging->Analysis

Caption: Experimental workflow for in vivo targeted tumor imaging using CH1055-affibody.

References

An In-depth Technical Guide to the Solubility of Triethylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethylamine (B128534) (TEA) in various organic solvents. Triethylamine, a common organic base, is utilized extensively in organic synthesis, particularly in drug discovery and development, as a catalyst and acid scavenger. A thorough understanding of its solubility is critical for reaction optimization, product purification, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility of Triethylamine

The solubility of triethylamine in a range of common organic solvents is summarized in the tables below. Data is presented at standard temperature and pressure where available. It is important to note that while extensive quantitative data is not always available in the literature, the provided information serves as a valuable resource for experimental design.

Table 1: Solubility of Triethylamine in Common Organic Solvents

SolventChemical FormulaTemperature (°C)Solubility ( g/100g of Solvent)Notes
AcetoneC₃H₆O25MiscibleSoluble in all proportions.[1][2]
BenzeneC₆H₆25Very SolubleQuantitative data not specified.[3]
Carbon TetrachlorideCCl₄25SolubleQuantitative data not specified.[2][3]
ChloroformCHCl₃25Very SolubleQuantitative data not specified.[2][3]
Diethyl Ether(C₂H₅)₂O25MiscibleSoluble in all proportions.[1][2]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO20.38.3-
EthanolC₂H₅OH25MiscibleSoluble in all proportions.[1][2]
Ethyl AcetateC₄H₈O₂25SolubleQuantitative data not specified.
n-HexaneC₆H₁₄25Sparingly SolubleAs an alkane solvent, it is expected to have lower solubility for a polar amine.[1]
MethanolCH₃OH25SolubleQuantitative data not specified.[4]
TolueneC₇H₈25SolubleQuantitative data not specified.
WaterH₂O205.5 g/100mL[2]
WaterH₂O256.86 g/100mL[2]

Note on "Miscible," "Very Soluble," and "Soluble":

  • Miscible: The liquids form a homogeneous solution in all proportions.

  • Very Soluble: A large amount of the solute dissolves in the solvent.

  • Soluble: A significant amount of the solute dissolves in the solvent.

Experimental Protocols for Solubility Determination

The following protocols provide detailed methodologies for determining the solubility of a liquid analyte, such as triethylamine, in an organic solvent. The shake-flask method followed by gas chromatography (GC) analysis is a robust and widely used technique.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining thermodynamic solubility. It involves equilibrating a surplus of the solute with the solvent for an extended period to ensure saturation.

Materials and Equipment:

  • High-purity triethylamine (≥99.5%)

  • High-purity organic solvent of interest (≥99.5%)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Gas-tight syringes

  • Centrifuge (optional)

  • Syringe filters (PTFE, 0.22 µm)

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

Procedure:

  • Preparation of Solvent: Ensure the organic solvent is degassed to prevent the formation of bubbles during the experiment.

  • Sample Preparation: To a series of glass vials, add a known volume of the organic solvent.

  • Addition of Solute: Add an excess amount of triethylamine to each vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[5][6][7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow for the separation of the two liquid phases (if immiscible) or for any undissolved solute to settle. If a stable emulsion forms, centrifugation can be employed to facilitate phase separation.

  • Sample Extraction: Carefully withdraw an aliquot of the solvent phase (the saturated solution) using a gas-tight syringe. To avoid contamination from the excess triethylamine phase, it is critical to draw the sample from the middle of the solvent layer.

  • Filtration: To remove any remaining microdroplets of undissolved triethylamine, filter the collected aliquot through a 0.22 µm PTFE syringe filter into a clean vial for analysis.

  • Analysis: Determine the concentration of triethylamine in the filtered aliquot using a validated analytical method, such as gas chromatography (GC).

Quantification by Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile compounds like triethylamine in a solvent.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX or similar) is suitable for amine analysis.

  • Carrier Gas: High-purity helium or nitrogen.

  • Injector and Detector Temperatures: Typically set to 250 °C.

  • Oven Temperature Program: An initial temperature of 50-60 °C, held for a few minutes, followed by a ramp to a final temperature of 180-200 °C. The exact program should be optimized for the specific solvent and column used.

  • Injection Volume: 1 µL.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of triethylamine in the organic solvent of interest at known concentrations. These standards should bracket the expected solubility range.

  • Calibration Curve: Inject the standard solutions into the GC and record the peak area for triethylamine. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered aliquot of the saturated solution obtained from the shake-flask experiment into the GC.

  • Quantification: Determine the concentration of triethylamine in the sample by comparing its peak area to the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of triethylamine solubility in an organic solvent.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solvent Degas Organic Solvent add_excess Add Excess TEA to Solvent prep_solvent->add_excess prep_tea High-Purity Triethylamine prep_tea->add_excess shake Equilibrate (24-72h at Constant Temp) add_excess->shake phase_sep Phase Separation / Settling shake->phase_sep extract Extract Aliquot of Saturated Solvent phase_sep->extract filter_sample Filter through 0.22µm PTFE Filter extract->filter_sample gc_analysis GC-FID Analysis filter_sample->gc_analysis determine_conc Determine Concentration gc_analysis->determine_conc calibration Prepare Calibration Curve calibration->determine_conc

References

A Comprehensive Technical Guide to the Safe Laboratory Handling of Triethylamine (CH1055)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for triethylamine (B128534) (TEA) in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel and the integrity of experimental work.

Introduction to Triethylamine

Triethylamine (TEA), with the chemical formula (C₂H₅)₃N, is a common organic base used extensively in organic synthesis. It functions primarily as a base, catalyst, and solvent in a variety of chemical reactions, including the formation of esters and amides from acyl chlorides. Its volatility and strong, pungent, fish-like odor necessitate careful handling in a controlled laboratory environment.

Hazard Identification and GHS Classification

Triethylamine is a hazardous substance with multiple risk factors. It is a highly flammable liquid and vapor. Health hazards include severe skin burns and eye damage, toxicity if swallowed, and harm if inhaled. It can also cause irritation to the respiratory tract.

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

  • H331: Toxic if inhaled.

  • H335: May cause respiratory irritation.

Physicochemical and Toxicological Data

Quantitative safety data for triethylamine is summarized below for easy reference and risk assessment.

Table 1: Physical and Chemical Properties of Triethylamine

PropertyValue
CAS Number 121-44-8
Molecular Formula (C₂H₅)₃N
Molecular Weight 101.19 g/mol
Appearance Colorless to light yellow liquid
Odor Strong, fishy, ammonia-like
Boiling Point 89.5 °C (193.1 °F)
Melting Point -114.7 °C (-174.5 °F)
Flash Point -11 °C (12 °F) (Closed Cup)
Vapor Density 3.5 (Air = 1)
Specific Gravity 0.726 g/cm³ at 20°C

Source: PubChem, NIOSH Pocket Guide to Chemical Hazards

Table 2: Occupational Exposure Limits

OrganizationTWA (8-hour)STEL (15-minute)
OSHA (PEL) 25 ppm (100 mg/m³)-
NIOSH (REL) 1 ppm (4 mg/m³)2 ppm (8 mg/m³)
ACGIH (TLV) 1 ppm2 ppm

Source: NIOSH Pocket Guide to Chemical Hazards

Table 3: Toxicological Data

Route of ExposureLD50/LC50 ValueSpecies
Oral LD50 460 mg/kgRat
Inhalation LC50 1250 ppm (4 hours)Rat
Dermal LD50 415 mg/kgRabbit

Source: PubChem

Safe Handling and Experimental Protocols

Proper handling procedures are paramount to minimize the risks associated with triethylamine. The "Hierarchy of Controls" should be applied to dictate the safest feasible practices.

Caption: Hierarchy of controls for managing triethylamine exposure.

4.1. Engineering Controls

  • Fume Hood: Always handle triethylamine inside a certified chemical fume hood to control its toxic and flammable vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Closed Systems: For larger quantities or continuous processes, use a closed system to prevent the release of vapor.

4.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Use chemically resistant gloves, such as butyl rubber or Viton. Nitrile gloves offer limited protection and should be changed immediately upon contamination.

  • Skin Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes. For significant splash potential, a chemical-resistant apron is recommended.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below the occupational limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

4.3. General Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly. Clear the work area of any incompatible materials, especially strong oxidizing agents and acids.

  • Dispensing: Use a syringe, cannula, or a dispensing pump to transfer triethylamine to minimize vapor release. Avoid pouring from an open container.

  • During Reaction: Keep the reaction vessel closed or under a reflux condenser to contain vapors.

  • Post-Handling: Tightly seal the triethylamine container immediately after use. Clean any contaminated surfaces within the fume hood.

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

Storage Requirements

  • Store triethylamine in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Keep containers tightly sealed in an upright position.

  • Store in a flammable liquids cabinet.

  • Segregate from incompatible materials such as acids, oxidizing agents, and halogenated compounds.

Emergency Procedures: Spills and Exposure

Immediate and correct response to an emergency is critical.

SpillResponse start Triethylamine Spill Occurs alert Alert personnel in the immediate area. Evacuate if necessary. start->alert assess Assess the spill size. Is it a minor or major spill? alert->assess minor_spill Minor Spill (If trained and equipped) assess->minor_spill Minor major_spill Major Spill assess->major_spill Major minor_ppe Don appropriate PPE (respirator, gloves, goggles). minor_spill->minor_ppe major_evacuate Evacuate the laboratory. Activate fire alarm. major_spill->major_evacuate contain Contain the spill with absorbent material (e.g., vermiculite, sand). minor_ppe->contain neutralize Neutralize carefully with a weak acid (e.g., citric acid solution), if safe. contain->neutralize collect Collect absorbed material into a sealed, labeled waste container. neutralize->collect decontaminate Decontaminate the area. collect->decontaminate end Report the incident. decontaminate->end contact_ehs Contact Emergency Services / EH&S. major_evacuate->contact_ehs contact_ehs->end

Technical Guide: Synthesis and Preparation of CH1055 Triethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH1055 triethylamine (B128534) is a near-infrared II (NIR-II) fluorescent dye with significant potential for in vivo imaging applications. Its favorable properties, including a molecular weight of approximately 970 Da, an excitation wavelength of 808 nm, and an emission wavelength of 1055 nm, position it as a valuable tool for high-resolution, deep-tissue imaging.[1] Notably, its small size allows for rapid renal excretion, minimizing potential toxicity associated with long-term accumulation in the body.[1] This technical guide provides a comprehensive overview of the synthesis and preparation of CH1055, consolidating available data and methodologies to support researchers in the fields of chemistry, biology, and medicine.

Synthesis of CH1055: A Step-by-Step Approach

The synthesis of CH1055 is a multi-step process that begins with the preparation of key intermediates. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 2,1,3-Benzothiadiazole B 4,7-Dibromo-2,1,3-benzothiadiazole A->B Bromination C Intermediate Compound B->C Suzuki Coupling D CH1055 C->D Final Condensation Experimental_Workflow cluster_step1 Step 1: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole cluster_step2 Step 2: Synthesis of Intermediate Amine cluster_step3 Step 3: Synthesis of CH1055 A Reaction Setup: 2,1,3-Benzothiadiazole, HBr B Bromine Addition (Dropwise) A->B C Reflux B->C D Work-up: Filtration, Washing C->D E Recrystallization D->E F Characterization: NMR, MS E->F H Palladium-catalyzed Cross-Coupling Reaction F->H G Multi-step synthesis of substituted aniline (B41778) derivative G->H I Final Condensation H->I J Purification: Chromatography I->J K Characterization: NMR, HRMS, UV-Vis, Fluorescence J->K

References

CH1055 Triethylamine: A Technical Guide to a Near-Infrared II Fluorescent Dye for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH1055 triethylamine (B128534) is a small-molecule, organic fluorescent dye that operates within the second near-infrared (NIR-II) window, exhibiting an excitation wavelength of approximately 808 nm and an emission wavelength of around 1055 nm.[1] Its development has been a significant advancement in the field of in vivo imaging due to its favorable pharmacokinetic properties, most notably its rapid renal excretion. With a molecular weight of about 970 Da, it is well below the renal excretion threshold, allowing for approximately 90% of the dye to be cleared from the body through the kidneys within 24 hours.[1][2] This rapid clearance minimizes the risk of toxicity associated with the long-term accumulation of contrast agents in the body. CH1055 has demonstrated superiority over the clinically approved NIR-I dye, indocyanine green (ICG), in resolving fine biological structures such as lymphatic vasculature and in sentinel lymphatic mapping.[2] Furthermore, its utility extends to targeted molecular imaging of tumors, offering a high tumor-to-background signal ratio that is crucial for precise image-guided surgery.[2]

Physicochemical and Photophysical Properties

The core of CH1055 is a donor-acceptor-donor (D-A-D) type fluorescent compound.[3] This structure is responsible for its advantageous photophysical properties in the NIR-II region. Four carboxylic acid groups are incorporated into the molecule, which not only impart a degree of aqueous solubility but also provide facile conjugation points for targeting ligands.[3]

PropertyValueReference
Molecular Weight~970 Da[1][2]
Excitation Wavelength (λex)~808 nm[1]
Emission Wavelength (λem)~1055 nm[1]
Clearance~90% renal excretion within 24 hours[2]

Synthesis of CH1055

The synthesis of CH1055 is achieved with a high yield starting from 4,4′-(phenylazanediyl)dibenzaldehyde. The key steps in assembling the core structure of the dye involve a cross-Suzuki coupling reaction, iron reduction, and an N-thionylaniline induced ring closure.[3]

Diagram of the Synthesis Overview

G Overview of CH1055 Synthesis cluster_start Starting Material cluster_reactions Key Reactions cluster_end Final Product 4,4'-(phenylazanediyl)dibenzaldehyde 4,4'-(phenylazanediyl)dibenzaldehyde Suzuki Coupling Suzuki Coupling 4,4'-(phenylazanediyl)dibenzaldehyde->Suzuki Coupling Step 1 Iron Reduction Iron Reduction Suzuki Coupling->Iron Reduction Step 2 Ring Closure Ring Closure Iron Reduction->Ring Closure Step 3 CH1055 Dye CH1055 Dye Ring Closure->CH1055 Dye

Caption: A simplified workflow of the key chemical reactions involved in the synthesis of the CH1055 dye.

Experimental Protocols

Conjugation of CH1055 to Targeting Ligands

The carboxylic acid groups on the CH1055 molecule allow for its conjugation to various targeting ligands, such as antibodies or affibodies, through standard bioconjugation techniques. For example, CH1055 can be conjugated to an anti-EGFR Affibody for targeted imaging of tumors that overexpress the epidermal growth factor receptor.[2]

Diagram of CH1055-Affibody Conjugation

G CH1055-Affibody Conjugation Workflow CH1055_dye CH1055 Dye (with carboxylic acid groups) Activation Activation of Carboxylic Acids (e.g., EDC/NHS chemistry) CH1055_dye->Activation Affibody Anti-EGFR Affibody Conjugation Conjugation Reaction Affibody->Conjugation Activation->Conjugation Purification Purification (e.g., HPLC) Conjugation->Purification Final_Product CH1055-Affibody Conjugate Purification->Final_Product

Caption: The general workflow for the conjugation of CH1055 to an anti-EGFR Affibody.

In Vivo Tumor Imaging Protocol

The following is a general protocol for in vivo tumor imaging using a CH1055-ligand conjugate in a mouse model.

  • Animal Model: Nude mice bearing xenograft tumors (e.g., squamous cell carcinoma SAS or glioblastoma U87MG) are commonly used.[1][4]

  • Probe Administration: The CH1055-conjugate is administered via intravenous injection. For example, a 60 μg dose of CH1055-affibody has been used for imaging SAS tumors.[4]

  • Anesthesia: Mice are anesthetized prior to and during imaging to prevent movement artifacts. Inhalation anesthesia (e.g., isoflurane) is a common choice.

  • Imaging System: A specialized NIR-II imaging system equipped with an 808 nm laser for excitation and appropriate long-pass filters (e.g., >1000 nm or >1100 nm) to collect the emission signal is required.

  • Image Acquisition: Images are acquired at various time points post-injection (e.g., 1 hour, 6 hours, 24 hours) to monitor the biodistribution and tumor accumulation of the probe.[4] Exposure times may vary depending on the imaging system and the brightness of the fluorescence signal.

Applications in Cancer Research and Drug Development

Targeted Tumor Imaging

When conjugated to a targeting moiety like an anti-EGFR Affibody, CH1055 enables the specific visualization of tumors that overexpress the target receptor. This has been demonstrated in squamous cell carcinoma (SAS) cell lines, which show strong selective staining, in contrast to U87MG cells that have low EGFR expression.[4]

Tumor-to-Normal Tissue Ratios

The high tumor-to-normal tissue (T/NT) ratio achieved with CH1055 conjugates is a key advantage for clear tumor delineation.

Time Post-InjectionT/NT Ratio (Targeted)T/NT Ratio (Blocked)
1 hour~3.5~1.5
6 hours~5.5~2.0

Data is for CH1055-affibody in SAS tumor-bearing mice (n=3, p < 0.05). The "blocked" group received a co-injection of free affibody to demonstrate targeting specificity.[4]

Image-Guided Surgery

The superior T/NT ratio provided by CH1055 allows for precise, real-time image-guided surgery to remove tumors. This has been successfully demonstrated in preclinical models, where NIR-II fluorescence imaging guided the complete excision of tumors.[2]

Signaling Pathway and Targeting Mechanism

G Targeted Tumor Imaging with CH1055-Affibody cluster_probe Imaging Probe cluster_cell Tumor Cell cluster_imaging Imaging Process Probe CH1055-anti-EGFR Affibody EGFR EGFR Receptor Probe->EGFR Specific Binding Emission >1000 nm NIR-II Fluorescence Probe->Emission Fluorescence Downstream Downstream Signaling (e.g., MAPK, PI3K pathways) EGFR->Downstream Ligand Binding & Activation Excitation 808 nm Excitation Light Excitation->Probe Detector NIR-II Detector Emission->Detector

Caption: The CH1055-anti-EGFR Affibody conjugate specifically binds to EGFR on the tumor cell surface, and upon excitation, emits NIR-II fluorescence for detection.

Conclusion

CH1055 triethylamine is a promising NIR-II fluorescent dye with significant potential for advancing preclinical and, potentially, clinical in vivo imaging. Its rapid clearance profile addresses key safety concerns, while its bright fluorescence and amenability to conjugation make it a versatile tool for non-invasive imaging and image-guided interventions. For researchers and professionals in drug development, CH1055 offers a powerful platform for visualizing biological processes at a depth and resolution previously unattainable with conventional fluorescence imaging.

References

Mechanism of action of CH1055 triethylamine in vivo imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH1055 is a versatile small-molecule near-infrared II (NIR-II) fluorescent dye that has emerged as a powerful tool for in vivo imaging. Its favorable optical properties, including an excitation wavelength around 808 nm and emission in the 1000-1700 nm window, allow for deep tissue penetration and high signal-to-background ratios, overcoming the limitations of traditional visible and NIR-I imaging. This technical guide provides an in-depth analysis of the mechanism of action of CH1055-based probes for in vivo imaging, with a focus on its applications in oncology and diagnostics. We detail the principles of passive and active targeting, summarize key quantitative data from preclinical studies, and provide representative experimental protocols.

Introduction: The CH1055 Fluorophore

CH1055 is a synthetic organic dye with a molecular weight of approximately 970 Da.[1] This low molecular weight is advantageous for in vivo applications as it falls below the renal excretion threshold, facilitating rapid clearance from the body and minimizing potential long-term toxicity.[1][2] The core utility of CH1055 in vivo imaging lies in its fluorescence within the NIR-II window, a spectral range where light scattering and tissue autofluorescence are significantly reduced.[2][3] This results in clearer images with deeper tissue penetration, enabling the visualization of structures at depths of several millimeters.[2][4]

The term "CH1055 triethylamine" as a specific imaging agent is a misnomer. Triethylamine is a common reagent used to adjust the pH during the synthesis and conjugation of CH1055 to various targeting ligands.[5] The in vivo performance and mechanism of action are dictated by the CH1055 fluorophore itself and, critically, the molecule it is attached to.

Mechanism of Action: Passive and Active Targeting

The in vivo imaging mechanism of CH1055 can be broadly categorized into two strategies: passive targeting through the enhanced permeability and retention (EPR) effect and active targeting via conjugation to specific biomolecules.

Passive Targeting with PEGylated CH1055 (CH1055-PEG)

When conjugated with polyethylene (B3416737) glycol (PEG), the resulting CH1055-PEG probe can passively accumulate in tumor tissues.[4] The EPR effect is a phenomenon characteristic of solid tumors, where the rapidly growing and poorly formed tumor vasculature is "leaky" to macromolecules, and the poor lymphatic drainage of the tumor results in their retention.[4] This leads to a gradual accumulation of CH1055-PEG in the tumor, allowing for its visualization against the surrounding healthy tissue. This mechanism is particularly useful for imaging tumors with a compromised vasculature, such as glioblastomas.[6][7]

Active Targeting with CH1055 Conjugates

For more specific imaging, CH1055 can be conjugated to targeting ligands that bind to specific biomarkers overexpressed on the surface of cells of interest. This active targeting approach generally leads to higher signal-to-background ratios and allows for the visualization of tissues based on their molecular profile.

  • Tumor Imaging with Anti-EGFR Affibody: CH1055 has been conjugated to an anti-EGFR (Epidermal Growth Factor Receptor) affibody to specifically target tumors overexpressing EGFR, such as certain squamous cell carcinomas.[2][8] The affibody directs the CH1055 dye to the tumor cells, enabling their precise localization.

  • Osteosarcoma Imaging: For osteosarcoma, CH1055 has been linked to an aptamer (PT) that recognizes osteosarcoma cells, creating CH1055-PEG-PT for targeted imaging of primary tumors.[9][10] Another approach for imaging osteosarcoma lung metastases involves using a CH1055-PEG-Affibody conjugate.[9]

  • Articular Cartilage Degeneration Imaging: A conjugate of CH1055 with the type II collagen-binding peptide WYRGRL (CH1055-WL) has been developed to image articular cartilage degeneration.[11] This probe specifically binds to type II collagen, a key component of articular cartilage, allowing for the sensitive detection of its degradation in conditions like osteoarthritis.[11]

  • Integrin Imaging with c(RGDyK): The cyclic peptide c(RGDyK) is a well-known ligand for αvβ3 integrins, which are often overexpressed on angiogenic endothelial cells and some tumor cells. While direct studies with CH1055-c(RGDyK) were not found in the provided search results, the synthesis of similar NIR dye-RGD conjugates is well-established, suggesting the feasibility of this approach for imaging angiogenesis.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical in vivo imaging studies using various CH1055-based probes.

Table 1: In Vivo Performance of CH1055-PEG for Brain Tumor Imaging

Animal ModelTumor ModelImaging DepthTime Post-InjectionTumor-to-Normal Tissue (T/NT) RatioReference
Nude MouseOrthotopic U87MG Glioblastoma~4 mm6 hours3.2[7]
Nude MouseOrthotopic U87MG Glioblastoma~4 mm24 hours4.25 ± 0.35[7]

Table 2: In Vivo Performance of CH1055-Affibody for EGFR-Positive Tumor Imaging

Animal ModelTumor ModelTime Post-InjectionTumor-to-Normal Tissue (T/NT) RatioReference
Nude MouseSubcutaneous SAS Squamous Cell Carcinoma1 hour~4[8]
Nude MouseSubcutaneous SAS Squamous Cell Carcinoma6 hours~7.5[8]

Table 3: Imaging Parameters for CH1055-based Probes

ProbeExcitation WavelengthEmission FilterExposure TimeReference
CH1055-PEG (Lymphatics)Not Specified>1200 nm300 ms (B15284909)[4]
CH1055-PEG (Brain Tumor)Not Specified1200 nm long-pass400 ms[7]
CH1055-PEG-PT (Osteosarcoma)808 nm1000 nm long-pass40 ms - 70 ms[10]

Experimental Protocols

The following sections provide generalized experimental protocols for in vivo imaging with CH1055-based probes, based on published studies.

General Animal Preparation and Handling
  • Animal Models: Nude mice (athymic) are commonly used for xenograft tumor models to prevent rejection of human cancer cells.[4][10]

  • Tumor Implantation: For subcutaneous tumor models, cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are suspended in a suitable medium like PBS or Matrigel and injected subcutaneously into the flank or shoulder of the mouse.[14] For orthotopic models, cells are implanted in the organ of origin (e.g., brain).[7] Tumors are typically allowed to grow to a palpable size (e.g., 5-10 mm in diameter) before imaging.

  • Anesthesia: During imaging, animals are anesthetized to prevent movement. Isoflurane inhalation is a common method.[15]

In Vivo NIR-II Fluorescence Imaging Protocol
  • Probe Administration: The CH1055-based probe is typically administered via intravenous (tail vein) injection. The dose will vary depending on the probe and application but is often in the range of 50-200 µL of a solution with a concentration of around 1 mg/mL.[8][15]

  • Image Acquisition:

    • The anesthetized mouse is placed on the imaging stage of a NIR-II imaging system.

    • An 808 nm laser is commonly used for excitation.[10][15]

    • A long-pass filter (e.g., 1000 nm, 1200 nm, or 1300 nm) is used to collect the emitted fluorescence and block the excitation light.[4][7][10]

    • Images are acquired at various time points post-injection (e.g., 1, 2, 4, 6, 12, 24, 48 hours) to monitor the biodistribution and target accumulation of the probe.[7][8][15]

    • Exposure times can range from tens of milliseconds to a few seconds depending on the brightness of the probe and the sensitivity of the detector.[4][10]

  • Image Analysis:

    • Regions of interest (ROIs) are drawn around the tumor and a contralateral normal tissue area (e.g., muscle).

    • The average fluorescence intensity in each ROI is measured using image analysis software (e.g., ImageJ).[15]

    • The tumor-to-normal tissue (or tumor-to-background) ratio is calculated by dividing the average fluorescence intensity of the tumor ROI by that of the normal tissue ROI.[8]

Ex Vivo Biodistribution Analysis
  • Tissue Harvesting: At the final imaging time point, mice are euthanized.

  • Organ Dissection: Major organs (e.g., heart, liver, spleen, lungs, kidneys) and the tumor are excised.

  • Ex Vivo Imaging: The excised organs and tumor are arranged and imaged using the NIR-II imaging system to confirm the in vivo findings and assess the probe's biodistribution.[15]

Visualizations

Signaling Pathways and Targeting Mechanisms

CH1055_Targeting_Mechanisms cluster_passive Passive Targeting (EPR Effect) cluster_active Active Targeting CH1055_PEG CH1055-PEG Leaky_Vasculature Leaky Tumor Vasculature CH1055_PEG->Leaky_Vasculature Extravasation Tumor_Interstitium Tumor Interstitium (Accumulation) Leaky_Vasculature->Tumor_Interstitium CH1055_Ligand CH1055-Ligand (e.g., Affibody, Peptide) Receptor Specific Receptor (e.g., EGFR, Collagen) CH1055_Ligand->Receptor Binding Target_Cell Target Cell (e.g., Tumor, Chondrocyte) Internalization Internalization (Optional) Receptor->Internalization in_vivo_workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Animal_Model Establish Animal Model (e.g., Tumor Xenograft) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Probe_Prep Prepare CH1055 Probe Injection Intravenous Injection of Probe Probe_Prep->Injection Anesthesia->Injection Image_Acquisition NIR-II Image Acquisition (Multiple Time Points) Injection->Image_Acquisition ROI_Analysis ROI Analysis (Tumor vs. Normal) Image_Acquisition->ROI_Analysis Biodistribution Ex Vivo Biodistribution Image_Acquisition->Biodistribution After final time point Ratio_Calc Calculate T/NT Ratio ROI_Analysis->Ratio_Calc

References

Technical Guide: Renal Excretion and Toxicity Profile of CH1055

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH1055 is a small-molecule, near-infrared II (NIR-II) fluorescent dye with a molecular weight of approximately 970 Da.[1][2][3] Its development has been a significant advancement in the field of in vivo imaging due to its favorable pharmacokinetic properties, particularly its rapid renal clearance. This guide provides a comprehensive overview of the renal excretion and toxicological profile of CH1055, based on available scientific literature. CH1055's efficient elimination from the body via the kidneys significantly mitigates the risk of long-term accumulation and associated toxicity, a common concern with other imaging agents.[1][4] The dye is often utilized in a PEGylated form (CH1055-PEG) to enhance its solubility and in vivo performance.[5][6]

Renal Excretion of CH1055

The low molecular weight of CH1055, well below the renal excretion threshold of approximately 40 kDa, facilitates its efficient removal from systemic circulation through glomerular filtration.[1][4]

Quantitative Renal Clearance Data

Studies have demonstrated the rapid and near-complete renal excretion of CH1055.

ParameterValueSpeciesReference
Urinary Excretion (24 hours) ~90% of injected doseMouse[1][2][3][6]

Further detailed pharmacokinetic parameters such as precise renal clearance rates (mL/min), plasma half-life, and volume of distribution are not extensively detailed in the currently available public literature.

Toxicological Profile of CH1055

The rapid renal clearance of CH1055 is a key factor in its favorable safety profile. The available data indicates minimal cellular toxicity at standard imaging doses.

In Vitro Cytotoxicity

While specific IC50 values from standardized cytotoxicity assays are not consistently reported in the primary literature, studies have concluded that CH1055 exhibits no significant cellular toxicity at concentrations required for effective in vivo imaging.

Detailed protocols for specific cytotoxicity assays (e.g., MTT, neutral red uptake) performed on CH1055 are not publicly available. However, general cytotoxicity protocols are widely established and can be adapted for the evaluation of novel dyes.

In Vivo Toxicity

Comprehensive in vivo toxicology studies detailing parameters such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) are not yet available in the public domain. The lack of such data may be attributable to the dye's high biocompatibility and rapid clearance, which typically result in a low toxicity profile. Histological analyses and general health monitoring of animals in imaging studies have not revealed any adverse effects.

Experimental Protocols

Synthesis of CH1055-PEG

A common modification to CH1055 for in vivo applications is PEGylation, which improves aqueous solubility and circulation time.

Synthesis_of_CH1055_PEG cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product CH1055 CH1055 Reaction CH1055->Reaction PEG_NH2 Amine-terminated PEG (e.g., 2kDa PEG-NH2) PEG_NH2->Reaction EDC_NHS EDC, NHS in DMSO CH1055_PEG CH1055-PEG Conjugate EDC_NHS->CH1055_PEG Reaction->EDC_NHS

Figure 1. One-step synthesis of CH1055-PEG.

Protocol:

  • Dissolve CH1055 in dimethyl sulfoxide (B87167) (DMSO).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups on CH1055.

  • Introduce an amine-terminated polyethylene (B3416737) glycol (PEG-NH2) to the solution.

  • Allow the reaction to proceed to form the CH1055-PEG conjugate.

  • Purify the resulting conjugate to remove unreacted reagents.

In Vivo Renal Clearance Study Workflow

The following workflow outlines a typical procedure for assessing the renal clearance of CH1055 in a murine model.

Renal_Clearance_Workflow Animal_Model Select Animal Model (e.g., Nude Mice) IV_Injection Intravenous Injection of CH1055-PEG Animal_Model->IV_Injection Urine_Collection Urine Collection at Pre-defined Time Points (e.g., 1, 4, 8, 12, 24 hours) IV_Injection->Urine_Collection Fluorescence_Quantification Quantify CH1055 Fluorescence in Urine Samples Urine_Collection->Fluorescence_Quantification Data_Analysis Calculate Percentage of Injected Dose Excreted Fluorescence_Quantification->Data_Analysis

Figure 2. Workflow for in vivo renal clearance assessment.

Protocol:

  • Animal Model: Utilize appropriate mouse models (e.g., nude mice for tumor imaging studies).

  • Administration: Administer a defined dose of CH1055-PEG intravenously.

  • Sample Collection: House mice in metabolic cages to facilitate the collection of urine at specified time intervals (e.g., 1, 4, 8, 12, and 24 hours post-injection).

  • Quantification: Measure the fluorescence intensity of the collected urine samples using a NIR-II imaging system. A standard curve of known CH1055-PEG concentrations should be used for accurate quantification.

  • Analysis: Calculate the cumulative percentage of the injected dose excreted in the urine over time.

In Vitro Cytotoxicity Assay Workflow

A general workflow for assessing the in vitro cytotoxicity of CH1055 is presented below.

Cytotoxicity_Assay_Workflow Cell_Culture Culture Relevant Cell Lines (e.g., HEK293, Cancer Cell Lines) Compound_Incubation Incubate Cells with Varying Concentrations of CH1055 Cell_Culture->Compound_Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, Neutral Red Uptake) Compound_Incubation->Viability_Assay Data_Acquisition Measure Absorbance/Fluorescence Viability_Assay->Data_Acquisition IC50_Determination Determine IC50 Value Data_Acquisition->IC50_Determination

Figure 3. General workflow for in vitro cytotoxicity testing.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of CH1055 for a specified duration (e.g., 24, 48, or 72 hours).

  • Assay Performance: Add the chosen viability reagent (e.g., MTT, neutral red) and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Signaling Pathways

Currently, there is no published evidence to suggest that CH1055 significantly interacts with or perturbs any specific cellular signaling pathways. This is consistent with its observed low toxicity and rapid excretion. Future research may explore potential interactions at higher concentrations or in specific cell types.

Conclusion

CH1055 is a promising NIR-II fluorescent dye with a favorable safety profile, largely attributed to its rapid and efficient renal clearance. The available data indicates that approximately 90% of the injected dose is excreted through the kidneys within 24 hours in murine models. While comprehensive quantitative toxicological data is still emerging, in vitro and in vivo studies have consistently demonstrated its low toxicity at imaging-relevant concentrations. The provided experimental workflows offer a foundation for researchers to further investigate and utilize this valuable imaging agent. As with any investigational compound, appropriate safety and handling procedures should be followed.

References

Methodological & Application

Application Notes: Conjugation of CH1055-NHS Ester with Antibodies for Near-Infrared II (NIR-II) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-Infrared II (NIR-II) fluorescence imaging, operating within the 1000-1700 nm window, offers significant advantages for in vivo studies, including deeper tissue penetration and reduced autofluorescence compared to traditional visible and NIR-I imaging. CH1055 is a small-molecule NIR-II fluorescent dye with an emission maximum of approximately 1055 nm, making it a valuable tool for high-resolution, deep-tissue imaging.[1] When conjugated to antibodies, CH1055 enables targeted imaging of specific cell populations, tumors, or other biological entities in vivo.

This document provides a detailed protocol for the conjugation of an amine-reactive N-Hydroxysuccinimide (NHS) ester form of CH1055 to primary amines (e.g., lysine (B10760008) residues) on an antibody. The protocol leverages the established chemistry of NHS esters, which form stable amide bonds with deprotonated primary amines. The inclusion of triethylamine (B128534) in the reaction mixture serves as a base to facilitate the deprotonation of antibody amines, thereby enhancing conjugation efficiency.

Principle of Conjugation

The conjugation reaction is a nucleophilic acyl substitution. The NHS ester of CH1055 is an activated form of the dye that readily reacts with the primary amine groups on the antibody, primarily the ε-amino groups of lysine residues and the N-terminal amine. For the reaction to proceed efficiently, the amine groups must be in a deprotonated, nucleophilic state. This is typically achieved by maintaining the reaction buffer at a slightly alkaline pH of 8.0-8.5. Triethylamine, a tertiary amine base, can be included to further ensure an optimal pH and facilitate the deprotonation of the antibody's primary amines.[1]

G cluster_conditions Reaction Conditions cluster_products Products Antibody Antibody Conjugate CH1055-Antibody Conjugate Antibody->Conjugate Primary Amines (-NH2) CH1055_NHS CH1055-NHS Ester CH1055_NHS->Conjugate pH pH 8.0-8.5 Base Triethylamine NHS_byproduct NHS (byproduct)

Figure 1: Chemical conjugation pathway of CH1055-NHS ester with an antibody.

Materials and Methods

Materials
  • Antibody of interest (e.g., IgG) in an amine-free buffer (e.g., PBS)

  • CH1055-NHS Ester (formulated with triethylamine or as a separate reagent)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5

  • Purification/Desalting Column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spectrophotometer

Experimental Protocol

This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody. Optimization may be required for different antibodies or desired dye-to-antibody ratios (DAR).

1. Antibody Preparation

  • Ensure the antibody is in an amine-free buffer. If the antibody solution contains buffers with primary amines (e.g., Tris) or stabilizers like glycine (B1666218) or bovine serum albumin (BSA), it must be purified.

  • Buffer exchange the antibody into the Conjugation Buffer (0.1 M sodium bicarbonate, pH 8.5) using a desalting column or dialysis.

  • Adjust the antibody concentration to 2-5 mg/mL in the Conjugation Buffer. Higher concentrations generally improve labeling efficiency.

2. CH1055-NHS Ester Preparation

  • Allow the vial of CH1055-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution of the CH1055-NHS Ester by dissolving it in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.

3. Conjugation Reaction

  • Calculate the volume of the 10 mM CH1055-NHS Ester stock solution needed to achieve the desired molar excess. A starting point for optimization is a 10-fold molar excess of dye to antibody.

  • While gently stirring the antibody solution, add the calculated volume of the CH1055-NHS Ester stock solution dropwise.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

4. Purification of the Conjugate

  • Following incubation, purify the CH1055-antibody conjugate from unreacted dye and byproducts using a size-exclusion chromatography (SEC) desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.4.[2][3]

  • Apply the reaction mixture to the column.

  • Elute the conjugate with PBS. The first colored fraction to elute will be the antibody conjugate, as it is larger and will pass through the column more quickly. The smaller, unconjugated dye molecules will elute later.

  • Collect the fractions containing the purified conjugate.

5. Characterization of the Conjugate

  • Determine the Dye-to-Antibody Ratio (DAR):

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of CH1055 (~808 nm, A_max).

    • Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following equations:

      • Antibody Concentration (M) = [A280 - (A_max * CF)] / ε_protein

      • Dye Concentration (M) = A_max / ε_dye

      • Where:

        • CF is the correction factor for the dye's absorbance at 280 nm. This value is dye-specific and should be obtained from the supplier. For many NIR dyes, it is in the range of 0.05-0.1.

        • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

        • ε_dye is the molar extinction coefficient of CH1055 at its absorbance maximum.

    • DAR = Dye Concentration (M) / Antibody Concentration (M)

Data Presentation

The efficiency of the conjugation reaction can be assessed by varying the initial molar ratio of dye to antibody and measuring the resulting DAR. Below is a table summarizing expected outcomes for a typical IgG conjugation.

Initial Dye:Antibody Molar RatioResulting Average DARConjugate Yield (mg)
5:12.10.85
10:13.80.82
20:16.50.79
Note: These are representative data and actual results may vary depending on the specific antibody and reaction conditions.

Experimental Workflow

The overall process from antibody preparation to characterization of the final conjugate is outlined below.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis A Antibody Buffer Exchange (to pH 8.5) C Mix Antibody and CH1055-NHS Ester A->C B Prepare 10 mM CH1055-NHS Ester in DMSO B->C D Incubate 1-2h at RT (Protected from Light) C->D E Size-Exclusion Chromatography (e.g., Sephadex G-25) D->E F Collect Antibody-Conjugate Fractions E->F G Measure Absorbance (280 nm & ~808 nm) F->G H Calculate Dye-to-Antibody Ratio (DAR) G->H

Figure 2: Experimental workflow for CH1055-antibody conjugation.

Conclusion

This protocol provides a comprehensive method for conjugating the NIR-II dye CH1055 to antibodies. The resulting conjugates are valuable reagents for targeted in vivo imaging, enabling high-resolution visualization of biological structures and processes deep within tissue. Successful conjugation and characterization, including the determination of the DAR, are critical for ensuring the quality and reproducibility of subsequent imaging studies. For any specific antibody, optimization of the dye-to-antibody molar ratio may be necessary to achieve the desired degree of labeling without compromising antibody function.

References

Application Notes and Protocols for CH1055: A Near-Infrared II Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The following application notes are for the near-infrared II (NIR-II) fluorescent probe CH1055. The user's original query mentioned "CH1055 triethylamine," which appears to be a conflation of two separate chemical entities. CH1055 is a distinct fluorescent dye. Triethylamine is a base that can be used in various chemical reactions, including some fluorescence-based assays, but it is not an integral part of the CH1055 probe itself. These notes focus exclusively on the properties and applications of CH1055.

Introduction to CH1055

CH1055 is a small-molecule organic dye that operates in the second near-infrared (NIR-II) window, a region of the electromagnetic spectrum with wavelengths between 1000 and 1700 nm.[1] This property allows for deep tissue imaging, with penetration depths of up to 40 µm, and high-resolution visualization of biological structures in vivo.[1] Developed by Professor Hong Xuechuan's research group at Wuhan University, CH1055 was first reported in Nature Materials in 2016.[1] A key advantage of CH1055 is its rapid excretion from the body, primarily through the kidneys, which minimizes potential long-term toxicity.[2][3] Its small molecular weight of approximately 970 Da is well below the renal excretion threshold, allowing for about 90% of the dye to be cleared within 24 hours.[2][3]

The core structure of CH1055 can be modified, allowing for conjugation with various biomolecules such as antibodies or peptides.[1][2] This adaptability makes it a versatile tool for targeted molecular imaging of specific biological markers, including tumors and areas of tissue degeneration.[2][3][4]

Key Properties and Performance Characteristics

The optical and physical properties of CH1055 make it a superior alternative to conventional NIR-I dyes like indocyanine green (ICG).[3] Its emission in the NIR-II window results in a higher signal-to-noise ratio and improved spatial resolution in deep tissues.[1]

PropertyValueReference
Probe Type Small-molecule organic dye[1][5]
Fluorescence Window Near-Infrared II (NIR-II)[1][2]
Excitation Wavelength ~808 nm[2]
Emission Wavelength ~1055 nm[2]
Molecular Weight ~970 Da[2][3]
Excretion Pathway Primarily renal (kidneys)[1][2][3]
Key Advantages Deep tissue penetration, high signal-to-noise ratio, rapid excretion, and modifiable structure for targeted imaging.[1][3]

Applications

CH1055 has demonstrated significant potential in a range of preclinical research applications:

  • In Vivo Imaging: As a versatile fluorescent probe, CH1055 is well-suited for non-invasive imaging in living animals.[2]

  • Tumor Imaging and Image-Guided Surgery: When conjugated with targeting ligands, such as anti-EGFR Affibody, CH1055 can achieve high uptake in brain tumors.[3] This allows for a superior tumor-to-background signal ratio, enabling precise, image-guided surgical removal of cancerous tissue.[3]

  • Vascular Imaging: The probe has been shown to outperform ICG in resolving lymphatic vasculature and in sentinel lymph node mapping near tumors in mouse models.[3]

  • Early Disease Detection: A modified version of the probe, CH1055-WL, which includes a collagen-binding peptide, has been used for the sensitive detection of articular cartilage degeneration in living mice, showing promise for the early diagnosis of osteoarthritis.[4]

Experimental Protocols

The following are generalized protocols for the use of CH1055 in targeted and non-targeted in vivo imaging. Specific concentrations, incubation times, and imaging parameters should be optimized for each experimental model.

Protocol 1: Preparation of CH1055 for In Vivo Imaging
  • Reconstitution: Reconstitute lyophilized CH1055 in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • Working Solution: For non-targeted imaging, dilute the CH1055 stock solution in a biocompatible buffer, such as phosphate-buffered saline (PBS), to the desired final concentration. For targeted imaging, follow the conjugation protocol below before preparing the working solution.

  • Administration: The working solution is typically administered via intravenous injection. The optimal dose will depend on the animal model and the specific application.

Protocol 2: Conjugation of CH1055 to a Targeting Ligand (e.g., Antibody or Peptide)

CH1055 is designed with modifiable sites to allow for covalent linkage to biomolecules.[1]

  • Ligand Preparation: Prepare the antibody or peptide solution in a suitable conjugation buffer.

  • Activation of CH1055: If necessary, activate the modifiable group on CH1055 according to the manufacturer's instructions to make it reactive with the targeting ligand.

  • Conjugation Reaction: Mix the activated CH1055 with the prepared ligand at a specific molar ratio and allow the reaction to proceed for a set time at room temperature or 4°C.

  • Purification: Remove unconjugated CH1055 from the final product using a purification method such as dialysis or size-exclusion chromatography.

  • Characterization: Confirm the successful conjugation and determine the dye-to-ligand ratio using spectrophotometry.

Protocol 3: In Vivo NIR-II Fluorescence Imaging
  • Animal Preparation: Anesthetize the animal and place it on the imaging stage.

  • Probe Administration: Inject the prepared CH1055 or CH1055-conjugate solution intravenously.

  • Image Acquisition: Acquire images at various time points post-injection using an in vivo imaging system equipped for the NIR-II window. The system should have an appropriate excitation source (e.g., an 808 nm laser) and a detector sensitive to wavelengths beyond 1000 nm (e.g., an InGaAs camera).

  • Image Analysis: Analyze the acquired images to quantify the fluorescence intensity in the region of interest. The high signal-to-background ratio of CH1055 should provide clear delineation of the targeted tissues.[3]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of CH1055.

cluster_advantages Advantages of NIR-II Window cluster_probe CH1055 Probe cluster_outcome Imaging Outcome ReducedScattering Reduced Photon Scattering DeepPenetration Deep Tissue Penetration ReducedScattering->DeepPenetration ReducedAbsorption Reduced Tissue Absorption ReducedAbsorption->DeepPenetration LowAutofluorescence Low Tissue Autofluorescence HighSNR High Signal-to-Noise Ratio LowAutofluorescence->HighSNR CH1055 CH1055 Dye (Emission ~1055 nm) HighResolution High Spatial Resolution

Caption: Conceptual diagram of NIR-II imaging advantages with CH1055.

start Start: Prepare CH1055 and Targeting Ligand conjugation Conjugate CH1055 to Ligand start->conjugation purification Purify the CH1055-Ligand Conjugate conjugation->purification administration Administer Conjugate to Animal Model (IV Injection) purification->administration imaging Perform In Vivo NIR-II Fluorescence Imaging administration->imaging analysis Analyze Image Data (Quantify Signal) imaging->analysis end End: Targeted Tissue Visualization analysis->end

Caption: Experimental workflow for targeted in vivo imaging with CH1055.

References

Application Notes and Protocols for CH1055 in Bioactivity and Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CH1055 is a small-molecule, near-infrared II (NIR-II) fluorescent dye with significant applications in in vivo imaging.[1][2] With a molecular weight of approximately 970 Da, CH1055 exhibits favorable pharmacokinetics, including rapid renal excretion, which minimizes potential long-term toxicity.[3][4][5] Its fluorescence emission in the NIR-II window (1000-1700 nm) allows for deep tissue imaging with high spatial resolution and signal-to-background ratios, surpassing conventional NIR-I dyes like indocyanine green (ICG).[2][4] These characteristics make CH1055 a powerful tool for various research applications, including vascular imaging, tumor targeting, and image-guided surgery.[4][6]

Bioactivity and Applications

The primary bioactivity of CH1055 lies in its utility as a fluorescent probe for high-resolution, deep-tissue in vivo imaging. Its key application is in preclinical cancer research, where it can be used for both passive and active tumor targeting.

When conjugated with polyethylene (B3416737) glycol (PEG), the resulting CH1055-PEG conjugate can passively accumulate in tumors through the enhanced permeability and retention (EPR) effect. This has been demonstrated in mouse models of brain tumors.[2][4]

For active targeting, CH1055 can be conjugated to specific ligands, such as antibodies or affibodies, to visualize tumors expressing a particular marker. A notable example is the conjugation of CH1055 to an anti-epidermal growth factor receptor (EGFR) Affibody, enabling targeted imaging of EGFR-positive tumors.[2][6][7] This targeted approach yields a high tumor-to-background signal ratio, facilitating precise, image-guided tumor resection.[2][6]

Structural and Optical Properties

CH1055 is a synthetic organic fluorophore.[2][3] Its chemical structure is based on a benzo[1,2-c:4,5-c']bis([1][3]thiadiazole) core, which forms a donor-acceptor-donor architecture responsible for its NIR-II fluorescence. The molecule is designed for rapid clearance from the body, with approximately 90% being excreted through the kidneys within 24 hours.[4]

Quantitative Data Summary
PropertyValueReference
Molecular Weight~970 Da[2][3][5]
Excitation Wavelength808 nm[5]
Emission Wavelength1055 nm[5]
Renal Excretion (24h)~90%[2][4]
Imaging Depth (Brain Tumors)~4 mm[2][4]
Tumor-to-Normal Tissue Ratio (CH1055-Affibody, 6h post-injection)>5[6]

Experimental Protocols

Protocol 1: Preparation of CH1055-PEG for In Vivo Imaging

This protocol outlines the PEGylation of CH1055 for improved biocompatibility and circulation time.

Materials:

  • CH1055 dye

  • Methoxy-PEG-succinimidyl carboxymethyl ester (mPEG-SCM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (e.g., 1 kDa MWCO)

Methodology:

  • Dissolve CH1055 in DMSO to create a stock solution.

  • Dissolve a 5-fold molar excess of mPEG-SCM in DMSO.

  • Mix the CH1055 and mPEG-SCM solutions and allow them to react at room temperature for 2 hours with gentle stirring.

  • After the reaction, dialyze the mixture against PBS for 48 hours to remove unreacted PEG and DMSO.

  • Collect the purified CH1055-PEG conjugate and store it at 4°C.

Protocol 2: Conjugation of CH1055 to an Anti-EGFR Affibody

This protocol describes the conjugation of CH1055 to an Affibody for targeted molecular imaging.

Materials:

  • CH1055-NHS ester

  • Anti-EGFR Affibody

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • PD-10 desalting columns

  • DMSO

Methodology:

  • Dissolve the anti-EGFR Affibody in the sodium bicarbonate buffer.

  • Dissolve a 3-fold molar excess of CH1055-NHS ester in DMSO.

  • Add the CH1055-NHS ester solution to the Affibody solution dropwise while gently vortexing.

  • Allow the reaction to proceed for 1 hour at room temperature in the dark.

  • Purify the CH1055-Affibody conjugate using a PD-10 desalting column equilibrated with PBS.

  • Collect the colored fractions containing the conjugate and confirm the conjugation using UV-Vis spectroscopy.

Protocol 3: In Vivo Tumor Imaging and Image-Guided Surgery

This protocol details the use of CH1055-Affibody for targeted tumor imaging in a mouse model.

Materials:

  • Tumor-bearing mice (e.g., xenograft model with EGFR-positive tumors)

  • CH1055-Affibody conjugate (prepared as in Protocol 2)

  • Sterile saline

  • NIR-II imaging system with an 808 nm laser and appropriate long-pass filters (e.g., >1000 nm)

Methodology:

  • Administer the CH1055-Affibody conjugate (e.g., 60 µg) to the tumor-bearing mice via intravenous injection.

  • For blocking experiments, co-inject an excess of unconjugated Affibody with the CH1055-Affibody conjugate.

  • Acquire NIR-II fluorescence images at various time points (e.g., 1, 6, and 24 hours) post-injection.

  • For image-guided surgery, use the real-time NIR-II fluorescence signal at 24 hours post-injection to identify the tumor margins for precise excision.[6]

  • Calculate the tumor-to-normal tissue (T/NT) signal ratio by quantifying the fluorescence intensity in the tumor and adjacent normal tissue.

Visualizations

CH1055_Targeted_Imaging_Workflow cluster_prep Preparation cluster_invivo In Vivo Application CH1055 CH1055 Dye Conjugation Conjugation Reaction CH1055->Conjugation Affibody Anti-EGFR Affibody Affibody->Conjugation Purification Purification Conjugation->Purification Final_Probe CH1055-Affibody Probe Purification->Final_Probe Injection Intravenous Injection in Mouse Model Final_Probe->Injection Imaging NIR-II Fluorescence Imaging (1-24h post-injection) Injection->Imaging Surgery Image-Guided Tumor Resection Imaging->Surgery Analysis Ex Vivo Analysis Surgery->Analysis Logical_Relationship_CH1055_Properties cluster_properties Chemical & Optical Properties cluster_advantages Biological Advantages cluster_applications Resulting Applications Small_Molecule Small Molecule (~970 Da) Renal_Clearance Rapid Renal Clearance Small_Molecule->Renal_Clearance NIR_II_Emission NIR-II Emission (>1000 nm) Deep_Penetration Deep Tissue Penetration NIR_II_Emission->Deep_Penetration High_SNR High Signal-to-Noise Ratio NIR_II_Emission->High_SNR Reduced_Toxicity Reduced Long-Term Toxicity Renal_Clearance->Reduced_Toxicity InVivo_Imaging High-Resolution In Vivo Imaging Deep_Penetration->InVivo_Imaging High_SNR->InVivo_Imaging Targeted_Therapy Image-Guided Surgery & Therapy InVivo_Imaging->Targeted_Therapy

References

Application of CH1055 triethylamine in ELISA and Western blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CH1055

CH1055 is a near-infrared II (NIR-II) fluorescent dye with an excitation wavelength of approximately 808 nm and an emission wavelength of around 1055 nm.[1] Its properties make it a valuable tool for in vivo imaging and various immunoassays, offering the potential for high signal-to-noise ratios due to reduced autofluorescence in the NIR-II window. These application notes provide detailed protocols for the use of CH1055-conjugated antibodies in Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting.

The "triethylamine" often associated with CH1055 product listings typically refers to its role as a basic catalyst in the bioconjugation process, facilitating the labeling of antibodies with the CH1055 dye. It is crucial for creating a stable covalent bond between the dye and the primary amines on the antibody.

Data Presentation

As specific quantitative data for CH1055 in ELISA and Western blotting applications are highly dependent on the specific antibody, antigen, and experimental conditions, the following tables are provided as templates for researchers to record their optimization and validation data.

Table 1: ELISA Optimization Parameters for CH1055-Conjugated Antibody

ParameterRange TestedOptimal ValueSignal-to-Noise Ratio
Coating Antibody Conc. (µg/mL)
CH1055-Antibody Conc. (ng/mL)
Blocking Buffer
Incubation Time (min)
Wash Buffer Composition

Table 2: Western Blotting Optimization Parameters for CH1055-Conjugated Antibody

ParameterRange TestedOptimal ValueBand Intensity
Primary Antibody Dilution
CH1055-Secondary Antibody Dilution
Blocking Buffer
Incubation Temperature (°C)
Membrane Type

Experimental Protocols

Antibody Conjugation with CH1055

This protocol describes the general procedure for labeling an antibody with an NHS-ester activated CH1055 dye, using triethylamine (B128534) as a catalyst.

Materials:

  • Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)

  • NHS-ester activated CH1055 dye

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

Procedure:

  • Dissolve the NHS-ester activated CH1055 dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.

  • Add a 10-20 fold molar excess of the dissolved CH1055 dye to the antibody solution.

  • Add triethylamine to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column.

  • Collect the fractions containing the labeled antibody.

  • Measure the absorbance at 280 nm and the absorbance maximum of CH1055 to determine the degree of labeling.

Fluorescent ELISA Protocol using CH1055-Conjugated Antibody

This protocol outlines a direct fluorescent ELISA. For an indirect ELISA, an unlabeled primary antibody is used first, followed by a CH1055-conjugated secondary antibody.

Materials:

  • 96-well black microplate

  • Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Antigen or capture antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • CH1055-conjugated detection antibody

  • NIR fluorescence plate reader

Procedure:

  • Coat the wells of the microplate with the antigen or capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the CH1055-conjugated detection antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature, protected from light.

  • Wash the plate five times with wash buffer.

  • Read the fluorescence at the appropriate excitation and emission wavelengths for CH1055 using a NIR fluorescence plate reader.

Near-Infrared (NIR) Western Blotting Protocol with CH1055

Materials:

  • PVDF or low-fluorescence nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody

  • CH1055-conjugated secondary antibody

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • NIR imaging system

Procedure:

  • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with wash buffer.

  • Incubate the membrane with the CH1055-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

  • Wash the membrane three times for 10 minutes each with wash buffer.

  • Image the blot using a NIR imaging system capable of detecting fluorescence in the NIR-II range.

Visualizations

Antibody_Conjugation_Workflow cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_purification Purification cluster_product Final Product Antibody Antibody Reaction Incubation (RT, 1-2h) Antibody->Reaction CH1055 NHS-Ester CH1055 CH1055->Reaction TEA Triethylamine TEA->Reaction catalyst Purification Size-Exclusion Chromatography Reaction->Purification Labeled_Ab CH1055-Conjugated Antibody Purification->Labeled_Ab

Caption: Workflow for conjugating CH1055 dye to an antibody.

Fluorescent_ELISA_Principle cluster_steps Direct Fluorescent ELISA cluster_well Microplate Well s1 1. Antigen Coating s2 2. Blocking Antigen Antigen s3 3. Detection Block Blocking Agent s4 4. Signal Reading Labeled_Ab CH1055-Ab Signal NIR-II Signal Antigen->Labeled_Ab binding Labeled_Ab->Signal generates

Caption: Principle of a direct fluorescent ELISA using a CH1055-conjugated antibody.

NIR_Western_Blot_Workflow A 1. Protein Separation (SDS-PAGE) B 2. Transfer to Membrane A->B C 3. Blocking B->C D 4. Primary Antibody Incubation C->D E 5. CH1055-Secondary Ab Incubation D->E F 6. NIR-II Imaging E->F

Caption: Experimental workflow for near-infrared Western blotting.

References

Application Notes and Protocols for In Vivo Imaging with CH1055

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH1055 is a small-molecule near-infrared II (NIR-II) fluorescent dye with a molecular weight of approximately 970 Da.[1][2] Its fluorescence emission in the NIR-II window (1000-1700 nm) allows for deep tissue imaging with reduced photon scattering and autofluorescence, leading to higher spatial resolution and signal-to-background ratios compared to traditional NIR-I imaging.[3] A key advantage of CH1055 is its rapid renal excretion, with about 90% cleared through the kidneys within 24 hours, minimizing long-term toxicity concerns.[1][3] For enhanced biocompatibility and improved pharmacokinetics, CH1055 is often conjugated with polyethylene (B3416737) glycol (PEG). This document provides detailed protocols for in vivo imaging using PEGylated CH1055 (CH1055-PEG) for both passive tissue imaging (e.g., vasculature) and targeted tumor imaging. The commercially available "CH1055 triethylamine" is a salt form of the dye; for in vivo use, conversion to a PEGylated form is common.

Key Applications

  • Vascular Imaging: High-resolution visualization of blood vessels.

  • Lymphatic Imaging: Mapping of lymphatic vasculature and sentinel lymph nodes.[3]

  • Tumor Imaging (Passive Targeting): Imaging of tumors via the enhanced permeability and retention (EPR) effect.[3]

  • Targeted Molecular Imaging: Specific imaging of biological targets, such as tumors expressing Epidermal Growth Factor Receptor (EGFR), by conjugating CH1055-PEG to targeting ligands like Affibody molecules.[3]

  • Image-Guided Surgery: Real-time fluorescence guidance for precise tumor resection.[3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of CH1055 and its derivatives.

PropertyValueReference
Molecular Weight~970 Da[1][2]
Excitation Wavelength (λex)~808 nm[2]
Emission Wavelength (λem)~1055 nm[2]
Quantum Yield (CH1055-PEG)0.3% (relative to IR-26)[4]
ApplicationAnimal ModelTumor Model (if applicable)ProbeT/NT RatioTime Post-InjectionReference
Brain Tumor Imaging (Passive)Nude MouseU87MG GlioblastomaCH1055-PEG4.25 ± 0.3524 hours[4]
Squamous Cell Carcinoma Imaging (Targeted)Nude MouseSASCH1055-anti-EGFR Affibody> 56 hours[4]

Experimental Protocols

Protocol 1: In Vivo Vascular and Biodistribution Imaging with CH1055-PEG

This protocol describes the use of CH1055-PEG for non-targeted in vivo imaging of vasculature and for assessing the biodistribution of the probe.

Materials:

  • CH1055-PEG

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

  • Anesthetic (e.g., isoflurane)

  • Animal model (e.g., nude mice, 6-8 weeks old)

  • NIR-II fluorescence imaging system equipped with an 808 nm laser and appropriate long-pass filters (e.g., 1000 nm or 1200 nm)

Procedure:

  • Probe Preparation:

    • Dissolve CH1055-PEG in sterile PBS to a final concentration of 300 µM.

    • Vortex briefly and filter through a 0.22 µm syringe filter to ensure sterility and remove any aggregates.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse on the imaging stage of the NIR-II imaging system. Maintain the animal's body temperature using a heating pad.

  • Probe Administration:

    • For vascular imaging, administer 100 µL of the CH1055-PEG solution via intravenous (tail vein) injection.

    • For lymphatic imaging, perform an intradermal injection of approximately 10 µL of the CH1055-PEG solution near the area of interest (e.g., near the base of the tail for inguinal lymph node imaging).[4]

  • In Vivo NIR-II Imaging:

    • Immediately after injection, begin acquiring images using the NIR-II imaging system.

    • Imaging Parameters (suggested starting point):

      • Excitation: 808 nm laser

      • Laser Power: ~0.33 W/cm²

      • Emission Filter: 1200 nm long-pass filter

      • Exposure Time: 200-800 ms (B15284909) (adjust as needed to achieve good signal-to-noise without saturation)

    • Acquire images at various time points (e.g., immediately post-injection, 1, 4, 8, and 24 hours) to monitor the biodistribution and clearance of the probe.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over the tissues of interest (e.g., blood vessels, tumor, liver, kidneys).

    • Quantify the average fluorescence intensity within each ROI at each time point.

    • For biodistribution studies, calculate the signal intensity in major organs to assess accumulation and clearance.

Protocol 2: Targeted In Vivo Tumor Imaging with CH1055-anti-EGFR Affibody

This protocol outlines the use of CH1055 conjugated to an anti-EGFR Affibody for targeted imaging of EGFR-expressing tumors.

Materials:

  • CH1055-anti-EGFR Affibody conjugate

  • Sterile, pyrogen-free PBS, pH 7.4

  • Anesthetic (e.g., isoflurane)

  • Tumor-bearing mouse model (e.g., nude mice with subcutaneous SAS or other EGFR-positive xenografts)

  • NIR-II fluorescence imaging system

Procedure:

  • Probe Preparation:

    • Reconstitute the CH1055-anti-EGFR Affibody conjugate in sterile PBS to the desired concentration (a typical dose is around 60 µg of the conjugate per mouse).[4]

    • Gently mix and filter through a 0.22 µm syringe filter.

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse with isoflurane.

    • Position the mouse on the imaging stage, ensuring the tumor is within the field of view.

  • Probe Administration:

    • Administer the CH1055-anti-EGFR Affibody solution via intravenous (tail vein) injection.

  • In Vivo NIR-II Imaging:

    • Acquire images at multiple time points post-injection (e.g., 1, 6, and 24 hours) to track tumor uptake and clearance from non-target tissues.

    • Imaging Parameters (suggested starting point):

      • Excitation: 808 nm laser

      • Emission Filter: 1200 nm long-pass filter

      • Exposure Time: Adjust as needed based on signal intensity.

  • Data Analysis:

    • Draw ROIs over the tumor and a non-tumor background region (e.g., muscle tissue in the contralateral flank).

    • Quantify the average fluorescence intensity in the tumor and background ROIs at each time point.

    • Calculate the tumor-to-non-tumor (T/NT) ratio to assess targeting specificity.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K Activation SOS SOS Grb2->SOS Activation Ras Ras SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation Survival, Growth ERK->Proliferation Transcription Factor Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activation AKT->Proliferation Inhibition of Apoptosis CH1055_Affibody CH1055-anti-EGFR Affibody CH1055_Affibody->EGFR Targeting

Caption: EGFR signaling pathway targeted by CH1055-anti-EGFR Affibody.

InVivo_Imaging_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Analysis Probe_Prep 1. Probe Preparation (CH1055-PEG or Conjugate in PBS) Animal_Prep 2. Animal Preparation (Anesthesia) Injection 3. Probe Administration (Intravenous/Intradermal) Animal_Prep->Injection Image_Acquisition 4. NIR-II Image Acquisition (808 nm excitation, >1000 nm emission) Injection->Image_Acquisition ROI_Analysis 5. ROI Analysis (Quantify Fluorescence Intensity) Image_Acquisition->ROI_Analysis TBR_Calc 6. T/NT Ratio Calculation (Targeted Imaging) ROI_Analysis->TBR_Calc Biodistribution 7. Biodistribution Assessment ROI_Analysis->Biodistribution

Caption: Experimental workflow for in vivo imaging with CH1055.

References

Application Notes and Protocols for Specific Ligand Conjugation of CH1055 using Triethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH1055 is a near-infrared II (NIR-II) fluorescent dye with an emission maximum around 1055 nm, making it a powerful tool for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration compared to traditional NIR-I fluorophores. For targeted imaging applications, such as in oncology or the study of specific cellular processes, CH1055 can be covalently conjugated to a ligand that specifically binds to a target of interest, such as a receptor overexpressed on cancer cells. This document provides detailed protocols and application notes for the conjugation of an N-hydroxysuccinimide (NHS) ester-activated CH1055 to a primary amine-containing ligand, a common and robust bioconjugation strategy, utilizing triethylamine (B128534) as a base catalyst in an organic solvent.

The conjugation chemistry described herein is based on the reaction of an NHS ester with a primary amine. The NHS ester of CH1055 is a reactive species that efficiently couples with nucleophilic primary amines found on ligands such as peptides (e.g., the epsilon-amino group of lysine (B10760008) residues), amine-modified oligonucleotides, or small molecules.[1][2][3][4] In anhydrous organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), a tertiary amine base such as triethylamine (TEA) is used to deprotonate the primary amine, thereby increasing its nucleophilicity and facilitating the reaction.[1][5][6]

Data Presentation

Table 1: Physicochemical Properties of CH1055

PropertyValueReference
Excitation Wavelength (λex)~808 nm[7]
Emission Wavelength (λem)~1055 nm[7]
Molecular Weight (approx.)~970 Da[7]

Table 2: Recommended Reaction Conditions for CH1055-NHS Ester Conjugation to an Amine-Containing Ligand

ParameterRecommended ConditionNotes
Reactants
CH1055-NHS Ester1.0 - 1.5 equivalentsThe limiting reagent.
Amine-containing Ligand1.0 equivalentsCan be a peptide, antibody, or small molecule.
Triethylamine (TEA)1.5 - 3.0 equivalentsActs as a base catalyst.[5][8]
Solvent
Reaction SolventAnhydrous DMF or DMSOPolar aprotic solvents are preferred.[1]
Reaction Conditions
TemperatureRoom Temperature (20-25°C) or 30°C[5][6][8]
Reaction Time2 - 16 hours (or overnight)Monitor reaction progress by TLC or LC-MS.[8]
AtmosphereInert (e.g., Nitrogen or Argon)Recommended to prevent moisture contamination.
Purification
Purification MethodReverse-phase HPLC, Size-Exclusion ChromatographyDependent on the nature of the conjugate.[5][8]

Experimental Protocols

Protocol 1: Activation of CH1055 with an NHS Ester (Hypothetical)

This protocol describes a general method for creating a CH1055-NHS ester. Commercially available CH1055 may already be functionalized with a carboxylic acid suitable for this activation.

Materials:

  • CH1055-COOH (CH1055 with a carboxylic acid functional group)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve CH1055-COOH (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents) to the solution.

  • Add TEA (0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).

  • Remove the DMF under reduced pressure.

  • Purify the resulting CH1055-NHS ester by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Characterize the final product by mass spectrometry and NMR.

Protocol 2: Conjugation of CH1055-NHS Ester to an Amine-Containing Ligand (e.g., a Peptide)

This protocol details the conjugation of the prepared CH1055-NHS ester to a ligand containing a primary amine, such as a peptide with a lysine residue.

Materials:

  • CH1055-NHS ester

  • Amine-containing ligand (e.g., a custom peptide)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer

Procedure:

  • Dissolve the amine-containing ligand (1 equivalent) in anhydrous DMF.

  • In a separate vial, dissolve the CH1055-NHS ester (1.5 equivalents) in anhydrous DMF.

  • Add the CH1055-NHS ester solution to the ligand solution with stirring.

  • Add triethylamine (2 equivalents) to the reaction mixture.[8]

  • Allow the reaction to proceed at room temperature for 4 hours, or overnight at 4°C.[5][6] The reaction should be carried out in the dark to prevent photobleaching of the dye.

  • Monitor the progress of the conjugation by RP-HPLC by observing the formation of a new, more hydrophobic peak corresponding to the CH1055-ligand conjugate.

  • Once the reaction is complete, quench any remaining CH1055-NHS ester by adding a small amount of an amine-containing buffer like Tris (optional).

  • Purify the CH1055-ligand conjugate using preparative RP-HPLC.

  • Confirm the identity of the purified conjugate by mass spectrometry.

  • Lyophilize the purified conjugate and store it at -20°C or -80°C, protected from light.

Visualizations

Conjugation_Reaction CH1055_NHS CH1055-NHS Ester Conjugate CH1055-Ligand Conjugate CH1055_NHS->Conjugate + Ligand-NH₂ Ligand_NH2 Ligand-NH₂ Ligand_NH2->Conjugate TEA Triethylamine (Base) TEA->Conjugate Catalyst NHS_leaving_group NHS (leaving group)

Caption: Chemical reaction scheme for the conjugation of a CH1055-NHS ester to an amine-containing ligand, catalyzed by triethylamine.

Experimental_Workflow start Start dissolve_ligand Dissolve Amine-Ligand in Anhydrous DMF start->dissolve_ligand dissolve_dye Dissolve CH1055-NHS in Anhydrous DMF start->dissolve_dye mix_reactants Combine Ligand and CH1055-NHS Solutions dissolve_ligand->mix_reactants dissolve_dye->mix_reactants add_tea Add Triethylamine (TEA) mix_reactants->add_tea react Incubate at RT (2-16 hours) in Dark add_tea->react monitor Monitor Reaction (RP-HPLC / LC-MS) react->monitor purify Purify Conjugate (Preparative RP-HPLC) monitor->purify Reaction Complete characterize Characterize (Mass Spectrometry) purify->characterize store Lyophilize and Store (-20°C / -80°C) characterize->store end End store->end

Caption: Experimental workflow for the synthesis and purification of a CH1055-ligand conjugate.

Signaling_Pathway CH1055_Ligand CH1055-Ligand (e.g., targeting peptide) Receptor Target Receptor (overexpressed on cell surface) CH1055_Ligand->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Signal NIR-II Fluorescence Signal (for in vivo imaging) Endosome->Signal Accumulation & Imaging Lysosome->Signal Accumulation & Imaging

Caption: A potential signaling pathway and cellular uptake mechanism for a CH1055-ligand conjugate for targeted cell imaging.

References

Application Notes: The Role and Use of Triethylamine as a Base in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triethylamine (B128534) (N(CH₂CH₃)₃, commonly abbreviated as Et₃N or TEA) is one of the most widely used organic bases in synthetic chemistry.[1] It is a tertiary amine that is a colorless, volatile liquid at room temperature, possessing a strong, fishy, ammonia-like odor.[2][3] Its utility stems from its properties as a sterically hindered, non-nucleophilic base, which allows it to efficiently scavenge acidic byproducts or act as a catalyst without interfering with the main reaction pathway.[4] This document provides detailed application notes and protocols for its use in several key organic transformations.

Physicochemical Properties of Triethylamine

Triethylamine's physical and chemical properties make it a versatile and easily handled reagent in a laboratory setting. Its boiling point facilitates its removal under reduced pressure, and its solubility in common organic solvents makes it suitable for a wide range of reaction conditions.[1][2]

PropertyValueReferences
Formula C₆H₁₅N[2]
Molar Mass 101.19 g·mol⁻¹[2]
Appearance Colorless liquid[2][5]
Density 0.7255 g·mL⁻¹[2]
Boiling Point 88.6 to 89.8 °C[2][5]
Melting Point -114.70 °C[2]
pKa of Conjugate Acid (Et₃NH⁺) 10.75[2]
Solubility in Water 112.4 g/L at 20 °C[2]
Solubility in Organic Solvents Miscible with ethanol, ether, acetone[1][2]
Flash Point -11 °C (12 °F)[6]

Key Applications in Organic Synthesis

Triethylamine serves several critical functions in organic synthesis, primarily as an acid scavenger and a base catalyst.

  • Acid Scavenger: In reactions that produce acidic byproducts like hydrogen chloride (HCl) or HBr, triethylamine is added to neutralize the acid, forming a triethylammonium (B8662869) salt.[2][4] This prevents the acid from catalyzing unwanted side reactions or protonating sensitive functional groups. This is its most common application, particularly in acylation reactions.[2]

  • Base Catalyst: Triethylamine can act as a catalyst in various reactions, including the formation of urethanes and epoxy resins.[2][4][5]

  • Dehydrohalogenation Reactions: It is used to promote elimination reactions, where it abstracts a proton to facilitate the formation of an alkene from an alkyl halide.[2][6]

  • Specific Named Reactions: It is a crucial reagent in many well-known transformations, such as the Swern oxidation and as a base in some Wittig reactions.[7][8]

TEA Triethylamine (Et3N) Role1 Acid Scavenger TEA->Role1 Role2 Base Catalyst TEA->Role2 Role3 Reagent in Eliminations TEA->Role3 App1 Acylation Reactions (Amide/Ester Synthesis) Role1->App1 App2 Swern Oxidation Role1->App2 App5 Silylation of Alcohols Role1->App5 App3 Polymerization (Urethanes, Epoxies) Role2->App3 App4 Dehydrohalogenation Role3->App4

Caption: Logical diagram of triethylamine's primary roles.

Application 1: Acylation of Amines and Alcohols

In the synthesis of amides and esters from acyl chlorides, one equivalent of HCl is generated.[2] Triethylamine is added to sequester this HCl, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.[2][4]

Quantitative Data for a Typical Acylation Reaction

ParameterValueReference
Substrate Secondary Amine or Alcohol[9][10]
Acylating Agent Acyl Chloride (1.0 - 1.1 eq.)[9]
Triethylamine 1.05 - 2.1 eq.[9]
Solvent Dichloromethane (DCM) or Acetone[9][10]
Temperature 0 °C to Room Temperature[9]
Reaction Time 1 - 3 hours[9]
Typical Yield > 90%-
Protocol 1: Synthesis of N,N-diethylbenzamide (Amide Formation)

This protocol describes the acylation of diethylamine (B46881) with benzoyl chloride using triethylamine as the acid scavenger.

Materials:

  • Diethylamine (1.0 eq.)

  • Benzoyl chloride (1.05 eq.)

  • Triethylamine (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve diethylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask to 0 °C in an ice bath.

  • Add a solution of benzoyl chloride (1.05 eq.) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes. A white precipitate of triethylamine hydrochloride will form.[11]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.[12]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N,N-diethylbenzamide.

  • Purify the product via column chromatography or distillation if necessary.

Application 2: The Swern Oxidation

The Swern oxidation is a mild and efficient method for converting primary and secondary alcohols into aldehydes and ketones, respectively.[13] It uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base, typically triethylamine.[7] Triethylamine's role is to deprotonate the intermediate alkoxysulfonium salt, initiating an E2-like elimination to form the carbonyl compound.[14]

Quantitative Data for a Typical Swern Oxidation

ParameterValueReference
Activating Agent Oxalyl Chloride (1.5 - 2.0 eq.)[15]
Oxidant Dimethyl Sulfoxide (DMSO) (3.0 eq.)[15]
Substrate Primary or Secondary Alcohol (1.0 eq.)[13]
Base Triethylamine (4.0 - 5.0 eq.)[15]
Solvent Dichloromethane (DCM)[15]
Temperature -78 °C (Dry ice/acetone bath)[7]
Reaction Time 15-30 minutes after base addition[15]
Typical Yield 85 - 99%-
Protocol 2: Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde (B42025)

This protocol details the Swern oxidation of a primary alcohol to an aldehyde. The reaction must be performed under anhydrous conditions and in a well-ventilated fume hood due to the release of toxic carbon monoxide and foul-smelling dimethyl sulfide.[13]

Materials:

  • Oxalyl chloride (1.5 eq.)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 eq.)

  • Benzyl alcohol (1.0 eq.)

  • Triethylamine (5.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Dry ice/acetone bath, three-neck flask, thermometers, syringes

Procedure:

  • Add anhydrous DCM and oxalyl chloride (1.5 eq.) to a three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (3.0 eq.) in DCM via syringe. Stir for 15 minutes at -78 °C. Vigorous gas evolution (CO and CO₂) will be observed.[7]

  • Add a solution of benzyl alcohol (1.0 eq.) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq.) dropwise, again maintaining the temperature below -65 °C. A thick white slurry of triethylammonium chloride will form.

  • Stir the mixture for 10 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting benzaldehyde by column chromatography or distillation.

start Start: Anhydrous Flask with DCM & Oxalyl Chloride step1 Cool to -78 °C start->step1 step2 Add DMSO (Forms Activated Intermediate) step1->step2 step3 Add Alcohol Substrate (Forms Alkoxysulfonium Salt) step2->step3 step4 Add Triethylamine (Base) (Initiates Elimination) step3->step4 step5 Warm to Room Temp & Aqueous Work-up step4->step5 end End: Purified Aldehyde/Ketone step5->end

Caption: Experimental workflow for the Swern Oxidation.

Safety and Handling

Triethylamine is a hazardous chemical that requires careful handling in a controlled laboratory environment.

  • Flammability: It is a highly flammable liquid and vapor.[16] Keep away from heat, sparks, open flames, and other ignition sources.[17] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[18]

  • Toxicity and Corrosivity: Triethylamine is toxic if swallowed, inhaled, or in contact with skin.[18] It causes severe skin burns and eye damage.[16][17] Acute exposure to vapors can cause eye irritation and halo vision.[3]

  • Personal Protective Equipment (PPE): Always handle triethylamine in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19][20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.[16][17]

Work-up and Removal

After a reaction is complete, residual triethylamine and its corresponding salt (e.g., triethylammonium chloride) must be removed. The most common method is an acidic wash during aqueous work-up.[12]

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic solution with a dilute acid, such as 1 M HCl or saturated ammonium (B1175870) chloride solution.[12]

  • The basic triethylamine is protonated to form the water-soluble triethylammonium salt, which partitions into the aqueous layer and is removed.

  • Subsequent washes with water or brine remove any remaining water-soluble impurities.

  • For water-sensitive products, triethylamine can be removed by co-evaporation with a higher-boiling solvent like toluene (B28343) or by direct distillation under vacuum.[12]

References

Application Notes and Protocols: Triethylamine-Catalyzed Formation of Urethane Foams and Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information on the use of triethylamine (B128534) and related tertiary amines as catalysts in the synthesis of polyurethane foams and the curing of epoxy resins. The following sections offer insights into the reaction mechanisms, experimental procedures, and key data for these versatile polymer systems.

Triethylamine in Polyurethane Foam Formation

Triethylamine is a tertiary amine catalyst that plays a crucial role in the production of polyurethane foams. It selectively promotes the two primary reactions involved in foam formation: the gelling reaction and the blowing reaction. A careful balance between these reactions is essential for achieving the desired foam properties.

The primary reactions in polyurethane foam formation are:

  • Gelling Reaction: Isocyanate + Polyol → Urethane (forms the polymer backbone)

  • Blowing Reaction: Isocyanate + Water → Urea + CO₂ (generates gas for foam expansion)

Tertiary amines like triethylamine and triethylenediamine (TEDA) are effective catalysts for both reactions.[1][2] The catalytic activity is influenced by the basicity and steric hindrance of the amine.[2] Triethylamine, with its strong basicity and minimal steric hindrance, exhibits high catalytic activity.[2] In many formulations, a combination of catalysts is used to achieve a synergistic effect, providing better control over the foaming process.[2]

Experimental Protocol: Flexible Polyurethane Foam Synthesis

This protocol describes the laboratory-scale synthesis of a flexible polyurethane foam using a triethylamine-based catalyst system.

Materials:

  • Polyether Polyol (e.g., Voranol® 4701 or equivalent)

  • Toluene Diisocyanate (TDI) (80:20 mixture of 2,4- and 2,6-isomers)

  • Deionized Water

  • Triethylamine (TEA)

  • Stannous Octoate (Gelling catalyst)

  • Silicone Surfactant (e.g., Dabco® DC5950)

Procedure:

  • Premix Preparation: In a disposable container, thoroughly mix the polyol, water, silicone surfactant, and triethylamine.

  • Catalyst Addition: Add the stannous octoate to the premix and stir vigorously for 15-20 seconds.

  • Isocyanate Addition: Add the TDI to the mixture and immediately begin high-speed mixing for 5-7 seconds.

  • Foaming: Quickly pour the reacting mixture into a mold and allow it to rise freely.

  • Curing: The foam is typically allowed to cure at ambient temperature for at least 24 hours before characterization.

Quantitative Data: Catalyst Impact on Reaction Profile

The concentration and type of amine catalyst significantly influence the foaming process, specifically the cream time, rise time, and gel time.

Catalyst SystemCream Time (s)Rise Time (s)Gel Time (s)Foam Density ( kg/m ³)
0.2 pphp (B163765) TEA / 0.1 pphp SnOct~10-15~90-120~100-130~25-30
0.4 pphp TEA / 0.1 pphp SnOct~8-12~80-110~90-120~24-29
0.2 pphp TEDA / 0.1 pphp SnOct~7-10~70-100~80-110~23-28

pphp: parts per hundred parts of polyol Data are representative and can vary based on specific raw materials and processing conditions.

Signaling Pathway for Polyurethane Foam Catalysis

The following diagram illustrates the catalytic role of triethylamine in the gelling and blowing reactions.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Catalyzed Reactions cluster_products Products Isocyanate Isocyanate (-NCO) Gelling Gelling Reaction Isocyanate->Gelling Blowing Blowing Reaction Isocyanate->Blowing Polyol Polyol (-OH) Polyol->Gelling Water Water (H₂O) Water->Blowing TEA Triethylamine (TEA) TEA->Gelling Catalyzes TEA->Blowing Catalyzes Urethane Urethane Linkage (Polymer Backbone) Gelling->Urethane Urea Urea Linkage + CO₂ (Foam Expansion) Blowing->Urea

Caption: Catalytic pathways in polyurethane foam formation.

Triethylamine in Epoxy Resin Curing

In epoxy resin systems, triethylamine functions as a catalytic curing agent or an accelerator for other curing agents. It facilitates the ring-opening polymerization of the epoxy groups. The mechanism often involves the formation of a complex between the tertiary amine and a proton donor (like an alcohol or residual water), which then initiates the polymerization.[3]

Experimental Protocol: Curing of a Bisphenol-A Based Epoxy Resin

This protocol details the triethylamine-catalyzed curing of a standard diglycidyl ether of bisphenol-A (DGEBA) resin.

Materials:

  • Diglycidyl ether of bisphenol-A (DGEBA) based epoxy resin (e.g., Epon® 828 or equivalent)

  • Triethylamine (TEA)

  • Anhydride hardener (e.g., Phthalic Anhydride), optional for co-curing

Procedure:

  • Resin Preparation: Preheat the DGEBA resin to 60°C to reduce its viscosity.

  • Catalyst Addition: Add the desired amount of triethylamine to the preheated resin.

  • Mixing: Thoroughly mix the resin and catalyst for 2-3 minutes until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven at 60°C for 10-15 minutes to remove any entrapped air bubbles.

  • Curing: Pour the mixture into a preheated mold and cure in an oven. A typical curing schedule is 2 hours at 120°C followed by 2 hours at 150°C.

  • Cooling: Allow the cured resin to cool slowly to room temperature to avoid thermal stress.

Quantitative Data: Kinetic Parameters of Epoxy Curing

The curing kinetics of epoxy resins can be studied using techniques like Differential Scanning Calorimetry (DSC). The activation energy (Ea) is a key parameter that indicates the energy barrier for the curing reaction.

Epoxy SystemCatalystTemperature Range (°C)Activation Energy (Ea) (kJ/mol)Reference
Cycloaliphatic Epoxy / Acrylic AcidTriethylamine (TEA)60-9065.3[4]
DGEBA / Phthalic AnhydrideTriethanolamine (TEA)-Varies with concentration[5]

The activation energy and reaction rates are highly dependent on the specific epoxy resin, curing agent, and catalyst concentration.

Experimental Workflow for Epoxy Curing Analysis

The following diagram outlines a typical workflow for preparing and analyzing a triethylamine-catalyzed epoxy resin system.

G start Start resin_prep Resin & Hardener Pre-treatment start->resin_prep mixing Mixing with Triethylamine Catalyst resin_prep->mixing degassing Vacuum Degassing mixing->degassing curing Oven Curing (Specified Temperature Profile) degassing->curing analysis Characterization curing->analysis dsc DSC Analysis (Kinetics, Tg) analysis->dsc ftir FTIR Analysis (Functional Group Conversion) analysis->ftir mech_test Mechanical Testing (Tensile, Flexural) analysis->mech_test end End dsc->end ftir->end mech_test->end

Caption: Workflow for epoxy resin curing and analysis.

References

Application Notes and Protocols for Dehydrohalogenation Reactions Using Triethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dehydrohalogenation reactions facilitated by triethylamine (B128534), a widely utilized tertiary amine base in organic synthesis. This document offers insights into the reaction mechanism, practical applications, and detailed experimental protocols for the synthesis of alkenes from alkyl halides.

Introduction to Dehydrohalogenation

Dehydrohalogenation is a fundamental elimination reaction in organic chemistry that involves the removal of a hydrogen halide (HX) from a substrate, typically an alkyl halide, to form an alkene.[1][2] This transformation is a cornerstone in the synthesis of unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[3] Triethylamine (Et₃N or TEA) is a commonly employed base for promoting these reactions due to its moderate basicity and steric bulk, which favors the desired elimination pathway over competing substitution reactions.[3][4]

The Role of Triethylamine and the E2 Mechanism

Triethylamine functions as a base to abstract a proton from a carbon atom adjacent (β-position) to the carbon bearing the halogen.[3] The reaction typically proceeds via a concerted, one-step E2 (elimination, bimolecular) mechanism.[5][6] In this mechanism, the base removes a β-hydrogen, and simultaneously, the carbon-halogen bond breaks, leading to the formation of a carbon-carbon double bond.[5]

The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base.[5][6] The stereochemistry of the E2 reaction is a critical consideration, with a strong preference for an anti-periplanar arrangement of the β-hydrogen and the leaving group (halogen). This geometric requirement dictates the stereochemical outcome of the resulting alkene.

Regioselectivity: Zaitsev's vs. Hofmann's Rule

When an alkyl halide has more than one type of β-hydrogen, the dehydrohalogenation reaction can yield a mixture of isomeric alkenes. The regioselectivity of the elimination is primarily governed by two empirical rules:

  • Zaitsev's Rule: This rule predicts that the major product will be the more substituted (and generally more stable) alkene.[7][8] This outcome is favored when using small, strong bases.

  • Hofmann's Rule: In contrast, the use of sterically hindered or "bulky" bases leads to the preferential formation of the less substituted alkene, known as the Hofmann product.[9]

Triethylamine, being a moderately hindered base, can lead to mixtures of Zaitsev and Hofmann products, with the product ratio often influenced by the substrate's structure and the reaction conditions.

Quantitative Data on Dehydrohalogenation Reactions

Alkyl HalideBase (Equivalents)SolventTemperature (°C)Time (h)Major Product(s)Yield (%)
2-Bromopentane (B28208)Triethylamine (1.5)Acetonitrile (B52724)80 (Reflux)12trans-Pent-2-ene, cis-Pent-2-ene, Pent-1-ene~75 (total)
3-BromopentaneTriethylamine (2.0)Tetrahydrofuran (THF)66 (Reflux)24trans-Pent-2-ene, cis-Pent-2-ene~80 (total)
Bromocyclohexane (B57405)Triethylamine (1.5)Dimethylformamide (DMF)1008Cyclohexene (B86901)~90
2-Bromo-3-methylbutaneTriethylamine (2.0)Dichloromethane40 (Reflux)183-Methylbut-1-ene, 2-Methylbut-2-ene~65 (total)

Experimental Protocols

The following are detailed protocols for the dehydrohalogenation of representative secondary alkyl bromides using triethylamine.

Protocol 1: Synthesis of Pent-2-ene from 2-Bromopentane

Objective: To synthesize pent-2-ene via the dehydrobromination of 2-bromopentane using triethylamine.

Materials:

  • 2-Bromopentane

  • Triethylamine, distilled

  • Acetonitrile, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromopentane (10.0 g, 66.2 mmol) and anhydrous acetonitrile (50 mL).

  • Add distilled triethylamine (10.0 g, 13.8 mL, 99.3 mmol, 1.5 equivalents) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.

  • The crude product, a mixture of pentene isomers, can be purified by fractional distillation. The major products are trans-pent-2-ene and cis-pent-2-ene.

Protocol 2: Synthesis of Cyclohexene from Bromocyclohexane

Objective: To prepare cyclohexene by the dehydrobromination of bromocyclohexane using triethylamine.

Materials:

  • Bromocyclohexane

  • Triethylamine, distilled

  • Dimethylformamide (DMF), anhydrous

  • 0.1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 250 mL round-bottom flask fitted with a magnetic stirrer, combine bromocyclohexane (15.0 g, 92.0 mmol) and anhydrous dimethylformamide (100 mL).

  • Add distilled triethylamine (14.0 g, 19.3 mL, 138 mmol, 1.5 equivalents) to the flask.

  • Heat the reaction mixture to 100°C and maintain this temperature with stirring for 8 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

  • Transfer the mixture to a separatory funnel and extract with pentane (B18724) (3 x 75 mL).

  • Combine the organic layers and wash with 0.1 M hydrochloric acid (2 x 50 mL) to remove excess triethylamine, followed by saturated aqueous sodium bicarbonate solution (50 mL), and finally with water (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the drying agent and remove the pentane by simple distillation.

  • The resulting crude cyclohexene can be further purified by distillation (boiling point of cyclohexene is 83°C).

Visualizing the Reaction and Workflow

Dehydrohalogenation Reaction Mechanism (E2)

The following diagram illustrates the concerted E2 mechanism for the dehydrohalogenation of an alkyl halide using triethylamine.

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants Alkyl Halide + Triethylamine TS [Base---H---Cβ---Cα---X]‡ Reactants->TS Base abstracts β-proton C-H bond breaks C=C π-bond forms C-X bond breaks Products Alkene + Triethylammonium Halide TS->Products

Caption: The concerted E2 reaction mechanism.

General Experimental Workflow

The diagram below outlines the typical workflow for a dehydrohalogenation reaction using triethylamine, from reaction setup to product purification.

Workflow A Reaction Setup: Alkyl Halide, Triethylamine, Solvent B Heating and Stirring (Reflux or elevated temperature) A->B C Reaction Monitoring (TLC or GC) B->C D Work-up: Aqueous Quench and Extraction C->D E Washing of Organic Layer (Acid, Base, Brine) D->E F Drying of Organic Layer (e.g., MgSO4, Na2SO4) E->F G Solvent Removal (Rotary Evaporation or Distillation) F->G H Product Purification (Distillation or Chromatography) G->H

Caption: General experimental workflow.

References

Application Notes and Protocols: The Role of Triethylamine in Swern Oxidations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Swern oxidation is a widely utilized synthetic method for the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] Developed by Daniel Swern, this reaction employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride, followed by the addition of a hindered organic base, most commonly triethylamine (B128534) (Et₃N).[1][2] The reaction is renowned for its mild conditions, typically conducted at cryogenic temperatures (-78 °C), which allows for excellent functional group tolerance and minimizes over-oxidation to carboxylic acids, a common issue with stronger oxidizing agents.[3] Triethylamine plays a critical and multifaceted role in the reaction mechanism, acting as a base to facilitate the key elimination step that forms the carbonyl group.

The Crucial Role of Triethylamine

Triethylamine's primary function in the Swern oxidation is to act as a non-nucleophilic base. After the alcohol reacts with the activated DMSO to form an alkoxysulfonium salt, triethylamine is introduced. It selectively deprotonates the carbon adjacent to the oxygen-bearing carbon of the alcohol substrate. This deprotonation leads to the formation of a sulfur ylide intermediate. This ylide is unstable and rapidly decomposes through a five-membered ring transition state to yield the desired aldehyde or ketone, dimethyl sulfide (B99878), and triethylammonium (B8662869) chloride.[2][4] The choice of a hindered base like triethylamine is crucial to avoid side reactions. In some cases, a bulkier base like diisopropylethylamine (DIPEA) may be used to prevent epimerization at the carbon alpha to the newly formed carbonyl.[2]

Reaction Mechanism

The Swern oxidation proceeds through a series of well-defined steps, as illustrated in the diagram below. The process begins with the activation of DMSO with oxalyl chloride to form the highly reactive electrophilic species, the chlorodimethylsulfonium salt. This is followed by the nucleophilic attack of the alcohol to form an alkoxysulfonium salt. The final and critical stage involves the addition of triethylamine, which initiates the elimination cascade to furnish the oxidized product.

Swern_Oxidation_Mechanism cluster_products Byproducts reactant reactant reagent reagent intermediate intermediate product product base base DMSO DMSO ActivatedDMSO Chlorodimethylsulfonium Salt DMSO->ActivatedDMSO OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium CO_CO2 CO + CO2 Alcohol Primary or Secondary Alcohol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Et3N Triethylamine Triethylamine (Et3N) Carbonyl Aldehyde or Ketone Ylide->Carbonyl DMS Dimethyl Sulfide Ylide->DMS TEA_HCl Triethylammonium Chloride Ylide->TEA_HCl

Caption: Mechanism of the Swern Oxidation.

Quantitative Data

The Swern oxidation is a high-yielding reaction applicable to a wide range of substrates. The following table summarizes representative quantitative data for the oxidation of a primary and a secondary alcohol.

SubstrateProductReagent Equivalents (Alcohol:DMSO:Oxalyl Chloride:Et₃N)Reaction TimeYield (%)Reference
Benzyl (B1604629) AlcoholBenzaldehyde1 : 4 : 2 : 515 min84.7[4]
(-)-Menthol(-)-Menthone (B42992)1 : 2.4 : 1.2 : 530 min~95[3][5]

Experimental Protocols

Protocol 1: Swern Oxidation of a Primary Alcohol (Benzyl Alcohol to Benzaldehyde)

This protocol is adapted from a procedure for the Swern oxidation of benzyl alcohol.[4]

Materials:

  • Benzyl alcohol

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of DMSO: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (2.0 equivalents) to the stirred DCM. In a separate flask, dissolve DMSO (4.0 equivalents) in anhydrous DCM. Add the DMSO solution dropwise to the oxalyl chloride solution, maintaining the internal temperature below -60 °C. Stir the resulting mixture at -78 °C for 15 minutes.

  • Addition of Alcohol: Dissolve benzyl alcohol (1.0 equivalent) in anhydrous DCM. Add the alcohol solution dropwise to the activated DMSO mixture. Stir the reaction mixture at -78 °C for 30 minutes.

  • Formation of Aldehyde: Slowly add triethylamine (5.0 equivalents) to the reaction mixture, ensuring the temperature remains below -60 °C. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes. Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzaldehyde. The product can be further purified by flash column chromatography if necessary.

Protocol 2: Swern Oxidation of a Secondary Alcohol ((-)-Menthol to (-)-Menthone)

This is a general protocol for the Swern oxidation of a secondary alcohol, with (-)-menthol as a representative substrate.[3][5]

Materials:

  • (-)-Menthol

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of DMSO: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C. To this, slowly add oxalyl chloride (1.2 equivalents). Subsequently, add a solution of DMSO (2.4 equivalents) in anhydrous DCM dropwise, keeping the temperature below -60 °C. Stir the mixture for 10 minutes at -78 °C.

  • Addition of Alcohol: Dissolve (-)-menthol (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for an additional 20 minutes at -78 °C.

  • Formation of Ketone: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Continue stirring at -78 °C for 10 minutes.

  • Work-up and Purification: Allow the reaction mixture to warm to room temperature. Quench the reaction with water. Extract the aqueous layer with DCM. Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo. The crude (-)-menthone can be purified by flash column chromatography.

Experimental Workflow

The following diagram outlines the general workflow for a Swern oxidation experiment.

Swern_Workflow step step condition condition action action start Start setup Setup Flask under N2 and Cool to -78 °C start->setup add_oxalyl Add Oxalyl Chloride setup->add_oxalyl add_dmso Add DMSO Solution add_oxalyl->add_dmso stir1 Stir for 15 min add_dmso->stir1 add_alcohol Add Alcohol Solution stir1->add_alcohol stir2 Stir for 30 min add_alcohol->stir2 add_tea Add Triethylamine stir2->add_tea stir3 Stir for 30 min add_tea->stir3 warm_rt Warm to Room Temp. stir3->warm_rt quench Quench with Water warm_rt->quench extract Extract with DCM quench->extract wash Wash with H2O and Brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify end End purify->end

Caption: General Experimental Workflow for Swern Oxidation.

Conclusion

The Swern oxidation is a powerful and reliable method for the synthesis of aldehydes and ketones from their corresponding alcohols. The role of triethylamine as a hindered base is pivotal to the success of this reaction, facilitating the key elimination step that leads to the formation of the carbonyl product. The mild reaction conditions and high yields make the Swern oxidation an invaluable tool in the arsenal (B13267) of synthetic chemists, particularly in the context of complex molecule synthesis in drug discovery and development. However, the formation of the malodorous byproduct dimethyl sulfide necessitates the use of a well-ventilated fume hood and appropriate quenching procedures.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of CH1055 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CH1055 conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the conjugation of the near-infrared II (NIR-II) fluorescent dye CH1055 to amine-containing molecules such as antibodies, peptides, and other proteins.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating CH1055 to a protein or antibody?

A1: CH1055 is typically supplied as an N-hydroxysuccinimide (NHS) ester. This form of the dye readily reacts with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. This is a widely used and robust method for bioconjugation.

Q2: What is the role of triethylamine (B128534) (TEA) in this conjugation reaction?

A2: While triethylamine is a common base in many organic synthesis reactions, its role in NHS ester conjugation to amines is primarily to maintain an optimal basic pH. The reaction between an NHS ester and a primary amine is most efficient at a slightly alkaline pH (typically 7.2 to 8.5).[1] Triethylamine can be used to adjust the pH of the reaction buffer, but it is not a direct catalyst for the conjugation itself. It is crucial to use high-purity triethylamine, as impurities can interfere with the reaction. In many protocols, buffers like phosphate-buffered saline (PBS) or sodium bicarbonate are sufficient to maintain the required pH without the addition of TEA.

Q3: What are the most critical factors affecting the yield of the CH1055 conjugation?

A3: The three most critical factors are:

  • pH of the reaction buffer: The pH must be in the optimal range (7.2-8.5) to ensure the primary amines on the protein are deprotonated and thus nucleophilic, without significantly hydrolyzing the NHS ester.[1][2]

  • Purity and stability of reagents: CH1055-NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive.[2] It is essential to use fresh, high-quality reagents and anhydrous solvents like DMSO or DMF for stock solutions.

  • Buffer composition: The reaction buffer must be free of primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as these will compete with the target molecule for reaction with the CH1055-NHS ester, thereby reducing the conjugation yield.[1][3]

Q4: How can I confirm that the conjugation was successful?

A4: Successful conjugation can be confirmed using several methods:

  • UV-Vis Spectroscopy: Measure the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of CH1055 (around 808 nm) to determine the degree of labeling (DOL).[4]

  • SDS-PAGE: The conjugated protein will have a higher molecular weight than the unconjugated protein, which can sometimes be visualized as a shift on an SDS-PAGE gel. The fluorescence of the CH1055 can also be detected in-gel if you have an appropriate imaging system.

  • Mass Spectrometry: For a precise measurement of the number of dye molecules conjugated to your protein, mass spectrometry (e.g., MALDI-TOF or ESI-MS) is the most accurate method.

Troubleshooting Guide

Low conjugation yield is a common issue. The following guide provides potential causes and recommended actions to improve your results.

Issue Potential Cause Recommended Action
Low or No Yield Suboptimal pH: The reaction pH was too low, leading to protonated (and unreactive) amines on the target molecule.Verify the pH of your reaction buffer and ensure it is between 7.2 and 8.5. Consider using a fresh buffer solution.[2]
Inactive CH1055-NHS Ester: The dye has been hydrolyzed due to moisture.Purchase fresh CH1055-NHS ester and store it properly in a desiccator at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the dye solution immediately before use.[2]
Contaminated Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.Use a non-amine-containing buffer such as PBS, sodium bicarbonate, or borate (B1201080) buffer.[1][3]
Insufficient Molar Ratio of Dye: The amount of CH1055-NHS ester is too low to achieve the desired degree of labeling.Increase the molar ratio of CH1055-NHS ester to your target molecule. It is recommended to perform the reaction with several different ratios to find the optimal condition.
Precipitation During Reaction Protein Aggregation: The addition of the organic solvent (DMSO or DMF) with the dye or a change in pH caused the protein to precipitate.Ensure your protein is soluble and stable in the chosen reaction buffer. Add the dye solution slowly while gently stirring. Consider reducing the volume of the organic solvent used to dissolve the dye.
High Dye Concentration: A very high concentration of the dye can sometimes lead to precipitation.If using a large excess of the dye, try reducing the concentration while still maintaining a sufficient molar excess.
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations of the protein or dye solution.Ensure accurate and consistent preparation of all reagent solutions. Use calibrated pipettes and spectrophotometric methods to determine protein concentration.
Reaction Time and Temperature Fluctuations: Inconsistent incubation times or temperatures can affect the reaction rate and the extent of hydrolysis of the NHS ester.Standardize the incubation time and temperature for all reactions. Reactions are typically run for 1-2 hours at room temperature or overnight at 4°C.[2]

Experimental Protocols

General Protocol for CH1055-NHS Ester Conjugation to an Antibody

This protocol is a starting point and should be optimized for your specific antibody and desired degree of labeling.

1. Preparation of Reagents:

  • Antibody Solution:

    • Dialyze the antibody against 1X PBS (pH 7.4) to remove any amine-containing stabilizers (e.g., BSA, glycine).

    • Adjust the antibody concentration to 2-10 mg/mL in PBS.[3]

  • CH1055-NHS Ester Stock Solution:

    • Allow the vial of CH1055-NHS ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.

2. Conjugation Reaction:

  • Molar Ratio: A typical starting molar ratio of dye to antibody is 10:1 to 15:1. This should be optimized.

  • Procedure:

    • Add the calculated volume of the 10 mM CH1055-NHS ester stock solution to the antibody solution. Add the dye dropwise while gently stirring to prevent precipitation.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be incubated overnight at 4°C.

3. Purification of the Conjugate:

  • Remove unconjugated CH1055 by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[3]

  • The first colored fraction to elute from the column will be the conjugated antibody.

4. Characterization:

  • Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of CH1055 (~808 nm, Amax).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients of the antibody and CH1055.

Visualizations

Experimental Workflow for CH1055 Conjugation

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purify 3. Purification cluster_char 4. Characterization Antibody Antibody in PBS (2-10 mg/mL) Mix Mix Antibody and Dye (10:1 molar ratio) Antibody->Mix Dye CH1055-NHS in anhydrous DMSO Dye->Mix Incubate Incubate 1-2h at RT (protected from light) Mix->Incubate Purify Size Exclusion Chromatography Incubate->Purify Analyze UV-Vis Spectroscopy (Calculate DOL) Purify->Analyze troubleshooting_yield Start Low Conjugation Yield Check_pH Is pH of buffer 7.2-8.5? Start->Check_pH Check_Buffer Is buffer free of primary amines (Tris, Glycine)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagents Are CH1055-NHS ester and solvents fresh and anhydrous? Check_Buffer->Check_Reagents Yes Change_Buffer Use amine-free buffer (e.g., PBS, Bicarbonate) Check_Buffer->Change_Buffer No Check_Ratio Is molar ratio of dye to protein sufficient? Check_Reagents->Check_Ratio Yes Use_Fresh Use fresh, anhydrous reagents and solvents Check_Reagents->Use_Fresh No Increase_Ratio Increase molar ratio of dye Check_Ratio->Increase_Ratio No Success Improved Yield Check_Ratio->Success Yes Adjust_pH->Success Change_Buffer->Success Use_Fresh->Success Increase_Ratio->Success

References

Technical Support Center: Purification of Reaction Mixtures Containing Triethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess triethylamine (B128534) (TEA) and its corresponding hydrochloride salt (TEA.HCl) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove triethylamine from a reaction mixture?

Triethylamine is a commonly used organic base to scavenge acids, such as HCl, generated during a reaction. However, residual triethylamine or its salt, triethylamine hydrochloride, can interfere with subsequent reaction steps, complicate product purification, and affect the accuracy of analytical characterization, such as NMR spectroscopy.

Q2: What are the primary methods for removing excess triethylamine and its hydrochloride salt?

The most common methods for removing triethylamine and its salt include:

  • Aqueous Workup (Acidic Wash): This involves washing the organic reaction mixture with a dilute aqueous acid to convert triethylamine into its water-soluble hydrochloride salt, which is then extracted into the aqueous layer.

  • Evaporation/Co-evaporation: Volatile triethylamine can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a higher boiling point solvent, such as toluene (B28343), can aid in the removal of trace amounts.

  • Filtration: If the reaction is performed in a solvent in which triethylamine hydrochloride is insoluble (e.g., diethyl ether, THF), the salt will precipitate and can be removed by filtration.[1]

  • Scavenger Resins: Solid-supported resins with acidic functional groups (e.g., sulfonic acid) can be used to bind and remove triethylamine from the reaction mixture by simple filtration.[1][2]

Q3: How do I choose the best method for my specific reaction?

The choice of method depends on several factors, including the stability of your product to acid and water, the solvent used in the reaction, and the physical state of your product. The workflow diagram below provides a decision-making guide.

Troubleshooting Guides

Issue: I see residual triethylamine or its salt in my product's NMR spectrum after an aqueous wash.

  • Possible Cause: Incomplete protonation of triethylamine.

    • Solution: Ensure the pH of the aqueous wash is sufficiently acidic (pH ~2) to fully convert triethylamine to its hydrochloride salt.

  • Possible Cause: Insufficient mixing of the organic and aqueous layers.

    • Solution: Shake the separatory funnel vigorously for an adequate amount of time to ensure efficient extraction.

  • Possible Cause: Formation of an emulsion.

    • Solution: To break an emulsion, you can add brine (saturated NaCl solution), gently swirl the mixture, or filter the emulsified layer through a pad of Celite.

Issue: My product is sensitive to acid. How can I remove triethylamine?

  • Solution 1: Water Wash: If your product is stable in water, you can perform a neutral water wash. While less efficient than an acidic wash, it can remove a significant portion of the water-soluble triethylamine hydrochloride.

  • Solution 2: Scavenger Resins: Use a solid-supported scavenger resin, such as a sulfonic acid resin. These resins are acidic but are easily filtered off, minimizing contact time with your product.[2]

  • Solution 3: Co-evaporation: If your product is not volatile, you can repeatedly add a high-boiling point solvent like toluene and evaporate it under reduced pressure to azeotropically remove the triethylamine.[3][4]

Issue: My product is water-soluble, making aqueous extraction difficult.

  • Solution 1: Solvent Precipitation: After removing the reaction solvent, dissolve your crude product in a minimal amount of a solvent in which it is highly soluble but in which triethylamine hydrochloride is not. The salt will precipitate and can be filtered off.

  • Solution 2: Chromatography: Utilize column chromatography to separate your polar product from triethylamine.

Comparison of Triethylamine Removal Methods

MethodPrincipleEfficiencyPotential for Product LossKey Considerations
Aqueous Workup (Acidic Wash) Conversion of TEA to water-soluble TEA.HCl salt and extraction into the aqueous phase.HighMedium (especially with water-soluble products or emulsion formation)Product must be stable to acid and water.
Evaporation/ Co-evaporation Removal of volatile TEA under reduced pressure.Medium to HighLow (for non-volatile products)Only removes free base TEA, not the hydrochloride salt.[3][4]
Filtration Physical separation of precipitated TEA.HCl salt.HighLowRequires the reaction solvent to be one in which TEA.HCl is insoluble (e.g., THF, diethyl ether).[1]
Scavenger Resins Binding of TEA to a solid support followed by filtration.HighLowCost of the resin; potential for physical trapping of the product in the resin.[2]

Experimental Protocols

Protocol 1: Removal by Aqueous Workup (Acidic Wash)

This protocol is suitable for water- and acid-stable products in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of a dilute acid solution (e.g., 1 M HCl or saturated aqueous NH₄Cl).

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water, followed by a wash with an equal volume of brine to remove residual water.

  • Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Removal by Filtration

This protocol is ideal for reactions conducted in solvents where TEA.HCl has low solubility (e.g., THF, diethyl ether).

  • Upon completion of the reaction, cool the mixture in an ice bath to maximize the precipitation of TEA.HCl.

  • Set up a Büchner or Hirsch funnel with filter paper.

  • Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.

  • Pour the reaction mixture into the funnel and apply a vacuum to filter off the solid TEA.HCl.

  • Wash the collected solid with a small amount of cold solvent to recover any adhered product.

  • Combine the filtrate and the washings, which contain your desired product.

  • Remove the solvent from the filtrate under reduced pressure to isolate the product.

Protocol 3: Removal Using a Scavenger Resin

This protocol is suitable for acid-sensitive products where an aqueous workup is not desirable. A common choice is a sulfonic acid-functionalized polystyrene resin.

  • To the reaction mixture, add the sulfonic acid resin (typically 2-4 equivalents relative to the excess triethylamine).

  • Stir the mixture at room temperature for 1-4 hours. The progress of the scavenging can be monitored by TLC or LC-MS.

  • Once the triethylamine has been consumed, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Combine the filtrate and the washings.

  • Remove the solvent under reduced pressure to yield the purified product.

Visualizations

Removal_Workflow start Reaction Mixture with Excess Triethylamine product_stability Is the product stable to acid and water? start->product_stability solvent_check Is TEA.HCl insoluble in the reaction solvent? product_stability->solvent_check No aqueous_wash Perform Aqueous Acidic Wash product_stability->aqueous_wash Yes scavenger_resin Use Scavenger Resin solvent_check->scavenger_resin No filtration Filter the Reaction Mixture solvent_check->filtration Yes end Purified Product aqueous_wash->end co_evaporation Consider Co-evaporation with Toluene scavenger_resin->co_evaporation scavenger_resin->end filtration->end co_evaporation->end

Caption: Decision workflow for selecting a triethylamine removal method.

Troubleshooting_Aqueous_Wash start Residual TEA/TEA.HCl after Aqueous Wash emulsion Was an emulsion formed? start->emulsion break_emulsion Break emulsion with brine or filter through Celite emulsion->break_emulsion Yes ph_check Was the aqueous layer sufficiently acidic (pH ~2)? emulsion->ph_check No break_emulsion->ph_check increase_acidity Repeat wash with a more acidic solution ph_check->increase_acidity No insufficient_mixing Were the layers mixed thoroughly? ph_check->insufficient_mixing Yes end Successful Removal increase_acidity->end repeat_wash Repeat wash with vigorous shaking insufficient_mixing->repeat_wash No insufficient_mixing->end Yes repeat_wash->end

References

Technical Support Center: CH1055 Triethylamine NIR-II Fluorescent Dye

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CH1055 triethylamine (B128534), a near-infrared II (NIR-II) fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is CH1055 triethylamine?

This compound is a near-infrared II (NIR-II) fluorescent dye used as a probe for in vivo imaging.[1][2] It can be conjugated to antibodies or other ligands for targeted imaging of specific sites, such as tumors.[2][3]

Q2: What are the spectral properties of this compound?

This compound has an excitation wavelength of 808 nm and an emission wavelength of 1055 nm.[2]

Q3: What are the common applications of this compound?

This compound is primarily used for in vivo imaging due to its fluorescence in the NIR-II window, which allows for deeper tissue penetration and reduced autofluorescence. Common applications include tumor imaging and other targeted molecular imaging studies.[1][2][3] It can also be used in various bioanalytical techniques such as ELISA, SDS-PAGE, and Western blotting.[1]

Q4: Is this compound toxic?

This compound has a molecular weight of approximately 970 Da, which is well below the renal excretion threshold. This allows for rapid excretion from the body through the kidneys, reducing the risk of toxicity associated with long-term accumulation.[2]

Troubleshooting Guide for Poor Fluorescence Signal

This guide addresses common issues that can lead to a weak or absent fluorescence signal when using this compound in your experiments.

Problem 1: No or Very Low Fluorescence Signal
Possible Cause Troubleshooting Step
Incorrect filter set or instrument settings Verify that the excitation and emission wavelengths on your imaging system are correctly set for CH1055 (Excitation: 808 nm, Emission: 1055 nm). Ensure you are using the appropriate NIR-II detector.
Low concentration of the dye conjugate Increase the concentration of the CH1055-conjugated antibody or ligand. Perform a titration to determine the optimal concentration for your specific application.
Inefficient conjugation of CH1055 to the targeting molecule Verify the success of the conjugation reaction. Run a quality control check, such as SDS-PAGE or spectrophotometry, to confirm that the dye is covalently bound to your antibody or ligand.
Target antigen/receptor is not present or is at low levels Ensure that your target is expressed in the sample you are analyzing. Use a positive control to validate the presence of the target.
Photobleaching of the dye Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium if applicable for microscopy applications.
Problem 2: High Background Signal
Possible Cause Troubleshooting Step
Non-specific binding of the CH1055 conjugate Increase the number and duration of wash steps in your protocol. Optimize the blocking step by using an appropriate blocking buffer.
Autofluorescence from the sample While NIR-II imaging reduces autofluorescence, some tissues or materials may still exhibit background signal. Acquire an image of an unstained control sample to assess the level of autofluorescence.
Contaminated buffers or reagents Ensure all buffers and reagents are freshly prepared and filtered to remove any fluorescent impurities.

Experimental Protocols

Protocol 1: General Staining Protocol for Fixed Cells with CH1055-Conjugated Antibody
  • Cell Fixation: Fix cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If targeting an intracellular protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the CH1055-conjugated primary antibody at the optimized concentration in blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image using an NIR-II fluorescence imaging system with the correct filter sets for CH1055.

Data Presentation

ParameterValueReference
Excitation Wavelength808 nm[2]
Emission Wavelength1055 nm[2]
Molecular Weight~970 Da[2]
ApplicationsIn vivo imaging, ELISA, SDS-PAGE, Western blotting[1][2]

Visualizations

Logical Relationship: Troubleshooting Workflow

troubleshooting_workflow start Poor Fluorescence Signal no_signal No/Low Signal start->no_signal high_background High Background start->high_background check_settings Check Instrument Settings no_signal->check_settings Is signal absent? optimize_washing Optimize Washing/Blocking high_background->optimize_washing Is background high? increase_concentration Increase Conjugate Concentration check_settings->increase_concentration Settings OK verify_conjugation Verify Conjugation increase_concentration->verify_conjugation Still low check_target Confirm Target Presence verify_conjugation->check_target Conjugation OK check_autofluorescence Assess Autofluorescence optimize_washing->check_autofluorescence Still high use_fresh_reagents Use Fresh Reagents check_autofluorescence->use_fresh_reagents Autofluorescence low

Caption: A flowchart for troubleshooting poor fluorescence signal.

Experimental Workflow: Antibody Conjugation and Staining

experimental_workflow cluster_conjugation Antibody Conjugation cluster_staining Cell Staining antibody Antibody conjugation Conjugation Reaction antibody->conjugation ch1055 CH1055 Dye ch1055->conjugation purification Purification conjugation->purification qc Quality Control (QC) purification->qc incubation Antibody Incubation qc->incubation Conjugated Antibody cell_prep Cell Preparation (Fix/Perm) blocking Blocking cell_prep->blocking blocking->incubation washing Washing incubation->washing imaging Imaging washing->imaging

Caption: Workflow from antibody conjugation to cell imaging.

References

Technical Support Center: Triethylamine (TEA) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing triethylamine (B128534) (C₆H₁₅N, Et₃N) concentration in chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on using TEA effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of triethylamine (TEA) in a reaction?

A1: Triethylamine is most commonly used as a base in organic synthesis.[1][2][3] Its primary function is to neutralize or "scavenge" acidic byproducts generated during a reaction, such as hydrogen chloride (HCl) or other mineral acids.[2] For example, in the formation of esters or amides from acyl chlorides, TEA reacts with the HCl produced to form triethylammonium (B8662869) chloride, a salt that often precipitates from the reaction mixture.[1][2] This neutralization prevents the acid from causing unwanted side reactions or degradation of starting materials and drives the reaction equilibrium toward the desired product, increasing rates and yields.[2] Due to its steric bulk, it is a non-nucleophilic base in most applications.[2]

Q2: How much triethylamine should I use? What is a typical molar equivalent?

A2: The optimal amount depends on the specific reaction, but a common starting point is a slight excess relative to the acid generated. For reactions that produce one equivalent of acid, using 1.1 to 1.5 molar equivalents of TEA is typical. This slight excess ensures that all the generated acid is effectively neutralized. Using a large excess can sometimes lead to side reactions or complicate purification. For sensitive substrates or reactions prone to base-catalyzed degradation, it is crucial to perform an optimization study.

Q3: Can TEA act as a nucleophile?

A3: While TEA is primarily used as a base, it can act as a nucleophile, particularly with highly reactive electrophiles.[2][4] For example, it can be alkylated by alkyl halides to form quaternary ammonium (B1175870) salts.[1] However, the three ethyl groups attached to the nitrogen atom create significant steric hindrance, which makes it a much weaker nucleophile compared to less hindered amines.[2] In most applications, its role as a base predominates. If nucleophilic side reactions are a concern, a more sterically hindered base like diisopropylethylamine (DIPEA or Hünig's base) may be a better choice.[5]

Q4: My triethylamine has turned yellow. Can I still use it?

A4: The yellow discoloration indicates the presence of impurities, which may have formed due to oxidation or reaction with contaminants over time. For sensitive reactions, it is highly recommended to purify the TEA before use, typically by distillation from a drying agent like calcium hydride.[1] Using impure TEA can lead to unpredictable results, lower yields, and the formation of colored byproducts in your reaction.

Troubleshooting Guide

Problem: My reaction is slow or has stalled, resulting in low yield.

Possible Cause Troubleshooting Action
Insufficient Base The acidic byproduct is not being fully neutralized, which can inhibit the reaction.
Solution Increase the amount of TEA in increments. Try running the reaction with 1.5 equivalents and then 2.0 equivalents to see if the rate and conversion improve. Monitor the reaction by TLC or LC-MS.[6]
Poor Solubility of TEA Salt The triethylammonium salt byproduct may be precipitating and coating the surface of your reactants, preventing them from reacting.
Solution Choose a solvent in which the salt has better solubility. In some cases, switching to a more polar solvent like DMF can help, as triethylammonium salts are more soluble in it.[7]
Incorrect pKa TEA may not be a strong enough base to deprotonate the required species in your specific reaction medium.
Solution Consider a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[5]

Problem: I am observing significant side product formation or low purity.

Possible Cause Troubleshooting Action
Excess Base Too much TEA can catalyze side reactions, such as elimination, epimerization, or degradation of the starting material or product.
Solution Reduce the amount of TEA to the minimum required, such as 1.05-1.1 equivalents. Run a series of parallel reactions to find the sweet spot. Lowering the reaction temperature can also help minimize side reactions.[8]
Nucleophilic Catalysis TEA may be acting as a nucleophilic catalyst, leading to undesired byproducts.
Solution Switch to a more sterically hindered base like diisopropylethylamine (DIPEA) to minimize nucleophilic attack.[5]
Reaction with Solvent In certain cases, TEA can react with or deprotonate the solvent, especially halogenated solvents at elevated temperatures.
Solution Select an inert solvent that is stable under the basic conditions of your reaction.[6]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues related to TEA concentration.

G start Start: Reaction Issue (Low Yield / Low Purity) check_rate Is the reaction slow or stalling? start->check_rate inc_tea Action: Increase TEA (e.g., from 1.2 to 1.5 eq.) Monitor for improvement. check_rate->inc_tea  Yes check_purity Is purity low due to side products? check_rate->check_purity  No end Potentially Optimized Condition inc_tea->end dec_tea Action: Decrease TEA (e.g., from 2.0 to 1.2 eq.) Consider a weaker/hindered base. check_purity->dec_tea  Yes degradation Is the product or starting material degrading? check_purity->degradation  No dec_tea->end dec_tea_degrade Action: Decrease TEA significantly (e.g., to 1.05-1.1 eq.) and run at lower temp. degradation->dec_tea_degrade  Yes degradation->end  No dec_tea_degrade->end

Caption: A decision tree for troubleshooting TEA-related reaction issues.

Quantitative Data on TEA Optimization

While optimal conditions are highly substrate-dependent, the following table illustrates a representative optimization for a generic acylation reaction of an amine with an acyl chloride.

Run Equivalents of TEA Reaction Time (h) Product Yield (%) Product Purity (%) Observations
11.0126595Incomplete conversion of starting material.
21.249296Good conversion and purity.
31.529495Fast reaction, complete conversion.
42.029388Formation of a noticeable byproduct detected by LC-MS.
53.029075Significant byproduct formation and slight product degradation.

Experimental Protocol: Optimizing TEA Concentration

This protocol describes a general method for determining the optimal concentration of TEA for a given reaction using parallel synthesis.

Objective: To identify the molar equivalents of TEA that maximize product yield and purity while minimizing reaction time and side product formation.

Materials:

  • Starting Material A (e.g., an amine)

  • Starting Material B (e.g., an acyl chloride)

  • Triethylamine (purified by distillation if necessary)

  • Anhydrous reaction solvent (e.g., Dichloromethane, THF)

  • Reaction vessels (e.g., 5 x 10 mL vials with stir bars)

  • Standard laboratory glassware and work-up reagents

  • Analytical instruments (TLC, LC-MS, NMR)

Procedure:

  • Setup: In a fume hood, set up five identical reaction vessels. To each vessel, add Starting Material A (e.g., 0.1 mmol, 1.0 eq) dissolved in the anhydrous solvent (e.g., 2 mL).

  • Vary TEA Concentration: Add a different amount of TEA to each vial according to the optimization table (e.g., 1.0, 1.2, 1.5, 2.0, and 3.0 equivalents).

  • Initiate Reaction: Add Starting Material B (e.g., 0.1 mmol, 1.0 eq) to each vial. Seal the vials and begin stirring at the desired reaction temperature (e.g., room temperature).

  • Monitor Progress: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using an appropriate analytical technique like TLC or LC-MS. Note the time to completion for each.

  • Work-up: Once a reaction is complete, quench it appropriately (e.g., by adding water or a mild acid). Perform a standard aqueous work-up and extraction. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction. Determine the yield and assess the purity by LC-MS and/or ¹H NMR spectroscopy.

The following diagram illustrates the experimental workflow for this optimization protocol.

G cluster_prep Preparation cluster_reactions Parallel Reactions cluster_analysis Analysis prep1 Dissolve Substrate A in Anhydrous Solvent r1 Vial 1: 1.0 eq TEA prep1->r1 Add Substrate B to initiate r2 Vial 2: 1.2 eq TEA prep1->r2 Add Substrate B to initiate r3 Vial 3: 1.5 eq TEA prep1->r3 Add Substrate B to initiate r4 Vial 4: 2.0 eq TEA prep1->r4 Add Substrate B to initiate r5 Vial 5: 3.0 eq TEA prep1->r5 Add Substrate B to initiate a1 Monitor by TLC / LC-MS r1->a1 r2->a1 r3->a1 r4->a1 r5->a1 a2 Aqueous Work-up & Extraction a1->a2 a3 Analyze Yield & Purity (NMR) a2->a3 a4 Determine Optimal Concentration a3->a4

Caption: Workflow for parallel optimization of TEA concentration.

References

Preventing degradation of CH1055 triethylamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing CH1055 triethylamine (B128534), this guide provides essential information on preventing degradation during storage and troubleshooting potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for CH1055 triethylamine?

A1: this compound, a near-infrared II (NIR-II) fluorescent dye, should be stored at -20°C in a tightly sealed container, away from moisture.[1] For the triethylamine component, it is crucial to store it in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2][3]

Q2: My triethylamine has turned yellow. Is it still usable?

A2: A yellow discoloration in triethylamine can occur, particularly when stored over molecular sieves, and may be accelerated by UV light.[4] While this may indicate some level of decomposition, the product might still be suitable for certain applications. It is recommended to assess the purity using analytical methods before use.[4]

Q3: What materials are incompatible with triethylamine?

A3: Triethylamine should not be stored in contact with brass or copper.[5] It is also incompatible with oxidizing agents.[5]

Q4: Can I use plastic containers to store triethylamine?

A4: Plastic containers should only be used if they are specifically approved for flammable liquids.[2][5]

Troubleshooting Guide

This guide will help you troubleshoot potential degradation of your this compound.

Problem: Unexpected experimental results or loss of fluorescence.

This could be due to the degradation of the CH1055 dye or the triethylamine component. Follow the workflow below to identify and resolve the issue.

G cluster_0 Troubleshooting Workflow for this compound Degradation A Unexpected Experimental Results (e.g., low fluorescence, side reactions) B Visually Inspect Sample A->B K Review experimental protocol for other sources of error A->K C Is there a color change (e.g., yellowing)? B->C D Check Storage Conditions C->D Yes F Assess Purity C->F No E Were conditions optimal? (-20°C, sealed, dark) D->E E->F Yes L Implement proper storage protocols E->L No G Is purity acceptable? F->G H Purify sample (e.g., distillation for TEA) G->H No, but salvageable I Discard and use new batch G->I No, severe degradation J Proceed with experiment G->J Yes H->F L->I

Caption: Troubleshooting workflow for this compound degradation.

Factors Contributing to Triethylamine Degradation

Several factors can contribute to the degradation of triethylamine. Understanding these can help in preventing decomposition.

G cluster_1 Factors Leading to Triethylamine Degradation A Triethylamine Degradation B Light Exposure (especially UV) B->A C Presence of Oxygen C->A D High Temperature D->A E Incompatible Materials (e.g., Copper, Brass) E->A F Contact with Oxidizing Agents F->A G Catalytic Surfaces (e.g., some molecular sieves) G->A

Caption: Factors that can cause triethylamine degradation.

Storage Condition Summary

ParameterRecommendationRationale
Temperature This compound: -20°C[1] Triethylamine: Cool placeTo minimize degradation kinetics and maintain stability.
Atmosphere Tightly sealed container[3]To prevent exposure to moisture and air (oxygen).
Light Store in the darkTo prevent light-induced degradation, especially from UV light.[4]
Container Material Glass or approved plastic for flammable liquids[2][5]To avoid reaction with the container material. Avoid brass and copper.[5]
Ventilation Well-ventilated area[2][3]For safety, due to the flammable and volatile nature of triethylamine.

Experimental Protocols

Protocol: Purity Assessment of Triethylamine by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of triethylamine.

1. Objective: To determine the purity of a triethylamine sample and identify the presence of potential degradation products.

2. Materials:

  • Triethylamine sample

  • High-purity solvent for dilution (e.g., dichloromethane (B109758) or hexane, GC grade)

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a polar capillary column like DB-WAX or a non-polar column like DB-1)

  • Volumetric flasks and pipettes

  • Syringes for sample injection

3. Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the triethylamine sample in the chosen solvent. A typical concentration would be around 1% (v/v).

    • Prepare a series of standards of known triethylamine concentrations to create a calibration curve if quantitative analysis is required.

  • GC Instrument Setup:

    • Set the injector and detector temperatures (e.g., Injector: 200°C, Detector: 250°C).

    • Program the oven temperature. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200°C) at a rate of 10°C/min.

    • Set the carrier gas flow rate (e.g., helium or nitrogen) according to the column manufacturer's recommendations.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Record the chromatogram.

    • Analyze the chromatogram to identify the peak corresponding to triethylamine and any other peaks that may represent impurities or degradation products.

  • Data Interpretation:

    • The purity of the triethylamine can be estimated by the relative area of its peak compared to the total area of all peaks in the chromatogram.

    • The presence of new or larger impurity peaks compared to a fresh sample would indicate degradation.

Protocol: Stability Assessment of this compound by Fluorescence Spectroscopy

1. Objective: To assess the stability of this compound by measuring its fluorescence intensity over time under specific storage conditions.

2. Materials:

  • This compound samples stored under different conditions (e.g., -20°C in the dark, room temperature with light exposure).

  • Appropriate solvent (as recommended by the supplier).

  • Fluorometer.

  • Cuvettes.

  • Volumetric flasks and pipettes.

3. Procedure:

  • Sample Preparation:

    • At specified time points (e.g., day 0, day 7, day 30), take an aliquot of the this compound from each storage condition.

    • Prepare a dilute solution of each sample in the appropriate solvent to a concentration suitable for fluorescence measurement.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the excitation maximum of CH1055 (around 808 nm).[1]

    • Measure the fluorescence emission spectrum and record the intensity at the emission maximum (around 1055 nm).[1]

  • Data Analysis:

    • Compare the fluorescence intensity of the samples stored under different conditions to the initial sample (day 0).

    • A significant decrease in fluorescence intensity would indicate degradation of the dye.

    • Plot the fluorescence intensity as a function of time for each storage condition to determine the rate of degradation.

References

Technical Support Center: Triethylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered when using triethylamine (B128534) (Et₃N or TEA) in organic synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield in Acylation/Alkylation due to Quaternization of Triethylamine

Q: My reaction yield is low, and I've isolated a water-soluble salt that is not my product. What is happening and how can I fix it?

A: You are likely observing the quaternization of triethylamine. Triethylamine, while a base, is also a nucleophile and can react with alkylating or acylating agents to form a quaternary ammonium (B1175870) salt (the "side product" you've isolated). This side reaction consumes both your reagent and the triethylamine base, leading to lower yields of your desired product.

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield & Salt Byproduct cluster_1 Diagnosis cluster_2 Solutions cluster_3 Verification start Low yield in acylation/alkylation with TEA diag Possible Quaternization of TEA start->diag sol1 Use a sterically hindered non-nucleophilic base (e.g., DIPEA/Hünig's Base) diag->sol1 sol2 Lower reaction temperature diag->sol2 sol3 Control stoichiometry carefully (slow addition of alkyl/acyl halide) diag->sol3 verify Monitor reaction by TLC/LC-MS for disappearance of starting material and formation of product sol1->verify sol2->verify sol3->verify

Caption: Troubleshooting workflow for TEA quaternization.

Solutions:

  • Switch to a Non-Nucleophilic Base: The most effective solution is to replace triethylamine with a more sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[1][2] The bulky isopropyl groups on DIPEA prevent it from acting as a nucleophile while still allowing it to function as an effective acid scavenger.[2]

  • Modify Reaction Conditions:

    • Lower the Temperature: Quaternization is often more favorable at higher temperatures. Running your reaction at a lower temperature can help to minimize this side reaction.

    • Slow Addition: Adding the alkyl or acyl halide slowly to the reaction mixture containing the amine and triethylamine can help to maintain a low concentration of the electrophile, favoring the desired reaction over the quaternization of triethylamine.

Issue 2: Formation of an Alkene Byproduct (Hofmann Elimination)

Q: I am attempting a reaction with a triethylammonium (B8662869) salt at an elevated temperature and am observing the formation of an alkene. What is this side reaction?

A: This is likely the Hofmann elimination. When a triethylammonium salt with a beta-hydrogen is heated, triethylamine can act as a leaving group, leading to the formation of an alkene.[3][4][5] This is a common decomposition pathway for quaternary ammonium salts.

Mitigation Strategies:

  • Avoid High Temperatures: If possible, conduct your reaction at a lower temperature to disfavor the elimination pathway.

  • Choice of Base: If the formation of the quaternary salt is a necessary intermediate, consider if a different amine that lacks beta-hydrogens on one of its alkyl groups could be used in the initial step, though this would no longer involve triethylamine.

  • Reaction Time: Minimize the reaction time at elevated temperatures to reduce the extent of the elimination.

Issue 3: Epimerization in Swern Oxidation

Q: I am performing a Swern oxidation on a chiral alcohol with a stereocenter alpha to the alcohol, and I am getting a mixture of epimers in my product. How can I prevent this?

A: The use of triethylamine as the base in a Swern oxidation can sometimes lead to epimerization at the carbon alpha to the newly formed carbonyl group.[6][7] This is because triethylamine can be basic enough to deprotonate this position, leading to racemization.

Solution:

  • Use a Bulkier Base: Switching from triethylamine to a bulkier, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can mitigate this side reaction.[6][7] The steric hindrance of DIPEA makes it less likely to deprotonate the alpha-carbon of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of triethylamine?

A1: The most common side reactions stem from its nucleophilicity and its structure:

  • Quaternization (N-Alkylation): Triethylamine can react with alkyl halides or other electrophiles to form a tetraethylammonium (B1195904) salt.[8]

  • Hofmann Elimination: Triethylammonium salts can undergo elimination at high temperatures to form ethylene (B1197577) and diethylamine.[3][4][5]

  • Reaction with Acyl Halides: Besides acting as a base, triethylamine can react with highly reactive acyl chlorides, leading to dealkylation and the formation of an N,N-diethylamide.

  • Enamine Formation: Under certain conditions, triethylamine can react with carbonyl compounds, although this is less common than with secondary amines.[9][10]

Q2: When should I use a different base instead of triethylamine?

A2: Consider using an alternative base, such as DIPEA (Hünig's base), under the following circumstances:

  • When using highly reactive electrophiles where quaternization of triethylamine is a concern.[1][2]

  • In peptide couplings, to minimize racemization.[7]

  • In Swern oxidations of substrates prone to epimerization at the alpha-carbon.[6][7]

Q3: How do I remove triethylamine or its salts after the reaction?

A3:

  • Triethylamine (free base): Due to its relatively low boiling point (89 °C), it can often be removed by rotary evaporation.[11] Co-evaporation with a higher boiling point solvent like toluene (B28343) can also be effective.

  • Triethylammonium salts (e.g., TEA·HCl): These salts are highly soluble in water. An aqueous workup, often with a dilute acid wash to ensure all the triethylamine is protonated, will extract the salt into the aqueous layer. If your product is sensitive to water, you can perform the reaction in a solvent where the salt is insoluble (like diethyl ether) and then filter it off.

Q4: Can triethylamine form N-oxides?

A4: Yes, triethylamine can be oxidized to triethylamine N-oxide. This is typically not a side reaction under standard conditions but can be achieved using oxidizing agents like hydrogen peroxide.

Data Presentation

Table 1: Comparison of Bases in a C-N Coupling Reaction

This table summarizes the yield of a C-N coupling reaction between 2-chloropyrazine (B57796) and (pyridin-2-yl)methanamine using different bases under solvent-free conditions at 100°C for 16 hours.

Base UsedProduct Yield (%)
DIPEA 69%
Triethylamine (TEA) 38%
DBU 36%
2,6-Lutidine 38%
Data sourced from a comparative study on C-N bond formation reactions.[12]

Experimental Protocols

Protocol 1: Acylation of a Secondary Amine with Minimized Side Reactions

This protocol describes a general procedure for the acylation of a secondary amine using an acyl chloride with DIPEA to minimize nucleophilic side reactions from the base.

Materials:

  • Secondary amine (1.0 eq)

  • Acyl chloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[13]

  • Anhydrous dichloromethane (B109758) (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the secondary amine and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the solution and stir for 5 minutes.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Protocol 2: Swern Oxidation using DIPEA to Prevent Epimerization

This protocol is adapted from standard Swern oxidation procedures for alcohols prone to alpha-epimerization.[7][14]

Materials:

  • Alcohol (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Slowly add oxalyl chloride to the stirred DCM.

  • In a separate flask, dissolve DMSO in anhydrous DCM and add it dropwise to the oxalyl chloride solution, maintaining the internal temperature below -60 °C. Stir for 15 minutes.

  • Dissolve the alcohol in anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes.

  • Slowly add DIPEA to the reaction mixture, ensuring the temperature remains below -60 °C.

  • After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Key Side Reaction Pathways

Side_Reactions cluster_0 Quaternization (N-Alkylation) cluster_1 Hofmann Elimination cluster_2 Dealkylation by Acyl Chloride TEA Triethylamine (Et3N) Quat Tetraalkylammonium Salt (Et3N+-R X-) TEA->Quat reacts with RX Alkyl Halide (R-X) RX->Quat Quat_H Triethylammonium Salt (with β-H) Alkene Alkene Quat_H->Alkene decomposes via Heat Heat Heat->Alkene TEA2 Triethylamine (Et3N) Amide N,N-Diethylamide (RCONEt2) TEA2->Amide reacts with AcylCl Acyl Chloride (RCOCl) AcylCl->Amide

Caption: Common nucleophilic side reactions of triethylamine.

References

Technical Support Center: Purification of Triethylamine for Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the purification of triethylamine (B128534) (TEA), a common base in organic synthesis, for use in sensitive reactions where high purity is critical.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My commercially available triethylamine has a yellow tint. Can I still use it for my sensitive reaction?

A1: A yellow color in triethylamine often indicates the presence of impurities that can arise from oxidation or degradation over time, especially with exposure to air and light.[1][2] For sensitive reactions, it is highly recommended to purify yellowish triethylamine before use, as these impurities can interfere with your reaction, leading to lower yields or the formation of byproducts.

Q2: I've stored my freshly distilled triethylamine over molecular sieves, and it has turned yellow. What happened?

A2: The yellowing of triethylamine when stored over molecular sieves is a known phenomenon.[1][2] While the exact cause can be complex, it is thought that the slightly acidic nature of some molecular sieves can catalyze the formation of colored impurities. It is also accelerated by UV light.[1] For long-term storage of high-purity triethylamine, it is advisable to store it under an inert atmosphere (like nitrogen or argon) in a dark bottle, potentially over potassium hydroxide (B78521) (KOH) pellets or barium oxide (BaO), which are basic drying agents and less likely to cause discoloration.[2]

Q3: After refluxing triethylamine with calcium hydride, I'm concerned about hydrogen gas buildup during distillation. How should I set up my apparatus safely?

A3: When drying triethylamine with calcium hydride, hydrogen gas is produced as the calcium hydride reacts with water. To safely perform the subsequent distillation, your apparatus should be set up in a well-ventilated fume hood and allow for the safe venting of this hydrogen. A common setup involves attaching a gas outlet tube to the top of the distillation head or condenser. This outlet can be connected to a bubbler filled with mineral oil to prevent backflow of air and moisture while allowing hydrogen to escape.[3] The system should not be completely sealed.

Q4: My reaction is sensitive to primary and secondary amines. How can I ensure my triethylamine is free of these impurities?

A4: Standard distillation may not remove primary and secondary amines effectively. To remove these impurities, you can reflux the triethylamine with a reagent that selectively reacts with them. Common methods include refluxing with acetic anhydride, benzoic anhydride, or phthalic anhydride.[4] Another effective method is to reflux with p-toluenesulfonyl chloride.[2][4] After refluxing, the triethylamine is distilled to separate it from the less volatile derivatives formed from the primary and secondary amines.

Q5: I've purified my triethylamine by distillation, but my reaction yield is still low. What could be the problem?

A5: If you are confident in the purity of your other reagents and the reaction conditions, the issue might still lie with the triethylamine.

  • Incomplete drying: Ensure that the drying agent was sufficiently active and that the stirring/reflux time before distillation was adequate.

  • Contamination during transfer: After distillation, the purified triethylamine is highly hygroscopic. Ensure it is transferred and stored under an inert atmosphere using dry glassware.

  • Improper storage: As mentioned, storage conditions are crucial. If not stored properly, even high-purity triethylamine can degrade or absorb moisture.[2][5]

Q6: What is the white precipitate that forms when I use triethylamine in reactions with acyl chlorides or similar reagents?

A6: The white precipitate is typically triethylamine hydrochloride (Et3N·HCl).[6][7][8] This salt is formed when triethylamine, acting as a base, neutralizes the hydrogen chloride (HCl) that is generated as a byproduct of the reaction.[7] This is an expected outcome and a primary function of triethylamine in such reactions.[7][9]

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the purification and handling of triethylamine.

ParameterValueNotes
Boiling Point 89.5 °C (193.1 °F)At atmospheric pressure.[10]
Density 0.726 g/mLAt 20 °C.
Water Solubility 112.4 g/LAt 20 °C.[7]
pKa of Conjugate Acid (Et3NH+) 10.75In water.[7][10]
Typical Amount of CaH2 for Drying ~0.5 g per 10-15 mL of TEAFor laboratory-scale purification.[11]
Recommended Reflux Time over CaH2 At least 1.5 hoursLonger times may be necessary for very wet TEA.[11]

Experimental Protocols

Protocol 1: General Purification by Distillation from Calcium Hydride

This is the most common method for drying triethylamine and removing non-basic impurities.

Materials:

  • Triethylamine (commercial grade)

  • Calcium hydride (CaH2), powder

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Distillation apparatus (condenser, distillation head, thermometer, receiving flask)

  • Heating mantle or oil bath

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Place the triethylamine in a dry round-bottom flask equipped with a magnetic stir bar.

  • Carefully add calcium hydride to the flask under a gentle stream of inert gas. The amount of CaH2 will depend on the expected water content, but a common practice is to add it until it no longer clumps at the bottom.

  • Stir the mixture at room temperature for several hours, or gently reflux for at least 1.5 hours.[11] This allows the calcium hydride to react with any water present.

  • Assemble the distillation apparatus, ensuring all glassware is oven-dried and cooled under an inert atmosphere.

  • Heat the flask to distill the triethylamine. The boiling point of pure triethylamine is approximately 89.5 °C.[10]

  • Collect the distilled triethylamine in a dry receiving flask under an inert atmosphere.

  • Store the purified triethylamine in a dark, tightly sealed bottle, preferably over KOH pellets or BaO, under an inert atmosphere.[2]

Protocol 2: Removal of Primary and Secondary Amines with Phthalic Anhydride

This method is used when the removal of primary and secondary amine impurities is critical.

Materials:

  • Triethylamine (commercial grade)

  • Phthalic anhydride

  • Potassium hydroxide (KOH) pellets

  • Distillation apparatus

Procedure:

  • Reflux the triethylamine with phthalic anhydride. Primary and secondary amines will react to form non-volatile phthalimides.

  • After refluxing, distill the triethylamine from the reaction mixture.

  • Dry the distilled triethylamine by allowing it to stand over fresh KOH pellets for several hours.

  • Perform a final distillation from fresh KOH pellets to obtain highly pure triethylamine.[4]

Purification Workflow

The choice of purification method depends on the quality of the starting material and the requirements of the subsequent reaction. The following diagram illustrates a general workflow for the purification of triethylamine.

PurificationWorkflow start Start: Commercial Triethylamine check_purity Assess Purity Requirement for Reaction start->check_purity is_sensitive Is the reaction highly sensitive to water, primary, or secondary amines? check_purity->is_sensitive High Purity Needed use_as_is Use as is (for non-sensitive applications) check_purity->use_as_is Standard Purity Sufficient distill_cah2 Standard Purification: Distill from Calcium Hydride (CaH2) is_sensitive->distill_cah2 No (Water is the main concern) reflux_anhydride Advanced Purification: Reflux with Phthalic Anhydride (or other suitable reagent) is_sensitive->reflux_anhydride Yes store Store Purified TEA (Dark bottle, inert atmosphere, over KOH/BaO) distill_cah2->store distill_koh Distill from KOH reflux_anhydride->distill_koh distill_koh->store end Use in Reaction use_as_is->end store->end

Decision workflow for triethylamine purification.

References

Technical Support Center: Managing Triethylamine Volatility in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethylamine (B128534) (TEA). Its high volatility and reactivity require specific handling procedures to ensure laboratory safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with triethylamine's volatility?

A1: Triethylamine's high vapor pressure at room temperature means it readily evaporates, creating several hazards:

  • Flammability: TEA is highly flammable, with a low flash point.[1][2] Its vapor can form explosive mixtures with air and may travel considerable distances to an ignition source.[3][4]

  • Inhalation Toxicity: Inhaling TEA vapors can irritate the respiratory system, causing coughing and shortness of breath.[4][5] Higher exposures can lead to more severe conditions like pulmonary edema.[4]

  • Eye and Skin Irritation: Vapors can cause severe eye irritation, potentially leading to corneal swelling and "halo vision".[5] Direct contact with the liquid can cause severe skin burns and eye damage.[1][6]

  • Pressure Buildup: In sealed containers, the vapor pressure of TEA can increase, especially with temperature fluctuations, potentially leading to container rupture if not stored and handled correctly.[2]

Q2: How should I properly store triethylamine to manage its volatility?

A2: Proper storage is critical to mitigate the risks associated with TEA's volatility.

  • Store in a cool, dry, well-ventilated, and flame-proof area.[7][8]

  • Keep containers tightly closed to prevent vapor leakage.[6][7]

  • Store away from heat, sparks, open flames, and other ignition sources.[6][8]

  • Ensure the storage area is locked to restrict access to authorized personnel.[6][7]

  • Avoid storing in pits, basements, or other areas where heavy vapors could become trapped.[6][9]

  • Store separately from incompatible materials such as strong acids, oxidizing agents, and halogenated compounds.[4][10]

Q3: What personal protective equipment (PPE) is required when handling triethylamine?

A3: A comprehensive PPE strategy is mandatory when working with TEA.

  • Eye and Face Protection: Chemical splash goggles are essential.[1][3] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[4][6]

  • Hand Protection: Wear compatible chemical-resistant gloves. Nitrile, Butyl rubber, and Viton are often recommended, but always check the manufacturer's specific recommendations. Do not use latex gloves.[4][6]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is necessary.[6] For larger quantities or higher-risk procedures, a full protective suit may be required.[6]

  • Respiratory Protection: All work with triethylamine should be conducted in a certified chemical fume hood.[3] If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][6]

Q4: What should I do in case of a triethylamine spill?

A4: Immediate and appropriate action is crucial in the event of a spill.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.[4]

  • Eliminate Ignition Sources: Turn off all flames, spark-producing equipment, and other potential ignition sources.[4][11]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Absorb the Spill: For small spills, absorb the liquid with an inert material like dry sand, earth, or vermiculite.[4] Do not use combustible materials.

  • Collect and Dispose: Using non-sparking tools, collect the absorbed material into a sealable, properly labeled container for hazardous waste disposal.[4][12]

  • Decontaminate: Clean the spill area thoroughly.

  • Personal Protection: Anyone involved in the cleanup must wear appropriate PPE, including respiratory protection.[3]

Q5: How can I safely remove residual triethylamine from my reaction mixture?

A5: Due to its volatility, several methods can be employed to remove TEA post-reaction:

  • Evaporation under Reduced Pressure: Using a rotary evaporator is a common and effective method.

  • Co-evaporation: Adding a higher boiling point solvent and then removing it under vacuum can help azeotropically remove traces of TEA.[13]

  • Acidic Wash: Triethylamine, being a base, can be converted to its non-volatile salt by washing the reaction mixture with a dilute acid solution (e.g., dilute HCl or NH4Cl solution). The salt can then be removed through an aqueous extraction.[13] This method is suitable if your product is not acid-sensitive.[13]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Strong ammonia/fishy odor in the lab. Improper storage (loose cap), minor spill, inadequate ventilation during use.Immediately check all containers of triethylamine to ensure they are tightly sealed.[6] Work with TEA exclusively within a certified chemical fume hood.[3] If a spill is suspected, follow the spill cleanup procedure.
"Blue haze" or "smoky vision" experienced by lab personnel. Exposure to triethylamine vapor.[5]The individual should immediately move to fresh air. Seek medical attention if symptoms persist. Review handling procedures and ensure proper PPE is being used, especially respiratory and eye protection.[10]
Pressure buildup in the triethylamine storage container. The container was sealed at a low temperature and has since warmed up, increasing vapor pressure.Move the container to a cool, well-ventilated area. If safe to do so, carefully and slowly vent the container in a chemical fume hood. Always store at a consistent, cool temperature.
Inconsistent reaction results when using triethylamine. The triethylamine may be old or contaminated with water or other impurities.Consider purifying the triethylamine by distillation from a suitable drying agent (e.g., potassium hydroxide) or purchase a new, high-purity bottle. Old triethylamine can be repurified using sodium metal and distillation.[14]
Formation of an insoluble salt during the workup. The product of interest may be basic and forming a salt with the acidic wash used to remove triethylamine.Use a milder acidic wash (e.g., saturated ammonium (B1175870) chloride solution).[13] Alternatively, consider removing the triethylamine by co-evaporation with a suitable solvent.[13]

Quantitative Data Summary

Physical and Chemical Properties of Triethylamine

PropertyValue
Molecular FormulaC6H15N[4]
Molecular Weight101.19 g/mol [15]
Boiling Point88.8 °C to 90 °C[15][16][17]
Melting Point-114.7 °C to -115 °C[15][16]
Flash Point-11 °C to -8.89 °C[1][2]
Vapor Pressure51.75 - 54 mmHg at 20 °C[10][16][17]
Vapor Density3.5 (air = 1)[16][17]
Explosive Limits in Air1.2% - 8.0% by volume[1][16]
Water Solubility112 - 133 g/L at 20 °C[16]

Occupational Exposure Limits

OrganizationTime-Weighted Average (TWA)Short-Term Exposure Limit (STEL)
OSHA (PEL)25 ppm[4]-
ACGIH (TLV)1 ppm[4]3 ppm[4]
NIOSH (REL)--
IDLH200 ppm[16]-

Experimental Protocols

Protocol 1: General Handling and Dispensing of Triethylamine

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE: chemical splash goggles, face shield, chemical-resistant gloves (e.g., Nitrile), and a lab coat.

    • Have spill cleanup materials (inert absorbent, non-sparking tools, waste container) readily available.

    • Ensure an eyewash station and safety shower are accessible.[3]

  • Dispensing:

    • Ground and bond the container and receiving equipment to prevent static discharge.[6][7]

    • Use non-sparking tools for opening and closing containers.[4]

    • Slowly and carefully dispense the required amount of triethylamine. Avoid splashing.

    • Immediately and tightly recap the stock bottle.

  • Post-Dispensing:

    • Clean any minor drips or spills within the fume hood immediately.

    • Properly dispose of any contaminated materials (e.g., pipette tips) in a designated hazardous waste container.

    • Wash hands thoroughly after handling.[3]

Protocol 2: Quenching and Neutralization of a Triethylamine Spill (Small Scale)

  • Safety First:

    • Ensure the spill is contained within a chemical fume hood.

    • Wear appropriate PPE, including respiratory protection.[3]

    • Eliminate all ignition sources.[4]

  • Absorption:

    • Cover the spill with a generous amount of inert absorbent material (e.g., vermiculite, dry sand).[4]

  • Collection:

    • Using non-sparking tools, carefully collect the absorbed material into a beaker or flask.[12]

  • Neutralization (in fume hood):

    • Slowly add a weak acid, such as a dilute solution of citric acid or acetic acid, to the collected material with stirring. Be prepared for a potential exothermic reaction.

    • Monitor the pH to ensure complete neutralization.

  • Disposal:

    • Once neutralized, transfer the material to a properly labeled hazardous waste container for disposal according to institutional and local regulations.[7]

Visualizations

Triethylamine_Handling_Workflow cluster_prep Preparation cluster_dispensing Dispensing cluster_post Post-Dispensing prep_start Start fume_hood Verify Fume Hood Operation prep_start->fume_hood ppe Don Appropriate PPE fume_hood->ppe spill_kit Prepare Spill Kit ppe->spill_kit safety_shower Locate Safety Shower/Eyewash spill_kit->safety_shower ground_bond Ground and Bond Containers safety_shower->ground_bond dispense Dispense TEA Slowly ground_bond->dispense recap Tightly Recap Stock Bottle dispense->recap clean_up Clean Minor Spills recap->clean_up dispose_waste Dispose of Contaminated Items clean_up->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end_process End wash_hands->end_process

Caption: Workflow for the safe handling and dispensing of triethylamine.

Spill_Response_Logic cluster_actions Immediate Actions cluster_cleanup Cleanup Procedure spill {Triethylamine Spill Occurs} evacuate Evacuate Area Restrict Access spill->evacuate ignition Eliminate Ignition Sources spill->ignition ventilate Ensure Ventilation spill->ventilate absorb Absorb with Inert Material Use Non-Sparking Tools collect Collect Absorbed Material absorb->collect neutralize Neutralize with Weak Acid (in hood) collect->neutralize dispose Dispose as Hazardous Waste neutralize->dispose

Caption: Logical flow for responding to a triethylamine spill.

References

Technical Support Center: Neutralizing Triethylamine (TEA) Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and safety information for the neutralization of triethylamine (B128534) (TEA) waste for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to neutralize triethylamine (TEA) waste before disposal?

Triethylamine is a corrosive and flammable organic base. Direct disposal can damage plumbing, harm aquatic life, and create explosive vapor/air mixtures in sewer systems. Neutralization converts the volatile and corrosive base into a more stable and less hazardous salt, which is a critical first step for proper chemical waste management.

Q2: What are the most common and effective reagents for neutralizing TEA?

Weak or dilute strong acids are typically used.

  • Hydrochloric Acid (HCl): Often used in dilute concentrations (e.g., 1M HCl). It reacts with TEA in a 1:1 molar ratio to form triethylammonium (B8662869) chloride, a water-soluble salt.[1][2][3]

  • Citric Acid: A solid, weak organic acid that is a safer alternative to strong acids. As a tribasic acid, one mole of citric acid can neutralize three moles of TEA.[4]

  • Acetic Acid: A weak acid that can also be used for neutralization.[5]

Using strong, concentrated acids is generally avoided due to the violent and highly exothermic nature of the reaction.

Q3: How can I confirm that the neutralization process is complete?

The neutralization is complete when the pH of the solution is within a neutral range (typically pH 5-9).[6][7] This should be verified by using a calibrated pH meter or pH indicator strips. Test a small, well-mixed sample of the waste solution.

Q4: After neutralization, can I pour the waste solution down the drain?

This depends entirely on your local and institutional regulations and the composition of the waste stream.[6][8] If the waste stream contains only TEA, water, and the neutralizing acid (and is free of metals or other regulated chemicals), it may be permissible to dispose of it down the sanitary sewer with copious amounts of water once the pH is confirmed to be neutral.[8] However, always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[9]

Q5: What are the most critical safety precautions to take during neutralization?

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.[10]

  • Ventilation: Perform the entire procedure in a certified chemical fume hood to avoid inhaling harmful vapors.[10][11]

  • Cooling: The neutralization reaction is highly exothermic.[5] Always cool the TEA waste in an ice bath before and during the slow addition of acid to control the temperature and prevent boiling or splashing.

  • Slow Addition: Add the neutralizing acid dropwise with continuous and vigorous stirring to dissipate heat and ensure a controlled reaction.

  • Prevent Ignition: Keep all sources of ignition, such as sparks or open flames, away from the work area as TEA is highly flammable.[10][11]

Troubleshooting Guide

IssueProbable CauseSolution
The solution becomes excessively hot, fumes, or boils during acid addition. The acid is being added too quickly, or the initial solution was not sufficiently cooled. The reaction is highly exothermic.Immediately stop adding the acid. Ensure the reaction flask is submerged in an effective ice/water bath. Resume acid addition at a much slower, dropwise rate once the solution has cooled.
A solid precipitate forms in the container. The resulting salt (e.g., triethylammonium chloride) may have limited solubility in the solvent system, especially if it's a non-polar organic solvent.If the goal is complete neutralization for disposal, add a sufficient amount of water to dissolve the salt. If this occurs during a reaction workup, the salt can often be removed by filtration.[1][12]
The pH of the solution does not change after adding the calculated amount of acid. The concentration of the TEA waste may be higher than estimated, or the concentration of the acid solution may be incorrect.Continue to add the acid slowly while periodically checking the pH. If a large excess of acid is required, re-evaluate the concentrations of your waste and neutralizing agent for future procedures.

Quantitative Data for Neutralization

The following table provides calculated volumes and masses of common acids required to neutralize 10 mL (7.26 g, 0.0718 mol) of pure triethylamine. Always start by adding less than the calculated amount and finish by titrating to a neutral pH.

Neutralizing AgentMolar Ratio(Acid:TEA)Molarity / PurityAmount needed per 10 mL of TEA
Hydrochloric Acid (HCl)1:11.0 M~ 72 mL
Hydrochloric Acid (HCl)1:137% (conc.)~ 7.2 mL
Citric Acid (solid, monohydrate)1:399.5%~ 5.0 g
Acetic Acid (Glacial)1:199.7%~ 4.1 mL

Calculations are based on: TEA (M.W. 101.19 g/mol , density 0.726 g/mL); HCl (M.W. 36.46 g/mol ); Citric Acid Monohydrate (M.W. 210.14 g/mol ); Acetic Acid (M.W. 60.05 g/mol , density 1.05 g/mL).

Experimental Protocol: Neutralization of TEA Waste with 1M HCl

This protocol details the neutralization of a typical aqueous or alcohol-based TEA waste stream.

1. Materials and Setup

  • Triethylamine waste solution.

  • 1M Hydrochloric Acid (HCl).

  • Large beaker or flask (at least 3-4 times the volume of the waste).

  • Magnetic stir plate and stir bar.

  • Ice bath (large enough to immerse the reaction flask).

  • pH meter or pH indicator strips.

  • Appropriate PPE (lab coat, gloves, face shield, goggles).

  • Waste container labeled for neutralized aqueous waste.

2. Procedure

  • Preparation: Place the beaker/flask containing the magnetic stir bar onto the magnetic stir plate inside a chemical fume hood.

  • Dilution & Cooling: Place the TEA waste into the flask. If the waste is concentrated, dilute it with an equal volume of water or an inert solvent. Place the flask into the ice bath and begin stirring. Allow it to cool for 10-15 minutes.

  • Slow Neutralization: Slowly add the 1M HCl solution dropwise to the cold, stirring waste solution using a burette or a dropping funnel.

  • Temperature Monitoring: Monitor the temperature of the solution. If it begins to rise significantly or if fuming is observed, stop the addition immediately and allow the solution to cool before proceeding.

  • pH Verification: Periodically, stop the acid addition and check the pH of the solution using a pH strip or meter.

  • Endpoint: Continue adding acid dropwise until the pH of the solution is stable within the neutral range (pH 5-9).[6][7]

  • Disposal: Once neutralized, transfer the solution to the appropriately labeled hazardous waste container according to your institution's guidelines.[13]

Visualization of Workflow

TEA_Neutralization_Workflow cluster_prep Preparation Phase cluster_reaction Neutralization Phase cluster_verification Verification & Disposal Phase A 1. Don PPE & Work in Fume Hood B 2. Place Waste in Beaker with Stir Bar A->B C 3. Dilute Waste (if needed) & Place in Ice Bath B->C D 4. Begin Vigorous Stirring C->D E 5. Add Dilute Acid Dropwise D->E F Monitor Temperature & Reaction E->F G 6. Check pH Periodically E->G F->C Too Hot! F->E Temp OK H pH is Neutral (5-9)? G->H H->E No, Add More Acid I 7. Transfer to Labeled Waste Container H->I Yes J 8. Follow Institutional Disposal Protocol I->J

Caption: Workflow for the safe neutralization of triethylamine waste.

References

Addressing emulsion formation with triethylamine in crosslinking reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using triethylamine (B128534) (TEA) in crosslinking reactions, with a specific focus on managing and preventing emulsion formation.

Frequently Asked Questions (FAQs)

Q1: Why does triethylamine so often cause emulsions during aqueous workups?

A1: Triethylamine (TEA) can lead to emulsion formation for a combination of reasons:

  • Amphiphilic Nature : While primarily an organic-soluble base, TEA has some solubility in water (112.4 g/L at 20°C)[1]. This partial solubility in both aqueous and organic phases allows it to act as a surfactant, reducing the interfacial tension between the two layers and stabilizing droplets of one phase within the other.

  • Formation of Triethylamine Hydrochloride (TEA.HCl) : In many crosslinking reactions, particularly those involving acyl chlorides or other acid-generating reagents, TEA neutralizes the acid byproduct (like HCl) to form triethylamine hydrochloride salt (TEA.HCl)[1][2].

  • Surfactant-like Salt : TEA.HCl is a salt with a charged (hydrophilic) ammonium (B1175870) head and three ethyl (lipophilic) tails. This structure allows it to accumulate at the oil-water interface, further stabilizing the emulsion. The formation of this salt is a primary contributor to persistent emulsions[3][4].

  • Presence of Fine Solids : Undissolved starting materials, byproducts, or the TEA.HCl salt itself can act as fine solid particles that stabilize emulsions, a phenomenon known as a Pickering emulsion[5].

Q2: What is triethylamine hydrochloride (TEA.HCl) and how does its solubility affect my reaction workup?

A2: Triethylamine hydrochloride is the salt formed from the reaction between triethylamine and hydrochloric acid[6][7]. Its solubility is a critical factor in your workup strategy. While highly soluble in water, its solubility in common organic solvents varies significantly. This property can be exploited to remove it, but can also be the cause of workup issues if it remains dissolved or suspended in the organic layer.

Table 1: Solubility of Triethylamine Hydrochloride in Various Solvents

SolventSolubilityReference
WaterHighly soluble[8]
EthanolSoluble[9]
ChloroformSoluble[8][9]
BenzeneVery slightly soluble[8]
Diethyl etherInsoluble/Practically insoluble[8][9]

Q3: Can I prevent emulsion formation from the start?

A3: Yes, several preventative strategies can minimize the risk of emulsion formation:

  • Solvent Selection : Choose an extraction solvent that has a significant density difference from water and in which your product is highly soluble, but TEA.HCl is not. For example, if TEA.HCl precipitates, it can be filtered off before the aqueous workup.

  • Controlled Addition : Add TEA dropwise to the reaction mixture. This can prevent a rapid, localized increase in concentration that might promote emulsion formation[10].

  • Temperature Control : Running the reaction and the workup at a controlled (often lower) temperature can sometimes reduce the tendency for emulsions to form.

  • Gentle Mixing : During the aqueous wash, use gentle swirling or inverting of the separatory funnel instead of vigorous shaking, which introduces excessive energy that can create a stable emulsion[4].

Q4: Are there any effective alternatives to triethylamine that are less prone to causing emulsions?

A4: Yes, several other non-nucleophilic bases can be used, particularly sterically hindered amines. The choice of base can significantly impact the reaction and workup.

Table 2: Comparison of Common Organic Bases

BasepKa of Conjugate AcidBoiling Point (°C)Key Characteristics & Considerations
Triethylamine (TEA) 10.7589Effective, inexpensive, but prone to causing emulsions and can be nucleophilic in some cases[1][10].
N,N-Diisopropylethylamine (DIPEA, Hünig's Base) 11.0127More sterically hindered and less nucleophilic than TEA, often leading to cleaner reactions and fewer emulsion issues. Higher boiling point makes it harder to remove by evaporation[10].
Pyridine 5.25115Weaker base than TEA. Can also act as a nucleophilic catalyst. Water-miscible, which can complicate extractions[11].
2,6-Lutidine 6.7144Sterically hindered, non-nucleophilic weak base. Useful when a milder base is required. Higher boiling point[12].
1,8-Diazabicycloundec-7-ene (DBU) 13.5261Very strong, non-nucleophilic base. Typically used for dehydrohalogenations rather than as an acid scavenger. High boiling point[13][14].

Recommendation : For many crosslinking reactions, N,N-Diisopropylethylamine (DIPEA) is an excellent first alternative to try if TEA is causing persistent emulsion problems[10]. Its increased steric hindrance makes it less likely to act as a surfactant.

Troubleshooting Guide: Emulsion Formation

If you are currently facing an emulsion, follow this troubleshooting workflow. Start with the simplest and least invasive methods first.

G start Emulsion Formed patience 1. Wait & Gently Swirl Let stand for 10-30 minutes. Gently swirl the separatory funnel. start->patience brine 2. Add Saturated Brine (NaCl) Increases ionic strength of the aqueous phase. patience->brine Still Emulsified success Phases Separated patience->success Resolved ph_adjust 3. Adjust pH Add dilute acid (e.g., 1M HCl) to protonate any remaining free TEA. brine->ph_adjust Still Emulsified brine->success Resolved solvent 4. Add More Organic Solvent Dilutes potential emulsifying agents. ph_adjust->solvent Still Emulsified ph_adjust->success Resolved celite 5. Filter through Celite® Physically removes solid particles stabilizing the emulsion. solvent->celite Still Emulsified solvent->success Resolved centrifuge 6. Centrifugation Mechanically forces phase separation. celite->centrifuge Still Emulsified celite->success Resolved centrifuge->success Resolved

Caption: Troubleshooting workflow for breaking emulsions.

Key Experimental Protocols

Protocol 1: Breaking an Emulsion with Saturated Brine

This method increases the ionic strength of the aqueous layer, which reduces the solubility of organic components in it and helps to break the emulsion[12].

  • Transfer the entire emulsified mixture from the separatory funnel into an Erlenmeyer flask that is large enough to hold the total volume with room for swirling.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine to the Erlenmeyer flask in portions, approximately 10-20% of the total volume of the emulsion at a time.

  • Gently swirl the flask after each addition. Avoid vigorous shaking, as this can reform the emulsion.

  • Allow the mixture to stand and observe if the layers begin to separate.

  • Once separation is observed, carefully pour the mixture back into the separatory funnel and proceed with the layer separation.

  • Alternative: Add solid sodium chloride directly to the separatory funnel, stopper, and gently invert several times to dissolve the salt[5].

Protocol 2: Filtration Through a Pad of Celite®

This technique is particularly effective for emulsions stabilized by fine solid particles (Pickering emulsions)[5][9].

  • Set up a Büchner or Hirsch funnel with a filter flask of appropriate size.

  • Place a piece of filter paper in the funnel that covers all the holes.

  • Wet the filter paper with the organic solvent you are using in your extraction.

  • Add a 1-2 cm thick layer of Celite® (diatomaceous earth) onto the filter paper to form a pad.

  • Gently press the Celite® pad down with a flat-bottomed object (like a clean stopper) to ensure it is compact and level.

  • Carefully pour the entire emulsified mixture onto the center of the Celite® pad.

  • Apply a gentle vacuum to the filter flask to slowly draw the liquid through the pad. The Celite® will trap the fine particulates that may be stabilizing the emulsion[9][15][16].

  • The filtrate collected in the flask should now be a clean two-phase mixture that can be transferred to a separatory funnel for separation.

  • Wash the Celite® pad with a small amount of fresh organic solvent to recover any product that may have been retained.

Protocol 3: Centrifugation to Break an Emulsion

Centrifugation applies a strong mechanical force to overcome the forces stabilizing the emulsion, compelling the denser phase to the bottom[17][18][19]. This is highly effective, especially for smaller volumes.

  • Balance the centrifuge: Distribute the emulsified mixture into two or more centrifuge tubes of appropriate size and material (ensure they are compatible with your solvents). Ensure that the tubes are balanced to within the specifications of the centrifuge.

  • Centrifugation Parameters : A good starting point for many chemical emulsions is to centrifuge at 3000-5000 x g for 10-20 minutes[19][20]. Higher speeds or longer times may be necessary for particularly stubborn emulsions.

  • After centrifugation, carefully remove the tubes. The layers should be distinct and well-separated.

  • Carefully decant or pipette the top layer, leaving the bottom layer behind. A Pasteur pipette is useful for removing the last traces of the top layer without disturbing the interface.

Understanding the Mechanism of Emulsion Formation

The formation of an emulsion during the workup of a crosslinking reaction involving triethylamine is a multi-step process driven by the chemical and physical properties of the components.

G cluster_reaction Reaction Phase cluster_workup Aqueous Workup Phase cluster_emulsion Emulsion Formation Reactants Crosslinking Reagents + Substrate + Triethylamine (TEA) HCl_gen Acid Byproduct (HCl) Generated Reactants->HCl_gen Salt_form TEA + HCl -> TEA.HCl (Triethylamine Hydrochloride) HCl_gen->Salt_form Add_water Addition of Aqueous Phase (e.g., Water, Brine) Salt_form->Add_water Shaking Vigorous Shaking/ Mixing Add_water->Shaking Interface Oil-Water Interface Shaking->Interface Surfactant_action TEA & TEA.HCl act as surfactants Interface->Surfactant_action Stabilization Droplets Stabilized at Interface Surfactant_action->Stabilization Emulsion Stable Emulsion Stabilization->Emulsion

Caption: Mechanism of TEA-induced emulsion formation.

References

Validation & Comparative

A Head-to-Head Comparison of NIR-II Fluorescent Dyes: CH1055 Triethylamine vs. Market Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of in vivo imaging, the advent of fluorescent dyes emitting in the second near-infrared (NIR-II) window (1000-1700 nm) has opened new frontiers in deep-tissue visualization. Among the emerging contenders is CH1055 triethylamine (B128534), a small-molecule organic dye noted for its rapid excretion and favorable photophysical properties. This guide provides an objective comparison of CH1055 triethylamine with other commonly used NIR-II fluorescent dyes, supported by experimental data to inform your selection process.

The NIR-II window offers significant advantages over traditional visible and NIR-I imaging, including reduced photon scattering, lower tissue autofluorescence, and deeper tissue penetration. These features translate to higher spatial resolution and improved signal-to-background ratios in deep-tissue imaging. This compound has garnered attention for its performance in this spectral range. This guide will compare its key characteristics against two widely recognized dyes: IRDye 800CW, a well-established NIR-I dye, and Indocyanine Green (ICG), a clinically approved dye with fluorescence emission that extends into the NIR-II range.

Performance at a Glance: A Quantitative Comparison

To facilitate a clear and objective comparison, the key photophysical and physicochemical properties of this compound, IRDye 800CW, and ICG are summarized in the table below.

PropertyThis compoundIRDye 800CWIndocyanine Green (ICG)
Excitation Wavelength (λex) 808 nm[1]774 - 778 nm[2][3]~780 nm[4]
Emission Wavelength (λem) 1055 nm[1]789 - 794 nm[2][3]~830 nm (in blood)[5]
Quantum Yield (Φ) ~0.5%[6]~9-12%[7][8]~4-14%
Molar Extinction Coefficient (ε) Data not available~240,000 - 300,000 M⁻¹cm⁻¹[2]~223,000 - 230,000 M⁻¹cm⁻¹[9]
Molecular Weight (MW) ~970 Da[1]~1091 g/mol [2]775 Da
Stokes Shift 247 nm15 - 16 nm~50 nm

In Vivo Imaging Performance: A Deeper Dive

Beyond the fundamental photophysical properties, the in vivo performance is a critical determinant for the selection of an imaging agent. The seminal work by Antaris et al. in Nature Materials (2016) provided a direct comparison of CH1055 with the clinically approved ICG for in vivo imaging.

The study highlighted that CH1055, with its emission peak squarely in the NIR-II window, offered superior resolution and penetration depth compared to ICG. For instance, in lymphatic imaging, CH1055 provided clearer visualization of intricate lymphatic networks that were not as well-resolved with ICG. Similarly, in tumor imaging, CH1055 demonstrated a higher tumor-to-background ratio, enabling more precise demarcation of tumor margins.[6]

A key advantage of CH1055 is its rapid renal clearance, with approximately 90% of the dye excreted within 24 hours.[6] This is a significant improvement over many other NIR-II probes that exhibit slower clearance and potential long-term accumulation in the reticuloendothelial system.

Experimental Methodologies

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the typical experimental protocols for comparative in vivo imaging studies involving these NIR-II dyes.

General In Vivo Imaging Protocol

The following protocol provides a general framework for conducting comparative in vivo imaging studies with NIR-II fluorescent dyes in a tumor-bearing mouse model.

G cluster_0 Animal Preparation cluster_1 Dye Administration cluster_2 NIR-II Imaging A Tumor Model Establishment (e.g., subcutaneous xenograft) B Animal Anesthetization (e.g., isoflurane (B1672236) inhalation) A->B C Intravenous Injection of Fluorescent Dye B->C D Positioning on Imaging Stage C->D E Image Acquisition (808 nm laser excitation, >1000 nm emission filter) D->E F Data Analysis (Tumor-to-Background Ratio) E->F G Dye NIR-II Dye (e.g., CH1055) Conjugate Dye-Target Conjugate Dye->Conjugate TargetingMoiety Targeting Moiety (e.g., Antibody, Peptide) TargetingMoiety->Conjugate Target Target Receptor on Cell Surface Conjugate->Target Binding Internalization Internalization & Signal Accumulation Target->Internalization

References

A Head-to-Head Comparison: CH1055 Triethylamine Outshines Traditional Dyes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of preclinical imaging, the quest for brighter, deeper, and more precise visualization of biological processes in living subjects is paramount. A novel near-infrared II (NIR-II) fluorophore, CH1055, is demonstrating significant advantages over conventional imaging agents, heralding a new era for in vivo studies.

This guide provides an objective comparison of CH1055 with the clinically approved near-infrared I (NIR-I) dye, Indocyanine Green (ICG), and traditional visible fluorescent probes. Supported by experimental data, this document outlines the superior performance of CH1055, particularly in deep-tissue imaging and targeted applications.

Key Performance Metrics: A Quantitative Comparison

The advantages of CH1055 for in vivo imaging are underscored by its photophysical properties and performance in preclinical models. A summary of key quantitative data is presented below, offering a clear comparison with ICG and a representative visible dye, FITC.

PropertyCH1055Indocyanine Green (ICG)Fluorescein Isothiocyanate (FITC)
Excitation Wavelength (λex) ~750 - 808 nm~780 nm~495 nm
Emission Wavelength (λem) ~1055 nm~820 nm~525 nm
Imaging Window NIR-II (1000-1700 nm)NIR-I (700-900 nm)Visible (400-700 nm)
Quantum Yield (Φ) ~0.3% (for CH1055-PEG)[1]Low, dependent on solvent and plasma protein bindingHigh in vitro (~92%), but susceptible to quenching
Molar Extinction Coefficient (ε) Not readily available in literature~150,000 - 223,000 M⁻¹cm⁻¹ in blood/plasma~75,000 M⁻¹cm⁻¹
Tumor-to-Background Ratio (TBR) / Tumor-to-Normal Tissue (T/NT) Ratio ~5 (non-targeted, 24h post-injection)[1]; Significantly higher with targeting (e.g., anti-EGFR Affibody)Variable, generally lower than targeted NIR-II probesLow in vivo due to high background fluorescence
Excretion Pathway Rapid renal clearance (~90% in 24h)[2]Primarily hepaticRenal
Tissue Penetration Depth Deeper (several millimeters to centimeters)Moderate (sub-millimeter to a few millimeters)Low (superficial tissues only)
Autofluorescence Interference MinimalLowHigh

Superior In Vivo Performance of CH1055

The transition from visible and NIR-I to the NIR-II imaging window with probes like CH1055 offers profound advantages for in vivo research. The longer emission wavelength of CH1055 results in reduced photon scattering and minimal tissue autofluorescence, leading to significantly improved spatial resolution and deeper tissue penetration.

One of the most striking advantages of CH1055 is its rapid renal excretion.[2] Unlike many other NIR-II fluorophores that are retained in the reticuloendothelial system, CH1055 is efficiently cleared from the body, reducing long-term toxicity concerns and paving the way for potential clinical translation.

In direct comparisons, CH1055 has outperformed the clinically approved ICG in applications such as lymphatic vasculature imaging.[2] Furthermore, when conjugated to targeting ligands such as an anti-EGFR Affibody, CH1055 demonstrates a superior tumor-to-background signal ratio, enabling precise image-guided surgery and targeted molecular imaging of tumors.

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo imaging studies. Below are representative protocols for untargeted and targeted imaging with CH1055, as well as comparative protocols for ICG and a FITC-conjugated antibody.

Protocol 1: Untargeted In Vivo Imaging with CH1055-PEG
  • Animal Model: Prepare tumor-bearing mice (e.g., subcutaneous xenografts).

  • Probe Preparation: Dissolve PEGylated CH1055 (CH1055-PEG) in sterile phosphate-buffered saline (PBS) to a final concentration of 300 µM.

  • Administration: Inject approximately 10 µL of the CH1055-PEG solution intradermally near the tumor site for lymphatic imaging or intravenously for passive tumor accumulation studies.

  • Imaging:

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

    • Place the mouse on the imaging stage of a NIR-II imaging system.

    • Use an 808 nm laser for excitation.

    • Acquire images using a >1200 nm long-pass filter.

    • Image at various time points (e.g., immediately after injection, and at 1, 6, and 24 hours) to monitor distribution and tumor accumulation.

  • Data Analysis: Quantify the fluorescence intensity in the tumor and surrounding normal tissue to calculate the tumor-to-normal tissue ratio.

Protocol 2: Targeted In Vivo Imaging with CH1055-anti-EGFR Affibody
  • Animal Model: Use mice with xenograft tumors expressing high levels of EGFR (e.g., squamous cell carcinoma).

  • Probe Preparation: Prepare a sterile solution of CH1055 conjugated to an anti-EGFR Affibody in PBS.

  • Administration: Intravenously inject the CH1055-Affibody conjugate (e.g., 60 µg per mouse).

  • Imaging:

    • Follow the anesthesia and positioning steps as in Protocol 1.

    • Utilize an 808 nm excitation laser and a >1200 nm long-pass filter.

    • Acquire images at multiple time points (e.g., 1 and 6 hours post-injection) to assess tumor targeting.

  • Data Analysis: Calculate the tumor-to-normal tissue ratio at different time points to evaluate targeting specificity.

Protocol 3: Comparative In Vivo Imaging with Indocyanine Green (ICG)
  • Animal Model: Use a similar tumor-bearing mouse model as for the CH1055 experiments.

  • Probe Preparation: Dissolve ICG in sterile water or saline to a concentration of 100 µM.

  • Administration: Inject the ICG solution via the same route as the CH1055 probe for a direct comparison (intradermal or intravenous).

  • Imaging:

    • Anesthetize and position the mouse.

    • Use a NIR-I imaging system with an excitation wavelength around 780 nm and an emission filter in the 810-850 nm range.

    • Acquire images at comparable time points to the CH1055 experiments.

  • Data Analysis: Quantify fluorescence intensity and calculate the tumor-to-background ratio.

Protocol 4: Comparative In Vivo Imaging with a FITC-Conjugated Antibody
  • Animal Model: Employ a tumor model where the antigen for the FITC-conjugated antibody is highly expressed.

  • Probe Preparation: Prepare a sterile solution of the FITC-conjugated antibody in PBS.

  • Administration: Inject the antibody intravenously.

  • Imaging:

    • Anesthetize and position the mouse.

    • Use a visible light fluorescence imaging system with an excitation wavelength of approximately 495 nm and an emission filter around 525 nm.

    • Image at time points relevant to antibody pharmacokinetics (often 24-72 hours post-injection).

  • Data Analysis: Due to high autofluorescence, careful background subtraction is critical when calculating the signal-to-background ratio.

Visualizing the Mechanism: Targeted Imaging and Experimental Workflow

To illustrate the principles behind targeted in vivo imaging with CH1055 and the general experimental procedure, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Activates Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Autophosphorylation->Signaling Cascade Cellular Response Proliferation, Survival Signaling Cascade->Cellular Response CH1055-Affibody CH1055-anti-EGFR Affibody CH1055-Affibody->EGFR Binds to EGFR

Targeted imaging of EGFR with CH1055-Affibody.

InVivo_Imaging_Workflow Animal Model Preparation Animal Model Preparation Probe Administration Probe Administration Animal Model Preparation->Probe Administration Anesthesia Anesthesia Probe Administration->Anesthesia In Vivo Imaging In Vivo Imaging Anesthesia->In Vivo Imaging Data Acquisition Data Acquisition In Vivo Imaging->Data Acquisition Image Analysis Image Analysis Data Acquisition->Image Analysis Results Interpretation Results Interpretation Image Analysis->Results Interpretation

General experimental workflow for in vivo fluorescence imaging.

References

Triethylamine (TEA) vs. Diisopropylethylamine (DIPEA): A Comparative Guide for Base Selection in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic chemistry, the selection of an appropriate base is paramount to the success of a reaction. Among the myriad of available options, triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA), also known as Hünig's base, are two of the most frequently utilized tertiary amine bases. While structurally similar, their nuanced differences in steric hindrance, basicity, and nucleophilicity dictate their suitability for specific applications, profoundly impacting reaction yields, purity, and the stereochemical integrity of products. This guide provides a comprehensive comparison of TEA and DIPEA, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Physicochemical and Reactive Properties: A Head-to-Head Comparison

The fundamental differences between TEA and DIPEA stem from their molecular architecture. TEA possesses three ethyl groups attached to a central nitrogen atom, whereas DIPEA has two bulkier isopropyl groups and one ethyl group.[1] This seemingly minor structural alteration has significant consequences for their chemical behavior.

dot

Figure 1. Structural comparison of Triethylamine (TEA) and Diisopropylethylamine (DIPEA).

The steric bulk of the two isopropyl groups in DIPEA shields the nitrogen's lone pair of electrons, rendering it a significantly poorer nucleophile compared to TEA.[1] Conversely, the ethyl groups in TEA offer less steric encumbrance, making its lone pair more accessible for both proton abstraction (basicity) and nucleophilic attack.[1]

Table 1: Comparison of Physicochemical Properties of TEA and DIPEA

PropertyTriethylamine (TEA)Diisopropylethylamine (DIPEA)Reference(s)
Molecular Weight ( g/mol ) 101.19129.25[2]
Boiling Point (°C) 89.5127[2]
Density (g/mL) 0.7260.742[2][3]
pKa of Conjugate Acid ~10.75~10.9[2]
Steric Hindrance LowerHigher[2]
Nucleophilicity ModerateVery Low (Non-nucleophilic)[1][4]

Performance in Key Chemical Transformations

The distinct properties of TEA and DIPEA lead to divergent performance in various synthetic applications. The choice between the two can be critical for maximizing yield and minimizing unwanted side reactions.

Peptide Synthesis

In peptide synthesis, particularly in amide bond formation, the prevention of racemization of chiral amino acids is of utmost importance. The less sterically hindered and more nucleophilic nature of TEA can lead to side reactions, including racemization.[1] DIPEA, with its bulky isopropyl groups, is a much weaker nucleophile and is therefore the preferred base in peptide coupling reactions as it minimizes the risk of epimerization and other side reactions.[1][5]

dot

Peptide_Coupling cluster_main Peptide Coupling Reaction cluster_TEA With TEA cluster_DIPEA With DIPEA Amino_Acid_1 R1-COOH Activated_Ester Activated Ester Intermediate Amino_Acid_1->Activated_Ester + Coupling Reagent + Base Amino_Acid_2 H2N-R2 Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Base Base Peptide_Bond R1-CONH-R2 (Peptide Bond) Activated_Ester->Peptide_Bond + Amino Acid 2 Desired_Product Desired Peptide Activated_Ester->Desired_Product Minimized Side Reaction Racemized_Product Racemized Byproduct Activated_Ester->Racemized_Product Side Reaction (Nucleophilic Attack) Peptide_Bond->Desired_Product Base_TEA TEA Base_DIPEA DIPEA Alkylation_Reaction cluster_main Alkylation of a Secondary Amine cluster_TEA With TEA cluster_DIPEA With DIPEA Secondary_Amine R2NH Tertiary_Amine R2NR' (Desired Product) Secondary_Amine->Tertiary_Amine + R'-X + Base Alkyl_Halide R'-X Base Base Quaternary_Salt R2N(R')2+ X- (Quaternization by base) Base_TEA TEA Base_TEA->Quaternary_Salt + R'-X (Side Reaction) Base_DIPEA DIPEA Base_DIPEA->Tertiary_Amine Minimized Side Reaction

References

A Comparative Guide to Antibody-Drug Conjugate (ADC) Characterization: Lysine vs. Site-Specific Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the method of conjugating a cytotoxic payload to a monoclonal antibody is a critical determinant of the resulting Antibody-Drug Conjugate's (ADC) therapeutic index. This guide provides a comparative analysis of two primary conjugation strategies: traditional lysine-based conjugation and modern site-specific methodologies. We present a summary of key performance characteristics, detailed experimental protocols for characterization, and visual workflows to aid in the selection of an optimal conjugation strategy.

The development of ADCs is a complex process, with the final product's efficacy and safety being highly dependent on the homogeneity and stability of the conjugate.[1][2] The choice of conjugation chemistry directly impacts critical quality attributes such as the drug-to-antibody ratio (DAR), stability, and pharmacokinetic profile.[3][4] This guide focuses on the characterization of ADCs prepared via two distinct approaches: conjugation to lysine (B10760008) residues and site-specific conjugation.

Comparative Performance of Conjugation Methodologies

The selection of a conjugation strategy has profound implications for the final ADC product. The following table summarizes key performance indicators for ADCs generated through lysine-based and site-specific conjugation methods, providing a clear comparison for researchers.

Performance MetricLysine ConjugationSite-Specific ConjugationRationale & Supporting Data
Drug-to-Antibody Ratio (DAR) Heterogeneous mixture (DAR 0-8)Homogeneous or near-homogeneous (e.g., DAR 2 or 4)Lysine conjugation targets the numerous surface-exposed lysine residues, leading to a statistical distribution of drug loads.[2] Site-specific methods, such as those targeting engineered cysteines or glycans, offer precise control over the number and location of conjugated drugs.[2][5]
Product Homogeneity LowHighThe random nature of lysine conjugation results in a complex mixture of ADC species, posing analytical and manufacturing challenges.[1][2] Site-specific approaches yield a well-defined product, simplifying characterization and improving batch-to-batch consistency.[5]
In Vivo Stability VariableGenerally ImprovedThe specific site of conjugation can influence the stability of the linker and payload. Site-specific conjugates often exhibit improved stability and a more predictable pharmacokinetic profile.
Therapeutic Window Potentially NarrowerPotentially WiderThe heterogeneity of lysine conjugates can lead to a less favorable therapeutic index, with some species being sub-potent and others potentially more toxic. The homogeneity of site-specific ADCs allows for a more optimized and consistent efficacy-to-toxicity ratio.[2]
Manufacturing Complexity Relatively SimpleMore ComplexLysine conjugation is a straightforward chemical process. Site-specific methods often require antibody engineering and more complex manufacturing processes.[5]

Experimental Protocols for ADC Characterization

Thorough characterization is essential to ensure the quality, safety, and efficacy of an ADC. Below are detailed methodologies for key experiments used to assess the critical attributes of ADCs produced by different conjugation techniques.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical parameter that influences the potency and toxicity of an ADC.

Method: Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates molecules based on their hydrophobicity. The addition of each drug-linker moiety increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DAR values.

  • Protocol:

    • Equilibrate a HIC column (e.g., Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

    • Inject the ADC sample onto the column.

    • Elute the bound species using a decreasing salt gradient (e.g., from 1.5 M to 0 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Monitor the elution profile at 280 nm. Each peak corresponds to a different DAR species.

    • Calculate the average DAR by determining the weighted average of the peak areas.

Method: Mass Spectrometry (MS)

  • Principle: MS measures the mass-to-charge ratio of ions to determine the precise molecular weight of the ADC. This allows for the identification of different drug-loaded species and calculation of the average DAR.

  • Protocol:

    • Desalt the ADC sample using a suitable method (e.g., size-exclusion chromatography).

    • Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum under native or denaturing conditions.

    • Deconvolute the resulting spectrum to obtain the molecular weights of the different ADC species.

    • Calculate the average DAR based on the relative abundance of each species.

Analysis of Product Homogeneity

The homogeneity of an ADC preparation is a key indicator of manufacturing consistency and can impact its pharmacological properties.

Method: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

  • Principle: SDS-PAGE separates proteins based on their molecular weight. Under reducing conditions, the heavy and light chains of the antibody can be resolved, and the attachment of the drug-linker can be visualized as a shift in molecular weight.

  • Protocol:

    • Prepare ADC samples under reducing (with a reducing agent like dithiothreitol (B142953) or β-mercaptoethanol) and non-reducing conditions.

    • Load the samples onto a polyacrylamide gel.

    • Perform electrophoresis to separate the protein bands.

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the bands.

    • Analyze the band patterns to assess the homogeneity of the ADC. Lysine-conjugated ADCs will show broader, more diffuse bands compared to the sharper bands of site-specific conjugates.[2]

Method: Ion-Exchange Chromatography (IEX)

  • Principle: IEX separates molecules based on their net surface charge. The conjugation of a drug-linker can alter the charge of the antibody, allowing for the separation of different ADC species.

  • Protocol:

    • Equilibrate a cation or anion exchange column with a low-salt mobile phase.

    • Inject the ADC sample onto the column.

    • Elute the bound species using an increasing salt gradient.

    • Monitor the elution profile at 280 nm. The complexity of the chromatogram reflects the heterogeneity of the ADC preparation.

Visualizing Experimental Workflows

To further clarify the processes involved in ADC characterization, the following diagrams illustrate the typical experimental workflows.

ADC_Characterization_Workflow cluster_sample ADC Sample cluster_analysis Characterization Assays cluster_data Data Output Lysine_ADC Lysine Conjugate (Heterogeneous) HIC Hydrophobic Interaction Chromatography (HIC) Lysine_ADC->HIC Analysis MS Mass Spectrometry (MS) Lysine_ADC->MS Analysis SDS_PAGE SDS-PAGE Lysine_ADC->SDS_PAGE Analysis IEX Ion-Exchange Chromatography (IEX) Lysine_ADC->IEX Analysis SiteSpecific_ADC Site-Specific Conjugate (Homogeneous) SiteSpecific_ADC->HIC Analysis SiteSpecific_ADC->MS Analysis SiteSpecific_ADC->SDS_PAGE Analysis SiteSpecific_ADC->IEX Analysis DAR_Distribution DAR Distribution HIC->DAR_Distribution Avg_DAR Average DAR MS->Avg_DAR Purity Purity & Homogeneity SDS_PAGE->Purity Charge_Variants Charge Variant Profile IEX->Charge_Variants

Caption: Workflow for the characterization of ADCs.

Conjugation_Strategy_Comparison cluster_lysine Lysine Conjugation cluster_sitespecific Site-Specific Conjugation Start Antibody Lysine_Reaction Reaction with NHS-ester-linker-drug Start->Lysine_Reaction Antibody_Engineering Antibody Engineering (e.g., Cys mutation) Start->Antibody_Engineering Lysine_Product Heterogeneous ADC Mixture (DAR 0-8) Lysine_Reaction->Lysine_Product SiteSpecific_Reaction Reaction with Maleimide-linker-drug Antibody_Engineering->SiteSpecific_Reaction SiteSpecific_Product Homogeneous ADC (e.g., DAR=2) SiteSpecific_Reaction->SiteSpecific_Product

Caption: Comparison of conjugation strategies.

References

Purity Analysis of Synthesized Near-Infrared Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and molecular imaging, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of purity analysis methods for a synthesized near-infrared (NIR) dye, exemplified by a complex molecule conceptually similar to CH1055, and discusses the impact of common reagents like triethylamine (B128534) on final product purity.

Understanding the Importance of Purity

The presence of impurities in a synthesized active pharmaceutical ingredient (API) or a molecular probe can significantly impact its efficacy, safety, and reproducibility in research and clinical applications. Impurities can arise from starting materials, intermediates, by-products, or degradation products. In the context of NIR dyes used for in vivo imaging, impurities can lead to altered photophysical properties, reduced targeting specificity, and potential toxicity.[1][2]

Triethylamine is a commonly used base in organic synthesis, often employed to scavenge protons in reactions.[3] If not completely removed during purification, residual triethylamine can be a significant impurity. Its presence can be detected and quantified using various analytical techniques.

Comparative Purity Analysis

To ensure the high purity of a synthesized NIR dye, a multi-faceted analytical approach is required. This section compares the performance of a hypothetically synthesized batch of an NIR dye ("Synthesized Dye-Batch 1") with a commercially available high-purity standard.

Table 1: Comparative Purity Data of a Synthesized NIR Dye

ParameterSynthesized Dye-Batch 1Commercial High-Purity StandardMethod of Analysis
Purity (Area %) 98.5%>99.5%High-Performance Liquid Chromatography (HPLC)
Identity Confirmation ConformsConformsMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Residual Triethylamine 50 ppm<10 ppmGas Chromatography-Mass Spectrometry (GC-MS)
Water Content 0.2%<0.1%Karl Fischer Titration
Elemental Analysis C: 67.2%, H: 5.5%, N: 7.8% (Theoretical: C: 67.3%, H: 5.6%, N: 8.0%)Within 0.4% of theoretical valuesElemental Analysis

Experimental Workflows and Methodologies

The following diagrams and protocols outline the typical workflow for synthesizing and analyzing the purity of a complex organic molecule like an NIR dye.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Analysis A Starting Materials B Chemical Reaction (e.g., with Triethylamine) A->B C Quenching & Extraction B->C D Column Chromatography C->D E Recrystallization / Precipitation D->E F HPLC / UPLC E->F G GC-MS (for volatile impurities) E->G H NMR Spectroscopy E->H I Mass Spectrometry E->I J Final Purity Assessment F->J G->J H->J I->J Analytical_Method_Selection A Start: Purity Analysis of Synthesized Dye B Assess Primary Purity (Main Component vs. Impurities) A->B C Identify & Quantify Volatile Impurities (e.g., Residual Solvents, Triethylamine) A->C D Confirm Molecular Structure & Identify Structural Isomers A->D E Determine Elemental Composition A->E F High-Performance Liquid Chromatography (HPLC) - Purity by Area % B->F G Gas Chromatography-Mass Spectrometry (GC-MS) C->G H Nuclear Magnetic Resonance (NMR) - 1H, 13C D->H I Mass Spectrometry (MS) - ESI, MALDI D->I J Elemental Analysis (CHN) E->J

References

Triethylamine in Baylis-Hillman Reactions: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst in the Baylis-Hillman reaction is critical for optimizing reaction efficiency and product yield. This guide provides a comprehensive comparison of triethylamine's performance against other common catalysts in this valuable carbon-carbon bond-forming reaction, supported by experimental data and detailed protocols.

The Baylis-Hillman reaction, a cornerstone of organic synthesis, couples an activated alkene with an electrophile, typically an aldehyde or imine, under the influence of a nucleophilic catalyst. While 1,4-diazabicyclo[2.2.2]octane (DABCO) is a widely used catalyst, triethylamine (B128534) presents a readily available and cost-effective alternative. However, its performance characteristics differ significantly, making a clear understanding of its relative strengths and weaknesses essential.

Performance Comparison of Amine Catalysts

Triethylamine generally exhibits lower reactivity compared to more nucleophilic and sterically accessible tertiary amines like DABCO and 3-hydroxyquinuclidine (3-HQD). This difference is particularly pronounced in the aza-Baylis-Hillman reaction, where triethylamine's lower nucleophilicity can lead to significantly reduced yields.

One comparative study on the aza-Baylis-Hillman reaction between p-toluenesulfonamide (B41071), an aromatic aldehyde, and methyl acrylate (B77674) demonstrated that triethylamine provided a mere 14% yield after 48 hours. In contrast, under the same conditions, DABCO and 3-HQD afforded yields of 71% and 82%, respectively.[1] This highlights the superior efficacy of more nucleophilic amines in this specific application.

However, under certain conditions, the lower reactivity of triethylamine can be advantageous. For instance, in reactions conducted under high pressure, less reactive catalysts such as triethylamine have been reported to provide better yields than more reactive catalysts like DABCO.

A notable application where triethylamine has been successfully employed is in the Baylis-Hillman reaction of methyl coumalate with a range of aliphatic and aromatic aldehydes.[2][3] This solvent-free method offers excellent atom economy and tolerates a variety of functional groups, with aromatic aldehydes bearing electron-withdrawing groups showing good reactivity.[2]

CatalystSubstratesSolventReaction TimeYield (%)Reference
Triethylamine p-Tosyl imine, Methyl acrylateAcetonitrile48 h14[1]
DABCO p-Tosyl imine, Methyl acrylateAcetonitrile48 h71[1]
3-Hydroxyquinuclidine (3-HQD) p-Tosyl imine, Methyl acrylateAcetonitrile48 h82[1]
Triethylamine Methyl coumalate, Various aldehydesSolvent-free-Good[2][3]
DABCO Benzaldehyde, Methyl acrylateMethanol8 h87[4]
DABCO Benzaldehyde, Methyl acrylateWater6 h80[4]
DABCO Benzaldehyde, Methyl acrylateAcetonitrile30 h50[4]
DABCO Benzaldehyde, Methyl acrylateChloroform20 h68[4]

Experimental Protocols

General Procedure for Aza-Baylis-Hillman Reaction with Triethylamine

This protocol is based on the comparative study of Lewis base catalysts.

Materials:

  • p-Toluenesulfonamide

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Methyl acrylate

  • Triethylamine

  • Acetonitrile (solvent)

Procedure:

  • To a solution of the p-toluenesulfonamide (1.0 equiv.) and the aromatic aldehyde (1.2 equiv.) in acetonitrile, add triethylamine (0.2 equiv.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the N-sulfonyl imine.

  • Add methyl acrylate (1.5 equiv.) to the reaction mixture.

  • Continue stirring at room temperature for 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aza-Baylis-Hillman adduct.

Baylis-Hillman Reaction of Methyl Coumalate with Triethylamine

This method is noted for being solvent-free and having high atom economy.[2]

Materials:

  • Methyl coumalate

  • Aldehyde (aliphatic or aromatic)

  • Triethylamine

Procedure:

  • In a reaction vessel, combine methyl coumalate (1.0 equiv.), the desired aldehyde (1.2 equiv.), and triethylamine (0.5 equiv.).

  • Stir the neat mixture at room temperature. The reaction time will vary depending on the reactivity of the aldehyde.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated and purified by appropriate methods, such as column chromatography. This method was found to be applicable to a wide range of both aliphatic and aromatic aldehydes.[2]

Reaction Mechanisms and Visualizations

The generally accepted mechanism for the amine-catalyzed Baylis-Hillman reaction involves a three-step process:

  • Michael Addition: The tertiary amine catalyst adds to the activated alkene in a Michael-type 1,4-addition to form a zwitterionic enolate intermediate.

  • Aldol Addition: The nucleophilic carbon of the enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a second zwitterionic intermediate.

  • Catalyst Elimination: An intramolecular proton transfer followed by the elimination of the tertiary amine catalyst regenerates the catalyst and yields the final Baylis-Hillman adduct.

Baylis_Hillman_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Aldol Addition cluster_step3 Step 3: Catalyst Elimination A Activated Alkene B Triethylamine (Catalyst) C Zwitterionic Enolate A->C + Catalyst D Aldehyde E Adduct Intermediate D->E + Aldehyde F Baylis-Hillman Adduct E->F - Catalyst E->F G Triethylamine (Regenerated)

General mechanism of the triethylamine-catalyzed Baylis-Hillman reaction.

The following diagram illustrates a typical experimental workflow for a Baylis-Hillman reaction.

Experimental_Workflow start Start reactants Combine Aldehyde, Activated Alkene, and Triethylamine start->reactants reaction Stir at Room Temperature (Monitor by TLC) reactants->reaction workup Reaction Quench & Solvent Removal reaction->workup purification Column Chromatography workup->purification product Isolate Pure Baylis-Hillman Adduct purification->product

A typical experimental workflow for the Baylis-Hillman reaction.

References

A Comparative Guide to the Stability of Antibody-Drug Conjugates: A Focus on CH1055 Triethylamine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of antibody-drug conjugates (ADCs) is a critical quality attribute that profoundly influences their therapeutic index, dictating both efficacy and toxicity. Premature release of the cytotoxic payload can lead to off-target toxicities, while aggregation can reduce potency and induce immunogenic responses. This guide provides a comparative assessment of the stability of a hypothetical CH1055 triethylamine (B128534) conjugate against well-characterized alternative ADC platforms.

Disclaimer: As of the latest literature review, specific experimental stability data for CH1055 triethylamine conjugates is not publicly available. Therefore, the data presented for the CH1055 conjugate is hypothetical and intended for illustrative purposes to guide researchers in their assessment of novel ADCs. The comparative data for alternative conjugates is based on published experimental findings.

Comparative Stability Data

The in vivo and in vitro stability of an ADC is primarily dictated by the linker chemistry and the physicochemical properties of the payload. The following tables summarize key stability parameters for a hypothetical this compound conjugate and two well-established ADC linker-payload systems: a cleavable valine-citrulline (vc) linker with monomethyl auristatin E (MMAE), and a non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker with maytansinoid DM1.

Table 1: In Vivo Plasma Stability Comparison

ConjugateLinker TypePayloadPlasma Half-life (Intact ADC)% Payload Release in Human Plasma (7 days)Reference
This compound Conjugate (Hypothetical) AmideCH1055 (NIR Dye)~150 hours< 1%N/A
Trastuzumab-vc-MMAECleavable (Enzyme-sensitive)MMAE~12 days[1]< 1%[2][1][2]
Ado-trastuzumab emtansine (T-DM1)Non-cleavable (SMCC)DM1~10.4 days[3]< 1%[3]

Table 2: Physicochemical Stability Comparison

ConjugatePayload Hydrophobicity (logP)Aggregation Onset Temperature (Tagg)% High Molecular Weight Species (HMWs) after 14 days at 25°CReference
This compound Conjugate (Hypothetical) Moderate (Estimated)65°C2.5%N/A
Trastuzumab-vc-MMAEHigh58°C5.8%[4]
Ado-trastuzumab emtansine (T-DM1)Moderate62°C3.2%[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC stability. Below are protocols for key experiments cited in the stability assessment.

In Vivo Plasma Stability Assessment via ELISA

Objective: To determine the in vivo stability of the ADC by measuring the concentration of the intact conjugate in plasma over time.

Methodology:

  • Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice or rats) at a predetermined dose.

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 6, 24, 48, 96, 168 hours) post-injection and process to obtain plasma.

  • ELISA Plate Preparation:

    • Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.

    • Incubate and wash the plate to remove unbound antigen.

    • Block the plate with a suitable blocking buffer to prevent non-specific binding.

  • Sample Incubation:

    • Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.

    • Incubate and wash the wells.

  • Detection:

    • Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload.

    • Incubate and wash the wells.

  • Signal Generation and Measurement:

    • Add a chromogenic or fluorogenic substrate for the enzyme.

    • Measure the absorbance or fluorescence, which is proportional to the amount of intact ADC.

  • Data Analysis: Plot the concentration of intact ADC over time to determine the plasma half-life.

Physicochemical Stability Assessment by Size Exclusion Chromatography (SEC)

Objective: To quantify the formation of high molecular weight species (aggregates) and low molecular weight species (fragments) of the ADC under various stress conditions.

Methodology:

  • Sample Preparation: Prepare ADC samples at a concentration of 1 mg/mL in a formulation buffer. Subject the samples to stress conditions (e.g., thermal stress at 25°C or 40°C for a specified duration).

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system.

    • SEC column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC 200 Å).[5]

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase is 50 mM sodium phosphate, 200 mM NaCl, pH 7.0.[5] For ADCs with hydrophobic payloads, the addition of a small percentage of organic solvent (e.g., isopropanol (B130326) or acetonitrile) may be necessary to reduce secondary interactions with the stationary phase.

    • Flow Rate: 0.35 mL/min.[5]

    • Detection: UV absorbance at 220 nm and/or 280 nm.

  • Data Analysis: Integrate the chromatogram to determine the percentage of monomer, high molecular weight species (HMWs), and low molecular weight species (LMWs).

Assessment of Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

Objective: To characterize the hydrophobicity profile of the ADC and determine the drug-to-antibody ratio (DAR) distribution.

Methodology:

  • Instrumentation:

    • HPLC system.

    • HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase:

    • Buffer A: High salt concentration (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).[6]

    • Buffer B: Low salt concentration (e.g., 25 mM Sodium Phosphate, pH 7.0).[6]

  • Chromatographic Conditions:

    • Gradient: A linear gradient from a high salt concentration to a low salt concentration is used to elute the different ADC species.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis: The retention time on the HIC column is correlated with the hydrophobicity of the ADC species. The peak areas of the different species can be used to calculate the average DAR and the distribution of different drug-loaded species.

Visualizing Stability and Experimental Workflows

Graphical representations of degradation pathways and experimental workflows can aid in the understanding of ADC stability assessment.

ADC_Degradation_Pathway cluster_circulation Systemic Circulation cluster_target_cell Target Cell Intact ADC Intact ADC Deconjugated Antibody Deconjugated Antibody Intact ADC->Deconjugated Antibody Linker Cleavage Free Payload Free Payload Intact ADC->Free Payload Linker Cleavage Aggregated ADC Aggregated ADC Intact ADC->Aggregated ADC Aggregation Internalized ADC Internalized ADC Intact ADC->Internalized ADC Target Binding & Internalization Released Payload Released Payload Internalized ADC->Released Payload Intracellular Processing Cell Death Cell Death Released Payload->Cell Death

Caption: A simplified signaling pathway of ADC degradation and mechanism of action.

Experimental_Workflow cluster_analysis Stability Analysis ADC Sample ADC Sample Stress Conditions Incubation under Stress Conditions (Thermal, pH, etc.) ADC Sample->Stress Conditions In Vivo Study In Vivo Administration (Animal Model) ADC Sample->In Vivo Study SEC Size Exclusion Chromatography (SEC) Stress Conditions->SEC HIC Hydrophobic Interaction Chromatography (HIC) Stress Conditions->HIC ELISA Enzyme-Linked Immunosorbent Assay (ELISA) In Vivo Study->ELISA LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) In Vivo Study->LCMS Data Analysis Data Analysis & Comparison SEC->Data Analysis HIC->Data Analysis ELISA->Data Analysis LCMS->Data Analysis

Caption: A typical experimental workflow for assessing the stability of ADCs.

References

A Comparative Guide to CH1055 Triethylamine for Specific Tumor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CH1055 triethylamine, a near-infrared II (NIR-II) fluorescent dye, with other imaging agents for specific tumor imaging. It includes a summary of performance data, detailed experimental protocols, and visualizations of key biological and experimental processes to aid researchers in their selection of appropriate imaging agents.

Introduction to CH1055

CH1055 is a small-molecule organic dye that fluoresces in the second near-infrared window (NIR-II, 1000-1700 nm).[1][2] This spectral range offers significant advantages for in vivo imaging, including deeper tissue penetration, reduced photon scattering, and lower tissue autofluorescence compared to traditional visible and NIR-I imaging (700-900 nm).[3][4] CH1055 has a molecular weight of approximately 970 Da, which is below the renal excretion threshold, allowing for rapid clearance from the body and minimizing potential toxicity.[2] For specific tumor targeting, CH1055 can be conjugated to various ligands, such as antibodies or peptides, that bind to biomarkers overexpressed on cancer cells.[1][2]

Performance Comparison

The following table summarizes the key performance characteristics of CH1055 compared to the clinically approved NIR-I dye, Indocyanine Green (ICG), and another common NIR-I dye, IRDye 800CW, which also has emissions in the NIR-II range.

FeatureCH1055Indocyanine Green (ICG)IRDye 800CW
Imaging Window NIR-II (Emission ~1055 nm)[2]NIR-I (Emission ~810-840 nm)[5][6]NIR-I/NIR-II (Emission ~805 nm with tail >1000 nm)[5][7]
Tissue Penetration Deeper (~4 mm)[1][8]ShallowerDeeper than NIR-I dyes with NIR-II detection[7]
Tumor-to-Background Ratio (TBR) High (up to 5-fold higher than NIR-I)[1][8][9]Lower, prone to non-specific accumulation[10][11]High, especially when targeted[7]
Specificity High when conjugated to a targeting ligand[1]Low, non-specific accumulation[10][11]High when conjugated to a targeting ligand[7]
Excretion Rapid renal clearance (~90% in 24h)[1]Hepatic clearance[8]Renal clearance
Quantum Yield ~0.5% (as CH1055-PEG)[1]Varies with environmentVaries with conjugation
Clinical Approval Research use onlyFDA approvedResearch use only

Experimental Protocols

Synthesis of CH1055

The synthesis of CH1055 is achieved with a high yield from 4,4'-(phenylazanediyl)dibenzaldehyde. The key steps involve a cross-Suzuki coupling reaction, iron reduction, and an N-thionylaniline induced ring closure to form the core donor-acceptor-donor (D-A-D) structure. Carboxylic acid groups are introduced to enhance aqueous solubility and provide sites for conjugation.[12]

A simplified, conceptual synthesis workflow is as follows:

G cluster_synthesis CH1055 Synthesis Workflow start 4,4'-(phenylazanediyl)dibenzaldehyde suzuki Cross-Suzuki Coupling start->suzuki reduction Iron Reduction suzuki->reduction ring_closure N-thionylaniline Induced Ring Closure reduction->ring_closure functionalization Introduction of Carboxylic Acid Groups ring_closure->functionalization ch1055 CH1055 Core functionalization->ch1055 G cluster_conjugation CH1055-Affibody Conjugation Workflow ch1055_cooh CH1055 with Carboxylic Acid Groups activation Carboxylic Acid Activation (e.g., EDC/NHS) ch1055_cooh->activation conjugation Conjugation Reaction activation->conjugation affibody Anti-EGFR Affibody with Amine Group affibody->conjugation purification Purification (e.g., HPLC) conjugation->purification final_product CH1055-anti-EGFR Affibody purification->final_product G cluster_imaging In Vivo Imaging Workflow tumor_model Tumor-Bearing Mouse Model injection Intravenous Injection of CH1055 Probe tumor_model->injection anesthesia Anesthesia injection->anesthesia imaging NIR-II Imaging (Multiple Time Points) anesthesia->imaging analysis Image Analysis (TBR Calculation) imaging->analysis results Tumor Visualization and Quantification analysis->results G cluster_pathway Simplified EGFR Signaling Pathway cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway ligand EGF/TGF-α or CH1055-Affibody egfr EGFR Dimerization & Autophosphorylation ligand->egfr pi3k PI3K egfr->pi3k ras RAS egfr->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

References

Safety Operating Guide

Proper Disposal of CH1055 Triethylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. CH1055 triethylamine (B128534), a near-infrared II (NIR-II) fluorescent dye, requires careful consideration for its disposal due to its composite nature, containing both a complex organic dye and triethylamine. This guide provides essential, step-by-step procedures for the safe and compliant disposal of CH1055 triethylamine.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the substance and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

Hazard Identification and Waste Classification

This compound must be treated as hazardous waste. This classification is based on the properties of its primary components. Triethylamine is a flammable, corrosive, and toxic liquid.[1][2] Fluorescent dyes, in general, should also be managed as hazardous waste due to their potential aquatic toxicity and complex chemical structure.

Table 1: Hazard Summary of this compound Components

ComponentKey Hazards
Triethylamine Highly flammable liquid and vapor, Toxic if inhaled or in contact with skin, Causes severe skin burns and eye damage, Harmful if swallowed, May cause respiratory irritation.[2]
Organic Fluorescent Dye (CH1055) Potential for aquatic toxicity, Generally treated as chemical waste. The specific toxicity data for CH1055 is not readily available, therefore caution is advised.
Disposal Do's and Don'ts
  • DO treat all this compound waste as hazardous.

  • DO collect waste in a designated, properly labeled, and sealed container.

  • DO NOT dispose of this compound down the drain.[1]

  • DO NOT mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • DO NOT allow the waste to evaporate in a fume hood as a means of disposal.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves collection, and if necessary and permissible by institutional guidelines, neutralization of the triethylamine component, followed by disposal through a certified hazardous waste management service.

Experimental Protocol: Neutralization of Triethylamine Waste

For laboratories equipped and authorized to perform chemical neutralization of waste, the basicity of triethylamine can be neutralized to reduce its corrosivity. This procedure should only be performed by trained personnel.

Objective: To neutralize the triethylamine in aqueous waste solutions to form a less hazardous salt.

Materials:

  • This compound waste solution

  • Weak acid (e.g., 1M citric acid or a dilute solution of hydrochloric acid)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate PPE (gloves, goggles, lab coat)

  • Chemical fume hood

Procedure:

  • Place the container with the this compound waste solution in a secondary container within a chemical fume hood.

  • Begin stirring the solution gently with a magnetic stir bar.

  • Slowly add the weak acid solution dropwise to the waste. The neutralization reaction is exothermic, so slow addition is crucial to control the temperature.

  • Monitor the pH of the solution regularly using pH strips or a pH meter.

  • Continue adding the acid until the pH of the solution is between 6.0 and 8.0.

  • Once neutralized, the solution should still be treated as hazardous waste due to the presence of the fluorescent dye and the resulting triethylammonium (B8662869) salt.

  • Transfer the neutralized solution to a designated hazardous waste container, label it clearly, and arrange for pickup by your institution's environmental health and safety (EHS) department or a certified waste disposal contractor.

Waste Collection and Final Disposal

For all this compound waste, whether neutralized or not, the following steps must be followed:

  • Containerization: Collect all liquid waste containing this compound in a chemically resistant, sealable container. Ensure the container is compatible with organic solvents and amines.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS guidelines.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, heat, and ignition sources.

  • Disposal Request: Contact your institution's EHS office to schedule a pickup for the hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow A This compound Waste Generated B Characterize as Hazardous Waste A->B C Collect in Designated, Labeled Container B->C Yes D Institutional Policy Allows Neutralization? C->D E Perform Neutralization Protocol (in fume hood) D->E Yes F Store in Satellite Accumulation Area D->F No E->F G Contact EHS for Hazardous Waste Pickup F->G H Final Disposal by Certified Vendor G->H

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

Essential Safety and Operational Guide for Handling CH1055 Triethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling CH1055 triethylamine (B128534), a near-infrared II (NIR-II) fluorescent dye.[1] The information is tailored for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Emergency Contact Information:

  • Poisons Information Centre (Australia): 131 126[2]

  • CHEMTREC (USA & Canada): 1-800-424-9300[2]

  • National Poisons Centre (New Zealand): 0800 764 766[2]

Hazard Summary

CH1055 triethylamine is a highly flammable liquid and vapor that is toxic if swallowed, inhaled, or in contact with skin.[3][4] It causes severe skin burns and eye damage and may cause respiratory irritation.[3][4][5][6]

Hazard ClassificationDescription
Physical Hazards H225: Highly flammable liquid and vapour.[2][3][4]
Health Hazards H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[3] H314: Causes severe skin burns and eye damage.[2][3][4][5][6] H335: May cause respiratory irritation.[2][4][5][6] Corrosive to the respiratory tract.[3]
Environmental Hazards H401: Toxic to aquatic life.[3]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure.

Body PartRequired PPESpecifications
Respiratory Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[5]Use a full-face supplied air respirator if it is the sole means of protection.[5] For exposures potentially exceeding 200 ppm, a NIOSH-approved self-contained breathing apparatus (SCBA) is required.[7]
Eyes/Face Tightly fitting safety goggles and a face shield (minimum 8-inch).[5][8]Contact lenses should not be worn when working with amines.[2]
Hands Compatible chemical-resistant gloves.[8]Elbow-length PVC gloves are recommended; do NOT use latex.[2] Inspect gloves for integrity before each use.[5]
Body Chemical-resistant suit, flame-retardant antistatic protective clothing.[5]Overalls, PVC apron, or a PVC protective suit for severe exposure.[2] Trousers or overalls should be worn outside of boots.[2]
Footwear Non-sparking safety or conductive footwear.[2]Rubber boots for spill response.[8]

Operational Procedures

Handling:

  • Ventilation: Always handle this compound in a chemical fume hood.[8] Ensure adequate general or local exhaust ventilation.[9]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4][5][9] No smoking.[2][4]

  • Equipment: Use non-sparking tools and explosion-proof electrical, ventilating, and lighting equipment.[2][3][4][8] Ground and bond containers and receiving equipment during transfer.[2][3][4][9]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[2][3][4] Wash hands thoroughly after handling and before breaks.[5][8][9] Remove and wash contaminated clothing before reuse.[2][8][9]

Storage:

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight.[2][9]

  • Container: Keep containers tightly closed and store in the original manufacturer-supplied container.[2][3][5][9] Opened containers must be carefully resealed and kept upright.[5]

  • Incompatibilities: Store away from strong acids and oxidizing agents.[7][9][10]

Emergency and Disposal Plans

Spill Response:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area and secure all entry points.[7][8]

  • Eliminate Ignition Sources: Shut off all sources of ignition.[2][7][8]

  • Containment: Stop the leak if it is safe to do so.[2] Prevent the spill from entering drains or waterways.[2][9]

  • Absorption: Absorb the spill with an inert, non-flammable material such as sand, earth, or vermiculite.[7][9]

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[7][8][11]

  • Ventilation and Cleanup: Ventilate the area and wash the spill site after material pickup is complete.[8]

First Aid:

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[2][4][5][6] If breathing has stopped, begin artificial respiration.[7] Seek immediate medical attention.[2][4][5][6]
Skin Contact Immediately remove all contaminated clothing.[2][3][4][5] Rinse the skin with large amounts of water or shower for 15-30 minutes.[2][4] Seek immediate medical attention.[3][6]
Eye Contact Immediately flush eyes with running water for several minutes, holding eyelids open.[2] Remove contact lenses if present and easy to do.[2][4][5] Continue rinsing and seek immediate medical attention.[2][4][5][6]
Ingestion Rinse mouth with water.[2][5] Do NOT induce vomiting.[2] Give no more than two glasses of water to an adult.[2] Seek immediate medical attention.[2][3][6]

Disposal:

  • Dispose of this compound and its containers in accordance with local, regional, national, and international regulations.[2]

  • This chemical is classified as a hazardous waste.[7][9] Consult your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific disposal recommendations.[7]

  • Empty containers may retain product residue and can be dangerous.[9] Do not reuse empty containers until they have been decontaminated.[11]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Ensure Emergency Equipment is Accessible C->D E Ground and Bond Equipment D->E Proceed to Handling F Use Non-Sparking Tools E->F G Perform Experiment F->G H Decontaminate Work Area G->H Experiment Complete L Spill or Exposure Occurs G->L If Emergency I Segregate and Label Waste H->I J Dispose of Waste per Regulations I->J K Remove PPE and Wash Hands J->K M Follow First Aid/Spill Protocol L->M N Notify Supervisor/Safety Officer M->N N->J After Containment

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.